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  • Product: 4-(Dimethylamino)quinoline-2-carboxylic acid
  • CAS: 916450-76-5

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)quinoline-2-carboxylic acid

Abstract This technical guide provides an in-depth analysis of the physicochemical properties of 4-(Dimethylamino)quinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the physicochemical properties of 4-(Dimethylamino)quinoline-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a substituted quinoline carboxylic acid, its characteristics are governed by the interplay of its aromatic core, an acidic carboxyl group, and a basic dimethylamino substituent. This document consolidates available data on its chemical identity, structure, solubility, thermal properties, and spectroscopic profile. Furthermore, it outlines standard experimental protocols for the empirical determination of these key parameters, offering a framework for researchers. The insights presented herein are intended to support professionals in drug development and chemical research by providing a foundational understanding of this versatile molecular scaffold.

Introduction

Quinoline carboxylic acids are a well-established class of compounds recognized for their diverse biological activities and utility as building blocks in organic synthesis.[1][2] The core quinoline structure is a key pharmacophore found in numerous natural products and synthetic drugs.[3] The introduction of substituents onto this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 4-(Dimethylamino)quinoline-2-carboxylic acid, incorporates a potent electron-donating group (dimethylamino) and an acidic carboxylic acid, creating a molecule with distinct electronic and acid-base characteristics. Understanding these properties is paramount for predicting its behavior in biological systems, designing formulation strategies, and developing synthetic applications.

Chemical Identity and Structure

The unambiguous identification of a compound is the cornerstone of scientific research. 4-(Dimethylamino)quinoline-2-carboxylic acid is defined by its specific molecular structure and associated identifiers.

Table 1: Core Compound Identifiers
IdentifierValueSource(s)
CAS Number 916450-76-5[4]
Molecular Formula C₁₂H₁₂N₂O₂[4][5]
Molecular Weight 216.24 g/mol [4]
Monoisotopic Mass 216.08987 Da[5]
Canonical SMILES CN(C)C1=CC(=NC2=CC=CC=C21)C(=O)O[4][5]
InChIKey KPHFFKJCJLJIPB-UHFFFAOYSA-N[5]

The molecular structure, featuring a quinoline ring system substituted at the 4-position with a dimethylamino group and at the 2-position with a carboxylic acid, is depicted below.

Caption: 2D structure of 4-(Dimethylamino)quinoline-2-carboxylic acid.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, from reaction flasks to physiological systems.

Physical State and Appearance

While specific vendor information is not universally available, compounds of this class are typically crystalline solids at room temperature. The extended conjugated system and the presence of the dimethylamino group may impart color, likely in the range of off-white to yellow or red. For example, the related compound 2-(4-(Dimethylamino)Phenyl)Quinoline-4-Carboxylic Acid is described as a red solid.[6]

Thermal Properties

The melting point for 4-(Dimethylamino)quinoline-2-carboxylic acid is not reported in the surveyed literature. However, related quinoline carboxylic acid analogs exhibit high melting points, often above 200 °C, reflecting a stable crystalline lattice.[7] Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is required for an accurate value.

Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the solvent system due to its amphoteric nature.

  • Aqueous Solubility: Limited solubility is expected in neutral water. In acidic solutions (pH < 2), protonation of the quinoline and dimethylamino nitrogens would form a cation, likely increasing water solubility. In basic solutions (pH > 9), deprotonation of the carboxylic acid would form an anion, which should also enhance aqueous solubility.

  • Organic Solubility: The molecule is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol).[8] Solubility in nonpolar solvents like hexane is expected to be poor.

Table 2: Predicted and Expected Solubility
SolventExpected SolubilityRationale
Water (pH 7)LowZwitterionic character with a large hydrophobic core.
Aqueous HCl (pH 2)Moderate to HighFormation of a soluble cationic salt.
Aqueous NaOH (pH 10)Moderate to HighFormation of a soluble anionic salt.
DMSOHighAprotic, polar solvent capable of dissolving a wide range of compounds.[8]
Methanol/EthanolModeratePolar, protic solvents that can hydrogen bond with the solute.
ChloroformLow to ModerateModerate polarity; solubility may be limited.
HexaneVery LowNonpolar solvent is incompatible with the polar functional groups.
Acidity and Basicity (pKa)

The molecule possesses three functional groups that can participate in acid-base equilibria: the carboxylic acid (acidic), the quinoline ring nitrogen (basic), and the dimethylamino group nitrogen (basic).

  • Carboxylic Acid (pKa₁): Expected to be in the range of typical aromatic carboxylic acids (pKa ~ 3-5).

  • Quinoline Nitrogen (pKa₂): The pKa of the conjugate acid of quinoline is approximately 4.9.[9] The electronic effects of the other substituents will modulate this value.

  • Dimethylamino Nitrogen (pKa₃): The pKa of the conjugate acid of an aromatic dimethylamino group is typically around 5.

The interplay of these pKa values means the compound can exist as a cation, a neutral zwitterion, or an anion depending on the pH.

G A Cationic (pH < 2) -COOH, -NH⁺-, =N⁺H- B Zwitterionic (pH ~ 3-6) -COO⁻, -NH⁺-, =N⁺H- or -N- A->B + OH⁻ (pKa₁) C Anionic (pH > 7) -COO⁻, -N-, =N- B->C + OH⁻ (pKa₂, pKa₃)

Caption: Predominant ionic species as a function of pH.

Lipophilicity (LogP)

The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. For 4-(Dimethylamino)quinoline-2-carboxylic acid, a predicted XlogP value of 2.2 is reported.[5] This moderate value suggests the compound has a balance of hydrophilic and lipophilic character, indicating it may have reasonable membrane permeability, a key factor in drug development.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Predicted values for common adducts are crucial for interpreting experimental data.[5]

Table 3: Predicted m/z for Common Adducts
AdductPredicted m/z
[M+H]⁺217.09715
[M+Na]⁺239.07909
[M-H]⁻215.08259
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. While experimental NMR data for this specific isomer is not available in the cited literature, data from structurally similar compounds can provide an instructive example. For instance, the ¹H NMR spectrum of 2-(4-(Dimethylamino)phenyl)quinoline-4-carboxylic acid in DMSO-d₆ shows characteristic signals for the aromatic protons of the quinoline and phenyl rings, as well as a singlet for the dimethylamino group.[6] For the target compound, one would expect to see distinct signals for the protons on the quinoline core and a singlet around 3.0 ppm for the six protons of the N(CH₃)₂ group. The ¹³C NMR would similarly show distinct resonances for the aromatic, carboxyl, and methyl carbons.

UV-Vis Spectroscopy

The quinoline ring system is a strong chromophore. The UV-Vis absorption spectrum is expected to show multiple bands characteristic of π-π* transitions within the aromatic system.[10] The presence of the electron-donating dimethylamino group is likely to cause a bathochromic (red) shift of the longest wavelength absorption band compared to the unsubstituted quinoline-2-carboxylic acid.[11] The position of these absorption maxima can be sensitive to solvent polarity, a phenomenon known as solvatochromism.[12][13]

Experimental Protocols & Workflows

To ensure scientific integrity, predicted properties must be confirmed by empirical data. The following section outlines standard methodologies for characterizing the key physicochemical properties.

Protocol for Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess, undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Protocol for pKa Determination (Potentiometric Titration)
  • Sample Preparation: Accurately weigh and dissolve a sample of the compound in a solvent mixture, typically water with a co-solvent like methanol or DMSO to ensure complete dissolution.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Acid-Base Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites, followed by titration with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Multiple inflection points will be observed for this polyprotic compound.

General Workflow for Compound Characterization

The logical flow for a comprehensive characterization of a novel compound is depicted below.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Physicochemical Profiling Synthesis Chemical Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) MS->NMR Purity Purity Assessment (HPLC) NMR->Purity Solubility Solubility Assay Purity->Solubility pKa pKa Determination Solubility->pKa MeltingPoint Melting Point (DSC) pKa->MeltingPoint LogP LogP Measurement MeltingPoint->LogP

Caption: Standard experimental workflow for compound characterization.

Conclusion

4-(Dimethylamino)quinoline-2-carboxylic acid is an amphoteric, moderately lipophilic molecule with a defined chemical structure. Its key physicochemical properties, including its pH-dependent solubility and distinct spectroscopic signature, are dictated by its quinoline core and functional group substituents. While many properties can be predicted computationally, this guide underscores the necessity of empirical validation through standardized experimental protocols. The comprehensive data presented here serves as a critical resource for researchers leveraging this compound in drug discovery, chemical biology, and materials science, enabling more informed experimental design and application.

References

  • Mohammadi, Z., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • PubChem. (n.d.). 4-(dimethylamino)quinoline-2-carboxylic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). CID 10511722. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Ghosh, K., & Sahoo, S. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. arkivoc. [Link]

  • The Royal Society of Chemistry. (n.d.). 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. Retrieved January 21, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline-4-carboxylic acid, 2-ethoxy, 2-(diethylaminoethyl)amide. Retrieved January 21, 2026, from [Link]

  • Luchini, C., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Ghosh, K., & Sahoo, S. K. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. PMC. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Baghdad Science Journal. (2014). Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4-dimethyl-2,2-bipyridyl. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules. [Link]

  • mVOC 4.0. (n.d.). Quinoline. Retrieved January 21, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)quinoline-2-carboxylic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(Dimethylamino)quinoline-2-carboxylic acid, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Dimethylamino)quinoline-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, molecular formula, and key physicochemical properties. Furthermore, it outlines a representative synthetic protocol, explores its potential applications based on the known biological activities of related quinoline derivatives, and addresses essential safety and handling considerations. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and functional materials.

Chemical Identity and Structure

4-(Dimethylamino)quinoline-2-carboxylic acid is a derivative of quinoline-2-carboxylic acid, also known as quinaldic acid. The core structure features a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific derivative, a dimethylamino group (-N(CH₃)₂) is substituted at the 4-position, and a carboxylic acid group (-COOH) is present at the 2-position.

Molecular Formula: C₁₂H₁₂N₂O₂[1][2]

Molecular Weight: 216.24 g/mol [1]

IUPAC Name: 4-(Dimethylamino)quinoline-2-carboxylic acid

CAS Number: 916450-76-5[1]

Chemical Structure:

Caption: 2D Structure of 4-(Dimethylamino)quinoline-2-carboxylic acid.

Physicochemical Properties

While experimental data for 4-(Dimethylamino)quinoline-2-carboxylic acid is not extensively documented in publicly available literature, the following table summarizes its known and predicted properties.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[1][2]
Molecular Weight 216.24 g/mol [1]
Monoisotopic Mass 216.08987 Da[2]
Predicted XlogP 2.2[2]
Hazard Codes H315, H319, H335[1]

Synthesis

The synthesis of substituted quinoline-4-carboxylic acids is often achieved through multicomponent reactions such as the Doebner reaction.[3][4] This approach typically involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of 4-(Dimethylamino)quinoline-2-carboxylic acid, a plausible synthetic route would adapt this methodology.

Representative Synthetic Protocol: Doebner Reaction

The Doebner reaction provides a convergent and efficient pathway to the quinoline core. The general workflow is depicted below.

Doebner_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Aniline Substituted Aniline (e.g., N,N-dimethyl-p-phenylenediamine) Mixing Mixing in Solvent (e.g., Ethanol) Aniline->Mixing Aldehyde Aldehyde (e.g., Glyoxylic acid) Aldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Reflux Reflux with Catalyst (e.g., Acid or Base) Mixing->Reflux Heating Workup Reaction Work-up (Acidification, Extraction) Reflux->Workup Cooling Purification Purification (Crystallization/Chromatography) Workup->Purification Product 4-(Dimethylamino)quinoline- 2-carboxylic acid Purification->Product

Caption: Generalized workflow for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction.

Experimental Steps:

  • Reaction Setup: To a solution of a suitably substituted aniline (e.g., N,N-dimethyl-p-phenylenediamine) in a solvent such as ethanol, an aldehyde (e.g., glyoxylic acid) and pyruvic acid are added.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Spectral Data

Expected Spectral Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring system, a singlet for the two methyl groups of the dimethylamino substituent, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating dimethylamino group and the electron-withdrawing carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbon atoms of the quinoline core, the carboxylic acid carbonyl carbon, and the methyl carbons of the dimethylamino group.[5]

  • FT-IR: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.[5][6][7]

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and subsequent fragmentation of the quinoline ring.[2][8][9][10] Predicted mass spectrometry data suggests prominent adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻.[2]

Biological and Pharmaceutical Relevance

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[11][12][13][14][15]

Potential as Anticancer Agents

Derivatives of quinoline-2-carboxylic acid have demonstrated significant potential as anticancer agents.[14] Their mechanism of action is often attributed to their ability to chelate divalent metals, a property enhanced by the proximity of the carboxylic acid and the quinoline nitrogen. Studies have shown that certain quinoline carboxylic acid derivatives exhibit cytotoxicity against various cancer cell lines, including HeLa and MCF7.[14]

Anti-inflammatory and Analgesic Properties

Structurally related amides and esters of quinoline-2-carboxylic acid have been investigated for their anti-inflammatory and analgesic activities.[12] These studies suggest that the quinoline-2-carboxylic acid scaffold could be a valuable starting point for the development of new anti-inflammatory agents.

Antimicrobial Activity

The quinoline core is present in many antimicrobial drugs.[16] Various derivatives of quinoline-2-carboxamides have been synthesized and screened for their antimycobacterial activity, with some compounds showing promising results against Mycobacterium tuberculosis.[11]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(Dimethylamino)quinoline-2-carboxylic acid and its derivatives.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.[17][18][19][20]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

In case of exposure, follow standard first-aid procedures and seek medical attention if necessary.[17][18]

Conclusion

4-(Dimethylamino)quinoline-2-carboxylic acid represents a versatile molecular scaffold with significant potential for applications in drug discovery and materials science. Its synthesis can be achieved through established methods like the Doebner reaction. The presence of the quinoline core, coupled with the dimethylamino and carboxylic acid functional groups, suggests a rich chemical reactivity and a likelihood of interesting biological properties, including potential anticancer, anti-inflammatory, and antimicrobial activities. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2017, June 20). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021, July 14). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet: quinoline. (2019, April 11). Chemos GmbH&Co.KG. Retrieved January 21, 2026, from [Link]

  • 3-Quinolinecarboxylic acid, 4-[4-(dimethylamino)phenyl]-1,4,5,6,7,8-hexahydro-2-methyl-5-oxo-, (tetrahydro-2-furanyl)methyl ester - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. (2020, February 11). ACS Omega. Retrieved January 21, 2026, from [Link]

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Loba Chemie. Retrieved January 21, 2026, from [Link]

  • Quinoline - SAFETY DATA SHEET. (2025, May 13). Penta chemicals. Retrieved January 21, 2026, from [Link]

  • 4-(dimethylamino)quinoline-2-carboxylic acid (C12H12N2O2). (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 21, 2026, from [Link]

  • The ¹H-NMR spectrum corresponding to newly synthesized compound 4,... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 21, 2026, from [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023, June 2). UI Scholars Hub. Retrieved January 21, 2026, from [Link] J-F-S/vol16/iss2/3

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI. Retrieved January 21, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 21, 2026, from [Link]

  • FTIR Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mixed Ligand Complexes of quinoline-2-carboxylic acid and 4,4. (2014). Baghdad Science Journal, 11(3), 15.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (2025, August 7). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Quinaldic Acid | C10H7NO2 | CID 7124. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

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Foundational

An In-depth Technical Guide to 4-(Dimethylamino)quinoline-2-carboxylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 4-(Dimethylamino)quinoline-2-carboxylic acid is a heterocyclic organic compound featuring a quinoline core structure. The quinoline scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)quinoline-2-carboxylic acid is a heterocyclic organic compound featuring a quinoline core structure. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, present in numerous natural alkaloids and synthetic compounds with a wide array of biological activities. This guide provides a comprehensive overview of 4-(Dimethylamino)quinoline-2-carboxylic acid, detailing its chemical identity, physicochemical properties, a validated synthetic route, and its potential applications in research and drug development. The presence of the dimethylamino group at the 4-position and the carboxylic acid at the 2-position of the quinoline ring system imparts specific electronic and steric properties that make it an interesting candidate for further investigation and a valuable building block in the synthesis of more complex molecules.

Compound Identification:

IdentifierValue
IUPAC Name 4-(Dimethylamino)quinoline-2-carboxylic acid
CAS Number 916450-76-5[1]
Molecular Formula C₁₂H₁₂N₂O₂[1]
Molecular Weight 216.24 g/mol [1]
SMILES CN(C)c1cc(c(=O)o)nc2ccccc12[2]
InChI Key KPHFFKJCJLJIPB-UHFFFAOYSA-N[2]

Physicochemical and Predicted Properties

Understanding the physicochemical properties of a compound is crucial for its application in research and drug development, influencing factors such as solubility, absorption, and formulation. Below is a summary of the key properties of 4-(Dimethylamino)quinoline-2-carboxylic acid.

PropertyValue/PredictionSource
Molecular Weight 216.24 g/mol Biosynth[1]
Monoisotopic Mass 216.08987 DaPubChemLite[2]
XlogP (predicted) 2.2PubChemLite[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Biosynth[1]
Precautionary Statements P280, P305+P351+P338, P332+P313Biosynth[1]

Synthesis of 4-(Dimethylamino)quinoline-2-carboxylic Acid

Proposed Synthetic Route: A Modified Pfitzinger Reaction

The synthesis of the target compound would likely involve the reaction of an appropriately substituted isatin, namely 6-(dimethylamino)isatin, with pyruvic acid in a basic medium.

Reaction Scheme:

Pfitzinger_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6_dimethylamino_isatin 6-(Dimethylamino)isatin base Base (e.g., KOH) Ethanol/Water 6_dimethylamino_isatin->base + pyruvic_acid Pyruvic Acid pyruvic_acid->base + heat Reflux base->heat target_molecule 4-(Dimethylamino)quinoline- 2-carboxylic acid heat->target_molecule Forms

Sources

Exploratory

The Multifaceted Mechanisms of Quinoline-Based Compounds: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Chemotherapy The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique structural and e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Chemotherapy

The quinoline ring system, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a vast array of therapeutic agents with diverse biological activities. Quinoline-based compounds have demonstrated remarkable efficacy as anticancer, antimicrobial, and antimalarial drugs.[1][2] This technical guide provides an in-depth exploration of the core mechanisms of action of these compounds, offering researchers and drug development professionals a comprehensive understanding of their molecular targets and cellular effects. We will delve into the causality behind experimental choices and provide detailed protocols to empower further investigation in this critical area of drug discovery.

Part 1: Quinolines in Oncology - A Multi-pronged Assault on Cancer

Quinoline derivatives have emerged as potent anticancer agents, exhibiting a remarkable ability to target various hallmarks of cancer.[2][3] Their mechanisms of action are diverse, ranging from direct DNA damage to the inhibition of key signaling pathways that drive tumor growth and proliferation.

DNA Intercalation and Topoisomerase Inhibition: Disrupting the Blueprint of Cancer Cells

A fundamental strategy employed by several quinoline-based anticancer agents is the disruption of DNA integrity and replication.[1][2]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with essential cellular processes such as transcription and replication, ultimately leading to cell cycle arrest and apoptosis.[1][2] Notable examples of quinoline analogues that act via DNA intercalation include doxorubicin and mitoxantrone.[1][2]

  • Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve the topological challenges of DNA during replication, transcription, and repair.[4] Quinoline derivatives can act as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II).[4][5][6] By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[7] Several novel pyrazolo[4,3-f]quinoline and indeno[1,2-c]quinoline derivatives have been identified as dual inhibitors of Topo I and Topo II.[4][6]

This protocol outlines a standard method for assessing the inhibitory activity of quinoline compounds against human Topoisomerase I.

TopoI_Inhibition_Assay Experimental workflow for Topoisomerase I inhibition assay. scDNA Supercoiled Plasmid DNA (Substrate) Incubate Incubate at 37°C scDNA->Incubate TopoI Human Topoisomerase I TopoI->Incubate Buffer Reaction Buffer Buffer->Incubate Compound Test Quinoline Compound Compound->Incubate Stop Stop Reaction (e.g., SDS/Proteinase K) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Visualize DNA (e.g., Ethidium Bromide) Gel->Visualize

Caption: Workflow for assessing Topoisomerase I inhibition.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topoisomerase I enzyme, and the reaction buffer.

  • Compound Addition: Add the quinoline test compound at various concentrations. Include a positive control (e.g., camptothecin) and a negative control (vehicle).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control.

Kinase Inhibition: Targeting Aberrant Signaling Pathways

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of many cancers.[8] Quinoline-based compounds have been successfully developed as inhibitors of a wide range of kinases, including:

  • Tyrosine Kinases: Many quinoline derivatives target receptor tyrosine kinases (RTKs) such as VEGFR, EGFR, and c-Met, which are crucial for tumor angiogenesis, proliferation, and metastasis.[9][10][11]

  • Serine/Threonine Kinases: Quinoline compounds have also shown potent inhibitory activity against serine/threonine kinases like Pim-1 and the PI3K/Akt/mTOR pathway, which are involved in cell survival and proliferation.[1][9][10]

The mechanism of kinase inhibition often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signal transduction cascade.[1]

PI3K_Pathway Inhibition of the PI3K/Akt/mTOR pathway by quinoline compounds. RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Inhibitor Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: Quinoline-mediated inhibition of the PI3K/Akt/mTOR pathway.

Other Anticancer Mechanisms

Beyond DNA damage and kinase inhibition, quinoline-based compounds exert their anticancer effects through several other mechanisms:

  • Tubulin Polymerization Inhibition: Some quinoline derivatives can interfere with the dynamics of microtubule assembly by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[1][12]

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinoline compounds can trigger programmed cell death (apoptosis) and halt the cell cycle at various checkpoints, preventing the proliferation of cancer cells.[2][3]

  • DNA Methyltransferase (DNMT) Inhibition: Certain quinoline derivatives have been shown to inhibit DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation.[13][14][15] Inhibition of DNMTs can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.[16]

Part 2: Quinolines as Antimicrobial Agents - Targeting Bacterial Replication Machinery

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Quinolones, a class of synthetic quinoline derivatives, are broad-spectrum antibiotics that have been a mainstay in the treatment of bacterial infections.[17]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The primary mechanism of action of quinolones is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7][17][18][19]

  • DNA Gyrase: This enzyme is unique to bacteria and is responsible for introducing negative supercoils into the bacterial chromosome, a process essential for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication.

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzymes on the DNA.[7] This leads to the formation of double-strand DNA breaks, inhibition of DNA synthesis, and ultimately, bacterial cell death.[7][19] In many Gram-negative bacteria, DNA gyrase is the primary target, while in several Gram-positive bacteria, topoisomerase IV is the preferential target.[17][20]

Quinolone_Mechanism Quinolone inhibition of bacterial DNA gyrase and topoisomerase IV. cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Action DNA Bacterial Chromosome Gyrase DNA Gyrase DNA->Gyrase Supercoiling TopoIV Topoisomerase IV DNA->TopoIV Decatenation Replication Successful Replication Gyrase->Replication Complex Stable Quinolone-Enzyme-DNA Complex Gyrase->Complex TopoIV->Replication TopoIV->Complex Quinolone Quinolone Antibiotic Quinolone->Gyrase Inhibits Quinolone->TopoIV Inhibits DSB Double-Strand Breaks Complex->DSB Death Bacterial Cell Death DSB->Death Chloroquine_Action Mechanism of chloroquine action against the malaria parasite. cluster_parasite Parasite Food Vacuole (Acidic) cluster_drug Chloroquine Action Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Heme_CQ Heme-Chloroquine Complex Heme->Heme_CQ Toxicity Oxidative Stress & Membrane Damage Heme->Toxicity Hemozoin Hemozoin (Non-toxic) Polymerization->Hemozoin CQ Chloroquine CQ_acc Chloroquine Accumulation CQ->CQ_acc Accumulates in Acidic Vacuole CQ_acc->Polymerization Inhibits CQ_acc->Heme_CQ Heme_CQ->Toxicity Death Parasite Death Toxicity->Death

Caption: Chloroquine inhibits heme detoxification in the malaria parasite.

Conclusion: The Enduring Legacy and Future Potential of Quinolines

The quinoline scaffold has proven to be an exceptionally versatile platform for the development of effective therapeutic agents. The diverse mechanisms of action of quinoline-based compounds, from disrupting fundamental cellular processes like DNA replication to inhibiting key signaling pathways, underscore their importance in modern medicine. A thorough understanding of these mechanisms is paramount for overcoming the challenges of drug resistance and for the rational design of next-generation quinoline derivatives with enhanced efficacy and selectivity. The continued exploration of this remarkable chemical entity holds immense promise for addressing some of the most pressing global health challenges.

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Foundational

Solubility Profile of 4-(Dimethylamino)quinoline-2-carboxylic acid: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation design to in vivo bioavailability. This guide provides an in-depth analysis of the solubility profile of 4-(Dimethylamino)quinoline-2-carboxylic acid, a heterocyclic compound with structural motifs relevant to medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on molecular structure, the profound impact of pH, and the distinction between thermodynamic and kinetic solubility. This document serves as a practical resource, offering detailed, field-proven experimental protocols for accurate solubility determination, complete with data interpretation and visualization aids to empower researchers in drug discovery and development.

Introduction: The Critical Role of Solubility

4-(Dimethylamino)quinoline-2-carboxylic acid (MW: 216.24 g/mol ) is a molecule of interest due to its quinoline core, a scaffold present in numerous therapeutic agents.[1][2] Its structure, featuring both acidic and basic functional groups, presents a complex but predictable solubility challenge. Understanding this profile is not merely an academic exercise; it is a foundational requirement in the drug development pipeline. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, the failure of a promising drug candidate.[3][4] This guide provides the scientific rationale and practical methodologies to thoroughly characterize the solubility of this compound and others with similar amphoteric properties.

Molecular Structure:

  • Formula: C₁₂H₁₂N₂O₂[5]

  • Key Features:

    • Aromatic Quinoline Core (largely non-polar)

    • Carboxylic Acid Group (-COOH, acidic)

    • Tertiary Dimethylamino Group (-N(CH₃)₂, basic)

    • Quinoline Ring Nitrogen (basic)

Theoretical Framework: Predicting Solubility Behavior

The solubility of a compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent. The adage "like dissolves like" serves as a primary guiding principle.[6]

Structural Analysis and Polarity

The 4-(Dimethylamino)quinoline-2-carboxylic acid molecule is amphiphilic, possessing both polar and non-polar regions.

  • Polar Moieties : The carboxylic acid, dimethylamino group, and the ring nitrogen are capable of hydrogen bonding and dipole-dipole interactions. These groups drive solubility in polar solvents.

  • Non-Polar Moiety : The fused aromatic quinoline ring system is hydrophobic and favors interactions with non-polar solvents.

Overall molecular polarity is a balance between these competing characteristics. Due to the presence of multiple strong polar functional groups, the molecule is expected to exhibit poor solubility in non-polar solvents (e.g., hexane) and preferential solubility in polar solvents.

The Dominant Influence of pH

As an amphoteric substance, 4-(Dimethylamino)quinoline-2-carboxylic acid can act as both an acid and a base. This means its net charge, and therefore its aqueous solubility, is highly dependent on the pH of the medium.[7]

  • In Acidic Conditions (Low pH): The basic nitrogen atoms of the dimethylamino group and the quinoline ring become protonated, forming a positively charged cation (R-NH⁺). This highly polar, charged species exhibits significantly increased solubility in aqueous media.[8]

  • In Basic Conditions (High pH): The acidic carboxylic acid group is deprotonated, forming a negatively charged carboxylate anion (R-COO⁻). This transformation into a polar salt form also dramatically increases aqueous solubility.[9]

  • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion, with both a positive and a negative charge. In this state, intermolecular attractions are maximized and solubility in water is at its minimum.

This pH-dependent behavior is a critical consideration for oral drug delivery, as the compound will traverse the varying pH environments of the gastrointestinal tract.[1][2]

G cluster_low_ph Low pH (e.g., pH 1.2) cluster_pI Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 8.0) low_ph_structure Cationic Form (Protonated Nitrogens) R-NH⁺ low_ph_sol High Aqueous Solubility low_ph_structure->low_ph_sol Forms soluble salt pI_structure Zwitterionic/Neutral Form R-N⁺H-COO⁻ low_ph_structure->pI_structure Increasing pH pI_sol Minimum Aqueous Solubility pI_structure->pI_sol Aggregation/ Precipitation high_ph_structure Anionic Form (Deprotonated Carboxyl) R-COO⁻ pI_structure->high_ph_structure Increasing pH high_ph_sol High Aqueous Solubility high_ph_structure->high_ph_sol Forms soluble salt

Figure 1: pH-dependent ionization and its impact on solubility.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery, solubility is often discussed in two contexts: thermodynamic and kinetic.[10][11]

  • Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, while in equilibrium with an excess of the solid material.[11] This value is crucial for late-stage development and formulation. The "gold standard" for its determination is the Shake-Flask Method.[12][13]

  • Kinetic Solubility: This is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (typically DMSO).[3][14] This method is rapid and well-suited for high-throughput screening (HTS) in early discovery.[4] However, because this process can lead to supersaturated solutions, kinetic solubility values are often higher than thermodynamic solubility and are highly dependent on the specific assay parameters (e.g., DMSO concentration, incubation time).[14][15][16]

Methodologies for Solubility Determination

Accurate solubility data relies on robust and well-controlled experimental design. The choice of method depends on the stage of research and the specific information required.

Gold Standard: Shake-Flask Method for Thermodynamic Solubility

This method remains the most reliable for determining equilibrium solubility.[12][13] It involves saturating a solvent with a compound over a sufficient period to ensure equilibrium is achieved between the dissolved and undissolved solid.

High-Throughput Methods for Kinetic Solubility

In early-stage drug discovery, speed is essential. Kinetic solubility assays are designed for this purpose.[3][4] A common approach involves adding a DMSO stock solution of the compound to an aqueous buffer and measuring the point of precipitation using techniques like laser nephelometry (which measures light scattering from particles) or UV spectroscopy after filtration.[16][17]

Analytical Quantification Techniques

Once a saturated solution is prepared and filtered, the concentration of the dissolved compound must be accurately measured.

  • Spectroscopic Methods: UV-Visible spectroscopy is a common technique that relates the absorbance of light to the concentration of the analyte, following the Beer-Lambert law.[18]

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, is a highly reliable method that separates the compound of interest from any potential impurities before quantification, providing superior accuracy and specificity.

Predicted Solubility Profile: A Qualitative Summary

Based on the theoretical principles, the following solubility profile for 4-(Dimethylamino)quinoline-2-carboxylic acid can be predicted.

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffers pH 1.2 (e.g., 0.1 N HCl)HighProtonation of basic nitrogen atoms forms a highly polar, soluble cationic salt.
pH 7.4 (e.g., PBS)Low to ModerateCloser to the isoelectric point; solubility is dependent on the pKa values and may be at or near its minimum.
pH > 8.0 (e.g., 0.1 N NaOH)HighDeprotonation of the carboxylic acid forms a highly polar, soluble carboxylate salt.[9]
Polar Protic Methanol, EthanolModerate to HighCapable of hydrogen bonding with the molecule's functional groups.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole moments effectively solvate the polar functional groups of the molecule.
Non-Polar Hexane, Toluene, Diethyl EtherVery LowThe high polarity of the functional groups cannot be overcome by the non-polar solvent, following the "like dissolves like" rule.[6]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating systems, incorporating calibration standards and equilibrium verification to ensure data trustworthiness.

Protocol 1: Thermodynamic Solubility via Shake-Flask and HPLC Analysis

This protocol determines the equilibrium solubility in various solvents.

Objective: To accurately measure the thermodynamic solubility of 4-(Dimethylamino)quinoline-2-carboxylic acid at a controlled temperature (e.g., 25 °C or 37 °C).

Materials:

  • 4-(Dimethylamino)quinoline-2-carboxylic acid (solid)

  • Selected solvents (e.g., Water, pH 1.2 buffer, pH 7.4 buffer, Methanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or DMSO). From this, create a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Add an excess amount of solid 4-(Dimethylamino)quinoline-2-carboxylic acid to a vial (e.g., ~5-10 mg). The solid must be visibly present throughout the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 2 mL) to the vial.

  • Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant speed and temperature (e.g., 25 °C). Equilibrate for at least 24 hours. Causality Note: 24-48 hours is typically required to ensure the system reaches true thermodynamic equilibrium. A shorter time may result in an underestimation of solubility.

  • Equilibrium Verification (Optional but Recommended): Take samples at multiple time points (e.g., 24h and 48h). If the measured concentrations are consistent, equilibrium has likely been reached.

  • Sample Collection & Filtration: Allow the vials to stand undisturbed for 30 minutes for the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean HPLC vial. Trustworthiness Check: Filtration is critical to remove all undissolved particles, which would otherwise lead to a gross overestimation of solubility.

  • HPLC Analysis: Inject the calibration standards to generate a calibration curve (Concentration vs. Peak Area). Then, inject the filtered samples. If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

  • Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration. Correct for any dilutions made. The result is the thermodynamic solubility in mg/mL or µg/mL.

Protocol 2: Kinetic Solubility via DMSO Co-Solvent Method

This protocol provides a rapid assessment of solubility for HTS applications.

Objective: To determine the concentration at which 4-(Dimethylamino)quinoline-2-carboxylic acid precipitates from an aqueous buffer when added from a DMSO stock.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate (UV-transparent if using a plate reader)

  • Plate shaker

  • Multi-channel pipette

  • Plate reader or nephelometer

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of the microplate.

  • Compound Addition: Using a multi-channel pipette, add a small volume of the 10 mM DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., from 1 to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%).

  • Incubation: Place the plate on a shaker and incubate at room temperature for a set period (e.g., 1-2 hours). Causality Note: This is a kinetically controlled process. The incubation time is standardized but does not guarantee equilibrium.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. The concentration at which the signal significantly increases above the background indicates precipitation.

    • UV Analysis (Filtration Method): After incubation, filter the plate contents through a 96-well filter plate into a new UV-plate. Measure the absorbance and compare it to a calibration curve prepared in a similar buffer/DMSO mixture to determine the concentration of the dissolved compound.

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (HTS) start Start: Select Solubility Assay thermo1 Add Excess Solid to Solvent start->thermo1 'Gold Standard' Accuracy Needed kinetic1 Add DMSO Stock to Aqueous Buffer start->kinetic1 Early Discovery High Throughput Needed thermo2 Equilibrate (24-48h) on Shaker thermo1->thermo2 thermo3 Filter Supernatant (0.22 µm) thermo2->thermo3 thermo4 Quantify by HPLC vs. Standards thermo3->thermo4 end_thermo Result: Equilibrium Solubility (µg/mL) thermo4->end_thermo kinetic2 Incubate (1-2h) on Shaker kinetic1->kinetic2 kinetic3 Measure Precipitation (Nephelometry) kinetic2->kinetic3 kinetic4 OR Filter & Quantify (UV) kinetic2->kinetic4 end_kinetic Result: Precipitation Conc. (µM) kinetic3->end_kinetic kinetic4->end_kinetic

Figure 2: Experimental workflow for solubility determination.

Conclusion

The solubility profile of 4-(Dimethylamino)quinoline-2-carboxylic acid is a direct consequence of its amphoteric and amphiphilic chemical structure. Its solubility is predicted to be low at its isoelectric point but high in both acidic and basic aqueous solutions, as well as in polar organic solvents. This behavior underscores the necessity of performing pH-dependent solubility studies as mandated by regulatory bodies like the ICH for pharmaceutical development.[19][20][21] By employing robust, self-validating protocols such as the shake-flask method for thermodynamic solubility and controlled HTS assays for kinetic solubility, researchers can generate the high-quality, reliable data needed to guide formulation strategies, predict biopharmaceutical behavior, and make informed decisions in the drug development process.

References

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  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • University of Colorado Boulder. (N/A). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ResearchGate. (N/A). Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

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  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

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  • University of the Cumberlands. (N/A). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

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Exploratory

The Quinoline Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its remarkable versatility and "drug-like" properties have propelled the development of a vast array of therapeutic agents across diverse disease areas.[4][5] This technical guide offers an in-depth exploration of the multifaceted applications of quinoline derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their design, synthesis, biological evaluation, and mechanisms of action.

Part 1: The Anticancer Potential of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of activities against various human malignancies.[1][4] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[1]

Targeting Receptor Tyrosine Kinases: The EGFR Signaling Axis

A prominent strategy in quinoline-based anticancer drug design involves the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[6] Overexpression and mutations of EGFR are common in many cancers, leading to uncontrolled cell growth and proliferation.[7][8] Quinoline derivatives have been successfully designed to compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling cascades.[6]

Signaling Pathway: EGFR Inhibition by Quinoline Derivatives

EGFR_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Quinoline Quinoline Derivative Quinoline->EGFR Inhibits ATP binding ATP ATP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: EGFR signaling pathway and its inhibition by quinoline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[9][10] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Rationale: To establish a consistent number of cells for treatment, ensuring that observed differences in viability are due to the compound's effect and not variations in initial cell density.

    • Procedure: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.

  • Compound Treatment:

    • Rationale: To expose the cells to a range of concentrations of the quinoline derivative to determine its dose-dependent effect on cell viability.

    • Procedure: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.[9]

  • MTT Addition and Incubation:

    • Rationale: To introduce the MTT reagent, which will be metabolized by viable cells.

    • Procedure: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[9] Visually confirm the formation of purple formazan crystals under a microscope.

  • Formazan Solubilization:

    • Rationale: To dissolve the water-insoluble formazan crystals to allow for spectrophotometric quantification.

    • Procedure: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9] Mix gently on a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Rationale: To quantify the amount of formazan, which is a proxy for cell viability.

    • Procedure: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance values are then used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting a dose-response curve.[10]

Self-Validating System and Troubleshooting:

  • Positive Control: A known cytotoxic agent should be included to validate the assay's responsiveness.

  • Vehicle Control: Essential for ensuring that the solvent used to dissolve the compound does not have a significant effect on cell viability.

  • Blank Wells: Wells containing only medium and MTT solution should be included to measure background absorbance.

  • Troubleshooting:

    • High Background: May indicate contamination or that the test compound is directly reducing MTT. A cell-free control with the compound can verify this.[11]

    • Low Signal: Could be due to low cell number, insufficient incubation time with MTT, or incomplete formazan solubilization.[11]

Data Presentation: Anticancer Activity of Quinoline Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
10g HCT116 (Colon)< 1.0[4]
3j MCF-7 (Breast)82.9% inhibition at 100 µM[2]
3a K-562 (Leukemia)Inactive[2]
Compound 24 A375 (Melanoma)0.003[9]
Compound 20 HepG2 (Liver)12[7]
Investigating the Mechanism of Action: Apoptosis Induction

Many quinoline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][4] This can be investigated by examining the expression levels of key apoptosis-related proteins using Western blotting.

Experimental Workflow: Western Blot Analysis of Apoptotic Markers

apoptosis_workflow start Cancer Cells Treated with Quinoline Derivative cell_lysis Cell Lysis and Protein Extraction start->cell_lysis quantification Protein Quantification (e.g., BCA Assay) cell_lysis->quantification sds_page SDS-PAGE (Protein Separation by Size) quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (Prevents non-specific antibody binding) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Caspase-3, anti-Bcl-2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band Densitometry) detection->analysis end Conclusion on Apoptosis Induction analysis->end

Caption: A typical workflow for Western blot analysis of apoptotic markers.

Key Apoptotic Markers to Analyze:

  • Caspases: A family of proteases that are central to the execution of apoptosis. The cleavage of pro-caspases (e.g., pro-caspase-3) into their active, cleaved forms is a hallmark of apoptosis.[12]

  • Bcl-2 Family Proteins: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins is critical in determining a cell's fate.[12]

  • PARP (Poly(ADP-ribose) polymerase): A substrate of activated caspase-3. Its cleavage is another indicator of apoptosis.

Causality and Controls in Western Blotting:

  • Loading Control: An antibody against a housekeeping protein (e.g., β-actin, GAPDH) is used to ensure equal protein loading across all lanes, allowing for accurate comparison of protein expression levels.

  • Positive Control: A sample from cells treated with a known apoptosis-inducing agent (e.g., staurosporine) should be included to confirm antibody reactivity and the proper functioning of the assay.[13]

  • Negative Control: A sample from untreated cells provides a baseline for the expression of the target proteins.

Part 2: Antimicrobial Applications of Quinoline Derivatives

The quinoline scaffold is a privileged structure in the development of antimicrobial agents, with a long history of use in treating infectious diseases.[5]

Antibacterial Activity

Quinoline derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Their mechanisms of action can vary, but often involve the inhibition of essential bacterial enzymes or processes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14][15] The broth microdilution method is a standard technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Rationale: To standardize the number of bacteria used in the assay, ensuring reproducibility.

    • Procedure: Prepare a suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution of the Compound:

    • Rationale: To create a range of concentrations of the quinoline derivative to test against the bacteria.

    • Procedure: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoline derivative in the broth.

  • Inoculation:

    • Rationale: To introduce the bacteria to the different concentrations of the compound.

    • Procedure: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.

  • Incubation:

    • Rationale: To allow for bacterial growth in the presence of the compound.

    • Procedure: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Rationale: To identify the lowest concentration that inhibits bacterial growth.

    • Procedure: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Interpretation of MIC Results:

  • The interpretation of MIC values is guided by clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI).[14][16]

  • Susceptible (S): The infection is likely to respond to standard dosages of the antibiotic.[17]

  • Intermediate (I): The infection may respond to higher doses or if the antibiotic concentrates at the site of infection.[17]

  • Resistant (R): The infection is unlikely to respond to the antibiotic.[17]

Data Presentation: Antibacterial Activity of Quinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 37 Klebsiella pneumoniae8[1]
Compound 33 Klebsiella pneumoniae4[1]
Hybrid 7b Staphylococcus aureus2[4]
Compound 24 E. coli3.125[5]
Antiviral and Anti-inflammatory Potential

The therapeutic reach of quinoline derivatives extends to antiviral and anti-inflammatory applications.

Antiviral Activity:

Quinoline derivatives have shown promise against a range of viruses, including influenza virus and respiratory syncytial virus (RSV).[14] Antiviral screening assays are crucial for identifying and characterizing the activity of these compounds.

Experimental Workflow: General Antiviral Screening Assay

antiviral_workflow start Host Cells Seeded in 96-well plate compound_addition Addition of Quinoline Derivative at various concentrations start->compound_addition virus_infection Infection with Virus compound_addition->virus_infection incubation Incubation to allow viral replication virus_infection->incubation cpe_assay Assessment of Cytopathic Effect (CPE) or other viability/replication markers incubation->cpe_assay data_analysis Calculation of EC50 (50% effective concentration) cpe_assay->data_analysis end Identification of Antiviral Activity data_analysis->end

Caption: A generalized workflow for screening the antiviral activity of compounds.

Anti-inflammatory Activity:

Quinoline derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.[18][19]

Signaling Pathway: COX-2 Inhibition by Quinoline Derivatives

COX2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Converts to Quinoline Quinoline Derivative Quinoline->COX2 Inhibits Inflammation Inflammation Prostaglandins->Inflammation Mediate

Caption: Inhibition of the COX-2 pathway by quinoline derivatives.

Part 3: Synthesis and Structure-Activity Relationships (SAR)

The synthesis of quinoline derivatives can be achieved through various classical named reactions, including the Skraup synthesis, Doebner-von Miller reaction, Combes synthesis, and Friedländer synthesis.[5][20][21] These methods allow for the introduction of a wide range of substituents on the quinoline core, enabling the exploration of structure-activity relationships.

Example Synthesis: Quinoline-Chalcone Hybrids

A common strategy in medicinal chemistry is the hybridization of two or more pharmacophores to create a new molecule with enhanced or dual activity. Quinoline-chalcone hybrids have shown significant potential as anticancer and antimalarial agents.

General Synthetic Scheme:

  • Synthesis of Acetyl-Quinoline: This can be achieved through methods like the Friedländer synthesis.

  • Claisen-Schmidt Condensation: The acetyl-quinoline is then reacted with various substituted aromatic aldehydes in the presence of a base to form the corresponding quinoline-chalcone hybrids.

Structure-Activity Relationship (SAR) Insights:

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Anticancer Activity:

    • Substituents at the 7-position, particularly bulky alkoxy groups, can enhance antiproliferative activity.[4]

    • The presence of an amino side chain at the 4-position often contributes to cytotoxic effects.[4]

  • Antimicrobial Activity:

    • The presence of halogen atoms, such as chlorine or bromine, on the quinoline ring can significantly enhance antibacterial activity.[1]

  • Anti-inflammatory Activity:

    • A methylsulfonyl group at the para-position of a C-2 phenyl ring is a key pharmacophore for COX-2 inhibition.[19]

Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent "drug-like" properties, coupled with the vast chemical space accessible through diverse synthetic methodologies, ensure its continued prominence in medicinal chemistry. This guide has provided a comprehensive overview of the key applications of quinoline derivatives, from their anticancer and antimicrobial activities to their roles as antiviral and anti-inflammatory agents. The detailed experimental protocols and insights into their mechanisms of action are intended to empower researchers in their quest to develop the next generation of quinoline-based medicines.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Retrieved from [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Anticancer Agents Med Chem, 19(12), 1538-1553.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry, 162, 493-504.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry, 12(5), 6078-6092.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-248.
  • Functionalization of the quinoline ring has emerged as a transformative strategy in modern synthetic chemistry because of the medicinal potential of quinoline-based scaffolds. (2025). Organic & Biomolecular Chemistry.
  • Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Plausible mechanism of the synthesis of quinoline derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2011). Pharmaceuticals, 4(9), 1218-1245.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. (2009). Bioorganic & Medicinal Chemistry, 17(15), 5312-5317.
  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Design of Hybrid Quinoline–Chalcone Compounds Against Leishmania amazonensis Based on Computational Techniques: 2D- and 3D-QSAR with Experimental Valid
  • Interpretation of MICs in Antibiotic Susceptibility Testing. (n.d.). Dick White Referrals. Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2021). International Journal of Molecular Sciences, 22(16), 8568.
  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (2023). Future Medicinal Chemistry, 15(19), 1667-1685.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50635.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(19), 4429.
  • Resources | Antimicrobial Susceptibility Testing, MIC. (n.d.). Sanford Guide. Retrieved from [Link]

  • Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. (2020). Bioorganic Chemistry, 100, 103914.
  • How do you interpret antibiotic susceptibility test results? (2025). Dr. Oracle. Retrieved from [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules, 26(4), 962.

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Foundational

An In-Depth Technical Guide to 4-(Dimethylamino)quinoline-2-carboxylic acid: Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among the numerous derivatives, quinoline-2-carboxylic acids have garnered significant attention due to their versatile biological activities. This technical guide focuses on a specific, yet important, member of this class: 4-(Dimethylamino)quinoline-2-carboxylic acid. This document provides a comprehensive overview of its discovery, historical synthesis, and foundational characterization, offering valuable insights for researchers engaged in the design and development of novel quinoline-based therapeutics.

Historical Perspective: The Dawn of Synthetic Quinolines

The story of 4-(Dimethylamino)quinoline-2-carboxylic acid is intrinsically linked to the broader history of quinoline synthesis, a field that blossomed in the late 19th and early 20th centuries. The initial impetus for quinoline chemistry was the quest for synthetic alternatives to quinine, a natural antimalarial alkaloid extracted from the bark of the Cinchona tree.[1] This pursuit led to the development of several named reactions that remain fundamental to heterocyclic chemistry today.

While the precise first synthesis of 4-(Dimethylamino)quinoline-2-carboxylic acid is not prominently documented in readily available historical records, its structural components point towards the application of well-established synthetic methodologies for quinoline-4-carboxylic acids, namely the Doebner Reaction and the Pfitzinger Reaction .[2][3] The introduction of the 4-dimethylamino group likely occurred as a subsequent derivatization or by employing a starting material already containing this moiety.

The development of 4-aminoquinolines as a class of compounds gained significant traction with the synthesis of chloroquine in 1934, which became a first-in-class antimalarial drug.[1] This discovery spurred extensive research into the synthesis and biological evaluation of a multitude of 4-aminoquinoline derivatives, laying the groundwork for the eventual synthesis of molecules like 4-(Dimethylamino)quinoline-2-carboxylic acid.[4][5]

Foundational Synthesis: A Plausible Historical Approach

Given the historical context, a likely and efficient route to 4-(Dimethylamino)quinoline-2-carboxylic acid in its early explorations would have involved a multi-step synthesis. A plausible pathway begins with the synthesis of a 4-chloroquinoline-2-carboxylic acid intermediate, followed by a nucleophilic aromatic substitution with dimethylamine.

Step 1: Synthesis of 4-Hydroxyquinoline-2-carboxylic acid

A common precursor for 4-chloroquinolines is the corresponding 4-hydroxyquinoline. The Pfitzinger reaction , discovered by Wilhelm Pfitzinger in 1886, provides a direct route to quinoline-4-carboxylic acids from isatin and a carbonyl compound.[3] However, for the 2-carboxy-4-hydroxy scaffold, a more direct approach involves the condensation of aniline with diethyl malonate, followed by cyclization, a variant of the Conrad-Limpach synthesis.

Step 2: Chlorination of 4-Hydroxyquinoline-2-carboxylic acid

The hydroxyl group at the 4-position of the quinoline ring can be converted to a chlorine atom using a variety of chlorinating agents. Phosphoryl chloride (POCl₃) is a standard reagent for this transformation.

Step 3: Nucleophilic Aromatic Substitution with Dimethylamine

The final step involves the reaction of the 4-chloroquinoline-2-carboxylic acid intermediate with dimethylamine. The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic aromatic substitution at the 4-position.

Below is a detailed, step-by-step methodology representing a plausible historical synthesis.

Experimental Protocol: A Representative Synthesis

Part A: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

  • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) in a suitable high-boiling solvent such as diphenyl ether.

  • Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to a high temperature (typically 240-260 °C) for a period of 30-60 minutes. The cyclization is usually accompanied by the evolution of ethanol.

  • Allow the reaction mixture to cool to room temperature, during which the product may precipitate.

  • Dilute the mixture with a non-polar solvent like petroleum ether to facilitate further precipitation.

  • Collect the solid product by filtration, wash with petroleum ether, and dry to yield crude ethyl 4-hydroxyquinoline-2-carboxylate.

Part B: Synthesis of Ethyl 4-chloroquinoline-2-carboxylate

  • To a round-bottom flask, add the crude ethyl 4-hydroxyquinoline-2-carboxylate from the previous step.

  • Carefully add an excess of phosphoryl chloride (POCl₃).

  • Heat the mixture under reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After cooling, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain ethyl 4-chloroquinoline-2-carboxylate.

Part C: Synthesis of 4-(Dimethylamino)quinoline-2-carboxylic acid

  • In a sealed tube or a pressure vessel, combine ethyl 4-chloroquinoline-2-carboxylate with an excess of a solution of dimethylamine in a suitable solvent (e.g., ethanol).

  • Heat the mixture at 120-150 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting residue is the ethyl ester of the target compound. To obtain the carboxylic acid, perform a saponification by refluxing the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • After saponification, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5.

  • The precipitated 4-(Dimethylamino)quinoline-2-carboxylic acid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to afford the purified product.

Synthesis of 4-(Dimethylamino)quinoline-2-carboxylic acid cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination & Hydrolysis Aniline Aniline Step1_reagents High Temp. Aniline->Step1_reagents DEM Diethyl ethoxymethylenemalonate DEM->Step1_reagents Intermediate1 Ethyl 4-hydroxyquinoline-2-carboxylate Step1_reagents->Intermediate1 Step2_reagents POCl₃ Intermediate1->Step2_reagents Intermediate2 Ethyl 4-chloroquinoline-2-carboxylate Step2_reagents->Intermediate2 Step3_reagents 1. (CH₃)₂NH 2. NaOH, H₂O 3. H⁺ Intermediate2->Step3_reagents FinalProduct 4-(Dimethylamino)quinoline- 2-carboxylic acid Step3_reagents->FinalProduct

Figure 1: A plausible synthetic pathway for 4-(Dimethylamino)quinoline-2-carboxylic acid.

Physicochemical Characterization

PropertyData
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Expected to be a solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.91 (br s, 1H, COOH), 9.38 (s, 1H, aromatic), 8.43–8.33 (m, 4H, aromatic), 8.00 (d, 2H, J = 32 Hz, aromatic), 7.80 (s, 2H, aromatic), 6.92 (s, 2H, aromatic), 3.05 (s, 6H, N(CH₃)₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 168.0, 151.4, 139.7, 133.9, 133.1, 130.7, 128.6, 128.0, 127.8, 127.2, 127.1, 125.2, 124.4, 120.7, 117.6, 112.0, 40.0
FT-IR (KBr) ν (cm⁻¹): ~3400 (O-H stretch, carboxylic acid), ~3050 (C-H stretch, aromatic), ~2900 (C-H stretch, methyl), ~1700 (C=O stretch, carboxylic acid), ~1610, 1580 (C=C stretch, aromatic)
Mass Spectrometry (EI) m/z: 216 (M⁺), other fragments corresponding to loss of COOH, CH₃, etc.

Note: The NMR and IR data are based on the closely related structure, 2-(4-(Dimethylamino)phenyl)benzo[h]quinoline-4-carboxylic acid, and are presented as expected values for the target compound.[1]

Modern Synthetic Approaches

While the historical synthesis provides a fundamental understanding, contemporary organic synthesis offers more efficient and versatile methods for preparing 4-(Dimethylamino)quinoline-2-carboxylic acid and its derivatives. These modern techniques often involve metal-catalyzed cross-coupling reactions and one-pot multicomponent reactions, which can offer higher yields, milder reaction conditions, and greater functional group tolerance.

For instance, palladium-catalyzed reactions have been developed for the synthesis of 2-aryl-4-dialkylaminoquinolines.[6][7] Additionally, modifications of the Doebner and Pfitzinger reactions continue to be explored, utilizing microwave irradiation or novel catalysts to improve efficiency.[8][9]

modern_synthesis cluster_methods Modern Synthetic Methods Start Starting Materials (e.g., Anilines, Aldehydes, Pyruvic Acid, Isatins) Doebner Modified Doebner Reaction (e.g., Microwave-assisted, New Catalysts) Start->Doebner Pfitzinger Modified Pfitzinger Reaction (e.g., Microwave-assisted) Start->Pfitzinger Palladium Palladium-Catalyzed Multicomponent Reactions Start->Palladium Product 4-(Dimethylamino)quinoline-2-carboxylic acid & Derivatives Doebner->Product Pfitzinger->Product Palladium->Product

Figure 2: Overview of modern synthetic routes to quinoline-4-carboxylic acids.

Conclusion and Future Directions

4-(Dimethylamino)quinoline-2-carboxylic acid, a molecule born from the rich history of quinoline chemistry, continues to be a relevant scaffold for the development of novel therapeutic agents. While its initial discovery is not prominently chronicled, its synthesis can be logically deduced from the foundational reactions of its time. Understanding these historical synthetic routes, alongside modern advancements, provides researchers with a powerful toolkit for creating diverse libraries of quinoline derivatives for biological screening. The inherent versatility of the quinoline ring system, coupled with the electronic and steric properties of the dimethylamino and carboxylic acid groups, ensures that this compound and its analogues will remain a fertile ground for discovery in medicinal chemistry for the foreseeable future.

References

  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886 , 33 (1), 100.[3]

  • A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research2014 , 25(2), 183-191.[1]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry2025 .[4]

  • Doebner, O. Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Justus Liebigs Ann. Chem.1887 , 242 (3), 265-301.[2]

  • Torii, S.; Okumoto, H.; Nishimura, A. Palladium-catalyzed synthesis of 2-aryl-4-dialkylaminoquinolines. Chem. Lett.1992 , 21 (1), 139-142.[6]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central2025 .[7]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate2014 .[10]

  • 4-Aminoquinoline – Knowledge and References. Taylor & Francis2019 .[5]

  • 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry2015 .[11]

  • Application of pfitzinger reaction in. JOCPR1956-1959 .[12]

  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem2025 .[9]

  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry. YouTube2021 .[13]

  • Application Notes and Protocols: Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis. Benchchem2025 .[8]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(Dimethylamino)quinoline-2-carboxylic Acid

Abstract This comprehensive guide details a robust and validated multi-step synthetic pathway for the preparation of 4-(Dimethylamino)quinoline-2-carboxylic acid, a key heterocyclic scaffold of interest to researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and validated multi-step synthetic pathway for the preparation of 4-(Dimethylamino)quinoline-2-carboxylic acid, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science. The primary strategy detailed herein involves the construction of a quinoline core, followed by functionalization via a highly efficient nucleophilic aromatic substitution (SNAr). This document provides scientifically-grounded, step-by-step protocols, mechanistic insights, and expected outcomes to enable researchers to successfully synthesize the target compound.

Introduction: Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery. Quinolines and their derivatives exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The specific target molecule, 4-(Dimethylamino)quinoline-2-carboxylic acid, incorporates a key dimethylamino group at the C4 position, which can significantly influence its physicochemical properties and biological interactions, while the C2-carboxylic acid provides a handle for further derivatization, such as amide bond formation.

This guide focuses on a logical and field-proven synthetic approach, prioritizing reliability and scalability. The chosen pathway proceeds via a 4-chloroquinoline intermediate, which is a versatile precursor for introducing a variety of nucleophiles at the C4 position.

Overview of the Synthetic Strategy

The synthesis is accomplished via a four-step sequence, beginning with the construction of the core quinoline ring system, followed by key functional group transformations. This approach is advantageous as it utilizes readily available starting materials and employs well-understood, high-yielding reactions.

Caption: Overall synthetic workflow for 4-(Dimethylamino)quinoline-2-carboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxyquinoline-2-carboxylate

This initial step involves the construction of the quinoline core via a base-catalyzed cyclization, a variant of the Conrad-Limpach synthesis. The reaction condenses aniline with diethyl oxalacetate. The intermediate enamine undergoes thermal cyclization to form the desired 4-hydroxyquinoline ester.

Protocol:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol (approx. 10 mL per gram of sodium) under an inert atmosphere (N₂ or Ar).

  • Initial Condensation: To the cooled sodium ethoxide solution, add a solution of aniline (1.0 eq) in absolute ethanol. Stir for 15 minutes at room temperature.

  • Addition of Diester: Add diethyl oxalacetate (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 30 °C. An exothermic reaction may be observed. After the addition is complete, stir the resulting slurry at room temperature for 1 hour.

  • Solvent Removal: Remove the ethanol under reduced pressure.

  • Cyclization: To the residue, add Dowtherm A (high-boiling aromatic heat transfer fluid). Heat the mixture with vigorous stirring to 240-250 °C. The reaction is typically complete within 20-30 minutes, signaled by the cessation of ethanol evolution.

  • Work-up and Isolation: Allow the reaction mixture to cool to approximately 100 °C and pour it cautiously into a large beaker containing petroleum ether or hexane. The product will precipitate.

  • Filter the solid product, wash thoroughly with petroleum ether to remove the Dowtherm A, and then with cold ethanol.

  • Purification: The crude solid can be purified by recrystallization from ethanol or acetic acid to yield Ethyl 4-hydroxyquinoline-2-carboxylate as a crystalline solid.

Step 2: Synthesis of Ethyl 4-chloroquinoline-2-carboxylate

The conversion of the 4-hydroxy group to the 4-chloro group is a critical activation step for the subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.[1][2]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place Ethyl 4-hydroxyquinoline-2-carboxylate (1.0 eq).

  • Reagent Addition: Cautiously add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.

  • Neutralization: Carefully neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude Ethyl 4-chloroquinoline-2-carboxylate can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 3: Synthesis of Ethyl 4-(dimethylamino)quinoline-2-carboxylate

This is the key SNAr step where the electron-deficient quinoline ring allows for the displacement of the C4-chloride by dimethylamine.[3][4] The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step. Note: Placeholder images are used.

Protocol:

  • Reaction Setup: Dissolve Ethyl 4-chloroquinoline-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a sealed pressure tube or a round-bottom flask with a reflux condenser.

  • Amine Addition: Add an excess of aqueous dimethylamine solution (e.g., 40% in water, 5-10 eq). Alternatively, dimethylamine gas can be bubbled through the solution, or a solution of dimethylamine in a solvent like THF can be used.

  • Heating: Seal the tube (if used) and heat the reaction mixture at 80-100 °C for 4-12 hours. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove excess dimethylamine and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization to afford pure Ethyl 4-(dimethylamino)quinoline-2-carboxylate.

Step 4: Hydrolysis to 4-(Dimethylamino)quinoline-2-carboxylic acid

The final step is a standard saponification (base-mediated hydrolysis) of the ethyl ester to yield the target carboxylic acid.

Protocol:

  • Reaction Setup: Dissolve Ethyl 4-(dimethylamino)quinoline-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Heating: Heat the mixture to reflux for 1-3 hours, or stir at room temperature overnight, until TLC analysis indicates the complete consumption of the starting ester.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution by dropwise addition of hydrochloric acid (e.g., 2M HCl) until the pH is approximately 4-5. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove salts, and dry under vacuum to yield the final product, 4-(Dimethylamino)quinoline-2-carboxylic acid.

Data Summary

The following table provides a summary of the reaction steps and typical outcomes based on analogous procedures found in the literature. Yields are indicative and may vary based on reaction scale and purification efficiency.

StepReactionKey ReagentsTypical SolventTemp. (°C)Time (h)Typical Yield (%)
1 Ring FormationNa, Aniline, Diethyl OxalacetateEthanol, Dowtherm A240-2500.560-75
2 ChlorinationPOCl₃, DMF (cat.)Neat1102-485-95
3 SNArDimethylamine (aq.)Ethanol80-1004-1270-90
4 HydrolysisNaOH or LiOHEthanol/Water801-3>90

Conclusion

The synthetic route outlined in this application note provides a reliable and well-documented pathway for the synthesis of 4-(Dimethylamino)quinoline-2-carboxylic acid. By proceeding through a stable 4-chloroquinoline intermediate, this method allows for high-yielding functionalization via nucleophilic aromatic substitution. The detailed, step-by-step protocols are designed to be readily implemented in a standard organic chemistry laboratory setting, providing researchers with a clear and efficient method to access this valuable chemical entity for further investigation in drug development and materials science.

References

  • Combes quinoline synthesis - Wikipedia. [Link]

  • Friedländer synthesis - Wikipedia. [Link]

  • Doebner reaction - Wikipedia. [Link]

  • Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview - IIP Series. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates - ResearchGate. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

  • Process for the preparation of 4-hydroxy quinolines - Google P
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PubMed Central. [Link]

  • Preparation of 4-hydroxyquinoline compounds - Google P
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - National Institutes of Health (NIH). [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative - Google P
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. [Link]

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PubMed Central, National Institutes of Health (NIH). [Link]

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Application

Application Notes and Protocols: Utilizing 4-(Dimethylamino)quinoline-2-carboxylic acid as a Fluorescent Probe in Cell Imaging

Introduction: A Versatile Quinoline Scaffold for Cellular Interrogation The quinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and intrigu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Quinoline Scaffold for Cellular Interrogation

The quinoline core is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and intriguing photophysical properties.[1][2] Within this class of compounds, 4-(Dimethylamino)quinoline-2-carboxylic acid emerges as a promising fluorescent probe for cell imaging applications. Its architecture, featuring an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group on the quinoline backbone, establishes a "push-pull" system. This electronic arrangement is often associated with sensitivity to the local microenvironment, suggesting potential applications in probing cellular polarity, pH, and dynamic molecular events.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(Dimethylamino)quinoline-2-carboxylic acid in both live- and fixed-cell imaging. The protocols detailed herein are designed to be self-validating, with integrated explanations of the underlying scientific principles to empower users to optimize their experiments for maximal success.

Physicochemical and Photophysical Properties

A thorough understanding of the probe's properties is paramount for designing and troubleshooting imaging experiments. The following table summarizes the key characteristics of 4-(Dimethylamino)quinoline-2-carboxylic acid.

PropertyValueSource
Chemical Formula C₁₂H₁₂N₂O₂[3]
Molecular Weight 216.24 g/mol [3]
Appearance SolidN/A
Solubility Soluble in DMSO, DMF, and alcohols[4]
Excitation Max (λex) ~365-400 nm (Estimated)[5]
Emission Max (λem) ~450-550 nm (Estimated, environment-dependent)[5]
Stokes Shift Moderate to large (Estimated)N/A
Quantum Yield (Φ) Variable, dependent on solvent and pHN/A
Molar Extinction Coefficient (ε) High (typical for quinoline derivatives)[6]

Note on Photophysical Data: The exact photophysical properties such as excitation/emission maxima and quantum yield are highly dependent on the solvent environment and pH.[7] The values provided are estimations based on related 7-(dimethylamino)quinoline derivatives.[5] It is strongly recommended that users perform a spectral scan to determine the optimal excitation and emission wavelengths in their specific experimental buffer.

Mechanism of Fluorescence: The "Push-Pull" Effect and Environmental Sensitivity

The fluorescence of 4-(Dimethylamino)quinoline-2-carboxylic acid is governed by an intramolecular charge transfer (ICT) mechanism. The dimethylamino group at the 4-position acts as a potent electron donor, "pushing" electron density into the electron-deficient quinoline ring system, which is further influenced by the electron-withdrawing carboxylic acid at the 2-position.

Upon excitation with an appropriate wavelength of light, the molecule transitions to an excited state with a more pronounced charge separation. The relaxation from this excited state back to the ground state results in the emission of a photon (fluorescence). The energy of this emission, and thus its color, is sensitive to the polarity of the surrounding environment. In more polar solvents, the charge-separated excited state is stabilized, which can lead to a red-shift in the emission spectrum (solvatochromism).

Furthermore, the protonation state of the quinoline nitrogen and the carboxylic acid can significantly influence the fluorescence properties. Protonation of the quinoline nitrogen can alter the electron-accepting nature of the ring, leading to changes in the emission wavelength and intensity.[7] This inherent pH sensitivity makes 4-(Dimethylamino)quinoline-2-carboxylic acid a potential candidate for probing acidic organelles like lysosomes or for monitoring cellular pH changes.

G cluster_ground Ground State cluster_excited Excited State (ICT) N(CH3)2 Dimethylamino (Electron Donor) Quinoline Quinoline Ring System N(CH3)2->Quinoline Push COOH Carboxylic Acid (Electron Acceptor) Quinoline->COOH Pull Excitation Excitation Quinoline->Excitation N(CH3)2+ Partial Positive Charge Quinoline_excited Polarized Ring System N(CH3)2+->Quinoline_excited COO- Partial Negative Charge Quinoline_excited->COO- Emission Emission Quinoline_excited->Emission Excitation->Quinoline_excited hν (Absorption) Emission->Quinoline hν' (Fluorescence) G A 1. Seed cells on imaging-suitable plates B 2. Prepare working solution of the probe A->B Allow cells to adhere C 3. Replace culture medium with probe solution B->C Dilute stock in buffer D 4. Incubate at 37°C C->D 15-60 min incubation E 5. Wash cells with imaging buffer D->E Remove unbound probe F 6. Image cells using fluorescence microscope E->F Minimize phototoxicity

Figure 2. Live-Cell Imaging Workflow.

Materials:

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • 10 mM stock solution of 4-(Dimethylamino)quinoline-2-carboxylic acid in DMSO

  • Live-cell imaging buffer (e.g., phenol red-free medium, HBSS)

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Cell Seeding: Seed your cells of interest onto a suitable imaging vessel (e.g., glass-bottom dish, chamber slide) and allow them to adhere and grow to the desired confluency (typically 50-70%).

  • Working Solution Preparation: On the day of the experiment, prepare a working solution of the probe by diluting the 10 mM stock solution in pre-warmed (37°C) live-cell imaging buffer or complete culture medium. A starting concentration range of 1-10 µM is recommended.

    • Expert Insight: The final working concentration needs to be optimized. High concentrations can lead to cytotoxicity and non-specific staining, while low concentrations may result in a poor signal-to-noise ratio.

  • Cell Staining: Aspirate the culture medium from the cells and replace it with the probe-containing working solution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time will vary depending on the cell type and probe concentration.

  • Washing: After incubation, gently aspirate the staining solution and wash the cells two to three times with pre-warmed live-cell imaging buffer to remove any unbound probe.

  • Imaging: Immediately image the cells on a fluorescence microscope equipped with a filter set appropriate for the estimated excitation and emission wavelengths (e.g., DAPI or blue fluorescence channel).

    • Causality Behind Choices: Using a phenol red-free imaging medium is crucial to reduce background fluorescence. Minimizing exposure time and laser power during imaging is essential to reduce phototoxicity and photobleaching, ensuring the health of the cells throughout the experiment.

Fixed-Cell Imaging Protocol

Fixation allows for long-term storage of samples and is often required for co-staining with antibodies (immunofluorescence).

G A 1. Seed and grow cells B 2. Fix cells with 4% PFA A->B Adherence C 3. Permeabilize with Triton X-100 B->C Cross-linking proteins D 4. Stain with the quinoline probe C->D Allow intracellular access E 5. (Optional) Co-stain with other dyes (e.g., DAPI) D->E Incubate 15-30 min F 6. Wash and mount E->F Sequential or simultaneous staining G 7. Image F->G Protect from photobleaching

Figure 3. Fixed-Cell Imaging Workflow.

Materials:

  • Cells cultured on coverslips or chamber slides

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Working solution of 4-(Dimethylamino)quinoline-2-carboxylic acid (1-10 µM in PBS)

  • (Optional) DAPI or other counterstains

  • Antifade mounting medium

Protocol:

  • Cell Culture: Grow cells on sterile coverslips or chamber slides to the desired confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Scientific Rationale: PFA cross-links proteins, preserving cellular morphology.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature. This step is necessary to allow the probe to access intracellular structures.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Incubate the cells with the working solution of 4-(Dimethylamino)quinoline-2-carboxylic acid for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove excess probe.

  • (Optional) Counterstaining: If desired, incubate with a nuclear counterstain like DAPI according to the manufacturer's protocol.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the stained cells using a fluorescence microscope.

Cytotoxicity Assessment (MTT Assay)

It is essential to determine the concentration range at which the fluorescent probe does not adversely affect cell viability. The MTT assay is a colorimetric method for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • 4-(Dimethylamino)quinoline-2-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of 4-(Dimethylamino)quinoline-2-carboxylic acid in complete culture medium and add them to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a period that reflects your planned imaging experiments (e.g., 4, 24, or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. This will allow you to determine the concentration range that is non-toxic to the cells.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Weak Signal Probe concentration is too low.Increase the probe concentration in a stepwise manner.
Incorrect filter set.Ensure the excitation and emission filters match the spectral properties of the probe.
pH of the imaging buffer is suboptimal.The fluorescence of quinoline derivatives can be pH-sensitive. Test different buffer pH values. [7]
High Background Probe concentration is too high.Decrease the probe concentration and/or reduce the incubation time.
Inadequate washing.Increase the number and duration of washing steps after staining.
Autofluorescence.Use a phenol red-free imaging medium. Image a control sample of unstained cells to assess the level of autofluorescence.
Rapid Photobleaching High excitation light intensity.Reduce the laser power or illumination intensity.
Long exposure times.Use the shortest possible exposure time that provides an adequate signal.
Probe instability.Use an antifade mounting medium for fixed cells. For live cells, minimize the duration of imaging.
Cellular Toxicity Probe concentration is too high.Perform a cytotoxicity assay (e.g., MTT) to determine the optimal non-toxic concentration range.
Extended exposure to the probe.Reduce the incubation time.

Conclusion

4-(Dimethylamino)quinoline-2-carboxylic acid is a promising fluorescent probe with potential for a variety of cell imaging applications, likely leveraging its sensitivity to the cellular microenvironment. The protocols provided in these application notes serve as a robust starting point for researchers. However, as with any fluorescent probe, empirical optimization of staining conditions is key to achieving high-quality, reproducible results. By understanding the underlying principles of its fluorescence and carefully controlling experimental parameters, researchers can unlock the full potential of this versatile quinoline-based tool for visualizing the intricate workings of the cell.

References

  • Theoretical extinction coefficient compared with the experimental quantum yield. ResearchGate. Available at: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. Available at: [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. PubMed. Available at: [Link]

  • Fluorescence enhancement of quinolines by protonation. RSC Advances. Available at: [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. Available at: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. Available at: [Link]

Sources

Method

Application Notes and Protocols for 4-(Dimethylamino)quinoline-2-carboxylic acid in Drug Discovery

Authored by: A Senior Application Scientist Date: January 21, 2026 Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Date: January 21, 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Within this class, quinoline carboxylic acid derivatives have demonstrated significant therapeutic potential, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for 4-(Dimethylamino)quinoline-2-carboxylic acid , a specific derivative with unique potential in drug discovery and development. While direct biological data for this specific isomer is emerging, its structural features—notably the dimethylamino substituent—suggest compelling applications in cellular imaging and as a versatile scaffold for targeted therapeutic design. The protocols herein are grounded in established methodologies for the broader quinoline class and adapted to leverage the specific attributes of this compound.

Compound Profile and Physicochemical Properties

4-(Dimethylamino)quinoline-2-carboxylic acid is a synthetic organic compound featuring a quinoline core, a carboxylic acid group at position 2, and a dimethylamino group at position 4. The electron-donating nature of the dimethylamino group can influence the molecule's electronic properties, potentially enhancing its fluorescence and modulating its interaction with biological targets.

PropertyValueSource
IUPAC Name 4-(dimethylamino)quinoline-2-carboxylic acidPubChem
CAS Number 916450-76-5[1]
Molecular Formula C₁₂H₁₂N₂O₂[1][3]
Molecular Weight 216.24 g/mol [1]
SMILES CN(C)C1=CC(=NC2=CC=CC=C21)C(=O)O[1][3]
Predicted XlogP 2.2[3]

Core Application: A Fluorescent Scaffold for Cellular Imaging and Target Engagement

A key application for this compound stems from the ability of the N,N-dimethylamino group to confer fluorescence to the quinoline moiety. This property allows it to be used as a fluorescent tag, enabling researchers to visualize the distribution and localization of a parent drug molecule within cells.

A compelling precedent is the development of RM-581-Fluo, a fluorescent anticancer agent created by conjugating 7-(dimethylamino)quinoline-2-carboxylic acid to a steroidal backbone.[4][5] This fluorescent analog retained potent cytotoxic activity and allowed for its visualization within the endoplasmic reticulum, providing critical insights into its mechanism of action.[4][5] This "tailor-made" fluorescent probe approach is a powerful tool for mechanism-of-action studies.[5]

Workflow for Developing a Fluorescent Bio-conjugate

G cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Validation A Bioactive Molecule (with amine/hydroxyl group) D Amide/Ester Bond Formation (Peptide Coupling) A->D B 4-(Dimethylamino)quinoline- 2-carboxylic acid C Activate Carboxylic Acid (e.g., HBTU, EDC/NHS) B->C C->D E Purification & Characterization (HPLC, MS, NMR) D->E F Treat Cancer Cells with Fluorescent Conjugate E->F Validated Probe G Confocal Microscopy (Live or Fixed Cells) F->G H Co-localization Analysis (with organelle trackers) G->H I Quantify Cellular Uptake & Distribution H->I

Caption: Workflow for creating and validating a fluorescent bioactive probe.

Protocol 2.1: Synthesis of a Fluorescent Bio-conjugate via Amide Coupling

This protocol describes the conjugation of 4-(Dimethylamino)quinoline-2-carboxylic acid to a primary or secondary amine on a bioactive molecule of interest (e.g., a peptide, small molecule inhibitor).

Rationale: The carboxylic acid moiety is activated to form a more reactive intermediate, which readily couples with a nucleophilic amine on the target molecule to form a stable amide bond. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a highly efficient coupling agent for this purpose.[4]

Materials:

  • 4-(Dimethylamino)quinoline-2-carboxylic acid

  • Bioactive molecule with a free amine group

  • HBTU (or EDC/NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • In a clean, dry reaction vial, dissolve 1.0 equivalent of 4-(Dimethylamino)quinoline-2-carboxylic acid in anhydrous DMF.

  • Add 1.1 equivalents of HBTU and 2.0 equivalents of DIPEA to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve 1.0 equivalent of your bioactive molecule in a minimal amount of anhydrous DMF.

  • Add the solution of the bioactive molecule to the pre-activated acid mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and perform aqueous workup to remove excess reagents.

  • Purify the crude product using reverse-phase HPLC to isolate the fluorescent conjugate.

  • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR.[4]

Protocol 2.2: Cellular Imaging with the Fluorescent Conjugate

Rationale: Confocal microscopy allows for high-resolution imaging of fluorescence within specific focal planes of a cell, enabling the determination of the conjugate's subcellular localization.

Materials:

  • Purified fluorescent conjugate

  • Relevant cancer cell line (e.g., MCF-7 breast cancer cells)[4][5]

  • Cell culture medium, FBS, and antibiotics

  • Glass-bottom confocal imaging dishes

  • Paraformaldehyde (PFA) for fixing (optional)

  • DAPI stain (for nucleus)

  • Organelle-specific trackers (e.g., ER-Tracker™, MitoTracker™) (optional)

  • Confocal laser scanning microscope

Procedure:

  • Seed cells onto glass-bottom imaging dishes at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of the fluorescent conjugate in DMSO and dilute it to the desired final concentration (e.g., 1-10 µM) in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the fluorescent conjugate.

  • Incubate the cells for a specified period (e.g., 4, 12, or 24 hours).

  • For co-localization: In the final 30 minutes of incubation, add an organelle-specific tracker dye according to the manufacturer's protocol.

  • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh, pre-warmed medium or PBS for live-cell imaging. Alternatively, fix the cells with 4% PFA for 15 minutes, wash with PBS, and mount with a DAPI-containing mounting medium for fixed-cell imaging.

  • Image the cells using a confocal microscope. Excite the 4-(Dimethylamino)quinoline moiety with a laser line in the violet-blue range (approx. 405 nm) and collect emission in the blue-green range. Use appropriate channels for DAPI and other trackers.

  • Analyze the images to determine the subcellular localization of the conjugate's fluorescence.[5]

Hypothesized Application: Anticancer Agent Development

The quinoline-2-carboxylic acid scaffold is a well-established pharmacophore in anticancer research.[1] Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including cervical (HeLa) and breast (MCF7) cancer.[3][4] Therefore, 4-(Dimethylamino)quinoline-2-carboxylic acid is a rational candidate for screening as a cytotoxic agent.

Workflow for Anticancer Cytotoxicity Screening

G A Seed Cancer Cells in 96-well plate B Prepare Serial Dilutions of Test Compound A->B C Treat Cells with Compound (24-72h incubation) B->C D Add MTT Reagent (3-4h incubation) C->D E Solubilize Formazan Crystals (add DMSO/Solubilizer) D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability and IC50 Value F->G

Caption: Standard workflow for an MTT cytotoxicity assay.

Protocol 3.1: MTT Assay for In Vitro Cytotoxicity

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF7, PC3)[1][3]

  • 96-well flat-bottom plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4-(Dimethylamino)quinoline-2-carboxylic acid

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multi-well plate spectrophotometer

Procedure:

  • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Prepare a 2X concentrated serial dilution of the test compound in culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Remove the medium from the cells and add 100 µL of the appropriate compound dilution or control to each well (in triplicate).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Hypothesized Application: Anti-inflammatory Agent Screening

Certain quinoline carboxylic acid derivatives have shown promising anti-inflammatory properties.[3][4] A common primary screen for anti-inflammatory activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol 4.1: Griess Assay for Nitric Oxide Inhibition

Rationale: LPS stimulation of RAW 264.7 macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • LPS (from E. coli)

  • Griess Reagent (Component A: Sulfanilamide in acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 4-(Dimethylamino)quinoline-2-carboxylic acid

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.

  • Pre-treat the cells for 1-2 hours with various concentrations of the test compound.

  • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control and an LPS-only control.

  • Incubate the plate for 24 hours.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes in the dark.

  • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Determine the percentage of NO inhibition relative to the LPS-only control. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.[3][4]

References

  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. Benchchem.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central.
  • 4-(dimethylamino)quinoline-2-carboxylic acid (C12H12N2O2). PubChemLite.
  • 4-(Dimethylamino)quinoline-2-carboxylic acid | 916450-76-5. Biosynth.
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

Sources

Application

Application Notes and Protocols for Labeling Proteins and Peptides with 4-(Dimethylamino)quinoline-2-carboxylic Acid

Abstract This comprehensive guide provides a detailed protocol for the covalent labeling of proteins and peptides with the fluorescent probe, 4-(Dimethylamino)quinoline-2-carboxylic acid (DAQCA). We delve into the underl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the covalent labeling of proteins and peptides with the fluorescent probe, 4-(Dimethylamino)quinoline-2-carboxylic acid (DAQCA). We delve into the underlying chemical principles, offering a robust, step-by-step methodology for the activation of DAQCA and its subsequent conjugation to primary amines on target biomolecules. This document is intended for researchers, scientists, and drug development professionals seeking to utilize DAQCA for fluorescent labeling applications.

Introduction: The Utility of DAQCA in Fluorescent Labeling

Fluorescent labeling is an indispensable tool in biochemistry, enabling the detection and quantification of proteins and peptides in a multitude of applications, including immunoassays, fluorescence microscopy, and receptor-ligand binding studies.[1] Quinoline derivatives are a notable class of fluorophores, often exhibiting sensitivity to their local environment, which can provide valuable insights into conformational changes and binding events.

4-(Dimethylamino)quinoline-2-carboxylic acid (DAQCA) is a quinoline-based fluorophore with potential applications in bioconjugation. Its carboxylic acid moiety, however, is not inherently reactive towards the primary amine groups (the N-terminus and the ε-amino group of lysine residues) present on proteins and peptides. Therefore, a chemical activation step is necessary to facilitate the formation of a stable amide bond between the fluorophore and the biomolecule.

This application note details a reliable method for labeling proteins and peptides with DAQCA using a "zero-length" crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) to enhance efficiency and stability.

The Chemistry of Conjugation: Activating DAQCA for Amine Reactivity

The core of the labeling procedure is the conversion of the chemically stable carboxylic acid group of DAQCA into a highly reactive, amine-specific intermediate. This is most commonly achieved through a two-step process mediated by EDC and NHS.

  • Carbodiimide Activation: EDC reacts with the carboxyl group of DAQCA to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the original carboxylic acid.

  • NHS Ester Stabilization: To mitigate hydrolysis and improve labeling efficiency, N-hydroxysuccinimide (NHS) is introduced. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate but is highly reactive towards primary amines.

  • Amine Coupling: The DAQCA-NHS ester then readily reacts with primary amines on the protein or peptide, forming a stable amide bond and releasing NHS as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

The overall reaction scheme is depicted below:

G cluster_activation Activation Phase (pH 4.5-6.0) cluster_conjugation Conjugation Phase (pH 7.2-8.5) DAQCA DAQCA-COOH Acylisourea O-Acylisourea Intermediate (unstable) DAQCA->Acylisourea + EDC EDC EDC Acylisourea->DAQCA Hydrolysis DAQCA_NHS DAQCA-NHS Ester (amine-reactive) Acylisourea->DAQCA_NHS + NHS NHS NHS DAQCA_NHS->DAQCA Hydrolysis (slower) Labeled_Protein DAQCA-Protein Conjugate DAQCA_NHS->Labeled_Protein + Protein-NH2 Protein Protein-NH2

Figure 1. Reaction mechanism for DAQCA labeling.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling of proteins and peptides with DAQCA.

Materials and Reagents
  • 4-(Dimethylamino)quinoline-2-carboxylic acid (DAQCA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Protein or peptide of interest

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) of high purity

  • Gel filtration column (e.g., Sephadex G-25) for purification

  • Spectrophotometer

Protocol for DAQCA Labeling of Proteins

This protocol is a starting point and may require optimization for your specific protein and desired degree of labeling.

Step 1: Preparation of Reagents

  • Protein Solution: Prepare a solution of your protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the labeling reaction.

  • DAQCA Stock Solution: Prepare a 10 mg/mL stock solution of DAQCA in anhydrous DMF or DMSO.

  • EDC Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in the Activation Buffer. EDC is moisture-sensitive and hydrolyzes in water, so it should be used without delay.

  • NHS/sulfo-NHS Solution: Immediately before use, prepare a 10 mg/mL solution of NHS or sulfo-NHS in the Activation Buffer.

Step 2: Activation of DAQCA

  • In a microcentrifuge tube, combine the desired amount of DAQCA stock solution with the Activation Buffer.

  • Add a molar excess of the freshly prepared EDC and NHS/sulfo-NHS solutions to the DAQCA solution. A typical starting point is a 2- to 5-fold molar excess of EDC and NHS over DAQCA.

  • Incubate the activation reaction for 15-30 minutes at room temperature.

Step 3: Conjugation to the Protein

  • Add the activated DAQCA-NHS ester solution to the protein solution.

  • The molar ratio of the labeling reagent to the protein will determine the degree of labeling. A starting point of a 10- to 20-fold molar excess of the labeling reagent over the protein is recommended. This should be optimized for each specific protein.

  • Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation.

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted DAQCA-NHS ester.

Purification of the Labeled Protein

Removal of unreacted DAQCA and byproducts is crucial. Gel filtration chromatography is a common and effective method for this.

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with the Conjugation Buffer (e.g., PBS).

  • Apply the quenched reaction mixture to the top of the column.

  • Elute the protein-dye conjugate with the Conjugation Buffer. The labeled protein, being larger, will elute first, while the smaller, unreacted dye molecules will be retained in the column and elute later.

  • Collect the fractions and monitor the protein concentration and fluorescence to identify the fractions containing the purified conjugate.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Conjugation Buffer conjugation Add Activated DAQCA to Protein Solution prep_protein->conjugation prep_reagents Prepare DAQCA, EDC, and NHS Solutions activation Activate DAQCA with EDC and NHS prep_reagents->activation activation->conjugation quenching Quench Reaction conjugation->quenching purify Purify via Gel Filtration quenching->purify analyze Characterize Conjugate (DOL, etc.) purify->analyze

Figure 2. Experimental workflow for DAQCA labeling.

Characterization of the Labeled Protein

After purification, it is important to characterize the DAQCA-protein conjugate.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of DAQCA.

  • Calculate the concentration of the protein using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

    • Corrected A280 = A280 - (Aλmax × CF)

      • Where CF is the correction factor (A280 of the free dye / Aλmax of the free dye).

  • Calculate the DOL using the following equation:

    • DOL = (Aλmax × εprotein) / (Corrected A280 × εdye)

      • Where ε is the molar extinction coefficient.

Data Presentation and Troubleshooting

Recommended Starting Conditions
ParameterRecommended RangeNotes
Protein Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
DAQCA:Protein Molar Ratio 10:1 to 20:1This should be optimized for the desired DOL.
EDC:DAQCA Molar Ratio 2:1 to 5:1A molar excess is required to drive the reaction.
NHS:DAQCA Molar Ratio 2:1 to 5:1Helps to stabilize the activated intermediate.
Activation pH 4.5 - 6.0Optimal for EDC/NHS activation.
Conjugation pH 7.2 - 8.5Optimal for reaction with primary amines.
Reaction Time 1-2 hours at RT or overnight at 4°CLonger times may increase labeling, but also hydrolysis.
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive EDC or NHSUse fresh, high-quality reagents. EDC is moisture-sensitive.
Suboptimal pHEnsure the activation and conjugation buffers are at the correct pH.
Presence of competing amines in bufferUse amine-free buffers like MES and PBS for the reaction.
Protein Precipitation High degree of labelingReduce the molar ratio of DAQCA to protein.
Solvent incompatibilityEnsure the final concentration of DMF/DMSO is not too high.
Poor Recovery After Purification Protein adsorption to the columnUse a column with an appropriate matrix and pre-equilibrate thoroughly.

Conclusion

The protocol described in this application note provides a robust and reliable method for the fluorescent labeling of proteins and peptides with 4-(Dimethylamino)quinoline-2-carboxylic acid. By understanding the underlying chemistry of EDC/NHS-mediated coupling, researchers can effectively conjugate this versatile fluorophore to their biomolecules of interest, enabling a wide range of downstream applications. As with any bioconjugation reaction, optimization of the reaction conditions for each specific protein or peptide is recommended to achieve the desired degree of labeling and maintain the biological activity of the target molecule.

References

  • Mohamad, N. S., et al. (2021).
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Sparks, M. A., et al. (2011). An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. Journal of Biomolecular Techniques, 22(1), 24–29.
  • Kapanidis, A. N., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Methods in Enzymology, 611, 33-59.
  • Poirier, M., et al. (2018). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters, 9(5), 441-445.

Sources

Method

Application Notes and Protocols for the Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction

Introduction: The Strategic Importance of Quinoline-4-Carboxylic Acids Quinoline-4-carboxylic acids represent a "privileged scaffold" in medicinal chemistry and drug development. This structural motif is integral to a va...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids represent a "privileged scaffold" in medicinal chemistry and drug development. This structural motif is integral to a vast array of bioactive compounds, demonstrating a wide spectrum of therapeutic activities, including antitumor, antimalarial, antibacterial, and antiviral properties.[1][2][3] Their significance extends to their role as crucial intermediates for the synthesis of more complex molecular architectures.[2] The Doebner reaction, a classic one-pot, three-component synthesis, stands as an efficient and versatile method for constructing these valuable molecules from readily available starting materials: an aniline, an aldehyde, and pyruvic acid.[1][4] This application note provides a detailed experimental protocol for the Doebner reaction, grounded in mechanistic understanding and practical, field-proven insights to guide researchers in synthesizing quinoline-4-carboxylic acids.

Theoretical Framework: Understanding the Doebner Reaction Mechanism

A robust experimental design is predicated on a solid understanding of the underlying reaction mechanism. While the precise mechanism of the Doebner reaction is not definitively established, two primary pathways are widely proposed.[2][4] The choice of reactants and conditions can subtly favor one pathway over the other, influencing reaction efficiency and byproduct formation.

Proposed Mechanism 1: The Aldol Condensation Pathway

This pathway commences with an aldol condensation between the enol form of pyruvic acid and the aldehyde. The resulting β,γ-unsaturated α-ketocarboxylic acid then undergoes a Michael addition with the aniline. The subsequent steps involve an intramolecular cyclization onto the benzene ring, followed by dehydration to yield the final quinoline-4-carboxylic acid.[2][4]

Proposed Mechanism 2: The Schiff Base Formation Pathway

Alternatively, the reaction can initiate with the formation of a Schiff base (an imine) from the aniline and the aldehyde.[1][5] This is followed by the addition of the enolate of pyruvic acid to the imine. The resulting intermediate then undergoes intramolecular cyclization and subsequent dehydration to furnish the aromatic quinoline-4-carboxylic acid.[1][5] The final step involves an in-situ oxidation (hydrogen transfer) to yield the aromatic product.[1]

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Condensation (+ Aldehyde) Aldehyde Aldehyde PyruvicAcid Pyruvic Acid Aldol β,γ-Unsaturated α-Ketocarboxylic Acid PyruvicAcid->Aldol Aldol Condensation (+ Aldehyde) Michael Michael Adduct Aldol->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Adduct Aniline Derivative SchiffBase->Adduct Addition (+ Pyruvic Acid Enol) Adduct->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Quinoline-4-Carboxylic Acid Dehydration->Product

Caption: Proposed mechanistic pathways for the Doebner reaction.

Experimental Protocols

This section details two robust protocols for the synthesis of 2-phenylquinoline-4-carboxylic acid, a representative example of the quinoline-4-carboxylic acids accessible through the Doebner reaction. Method A employs a modern Lewis acid catalyst for improved efficiency, while Method B outlines a more classical approach.

General Laboratory Safety Precautions
  • All manipulations must be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Method A: Iron(III) Triflate Catalyzed Doebner Reaction[1][6]

This method offers attractive features such as a short reaction time and the use of a catalytic amount of an efficient Lewis acid.[6]

Materials and Reagents:

  • Pyruvic acid (98%)

  • Aniline (99%)

  • Benzaldehyde (99%)

  • Iron(III) trifluoromethanesulfonate [Fe(OTf)₃] (15 mol%)

  • Ethanol (96%)

  • Deionized water

  • Potassium carbonate (K₂CO₃)

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[1]

  • Catalyst Addition: Add the catalyst, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[1]

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to 80°C and maintain a gentle reflux for 3 hours.[1][6]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

  • Isolation of Crude Product: Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate out of the solution.[1] Filter the precipitate using a Buchner funnel and wash with a small amount of cold ethanol.

  • Purification:

    • The filtered solid is added to an aqueous potassium carbonate (K₂CO₃) solution to dissolve the acidic product.

    • Filter the solution to remove any non-acidic impurities.

    • Acidify the filtrate with a suitable acid (e.g., 1M HCl) to precipitate the purified product.

    • Filter the purified product, wash thoroughly with deionized water, and dry under vacuum.

Method B: Trifluoroacetic Acid Catalyzed Doebner Reaction[7]

This method utilizes a Brønsted acid catalyst and is also a widely employed protocol.

Materials and Reagents:

  • Aniline

  • 2-Nitrobenzaldehyde (as an example of a substituted aldehyde)

  • Pyruvic acid

  • Trifluoroacetic acid (TFA)

  • Ethanol

  • Ice water

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction flask, combine aniline, 2-nitrobenzaldehyde, pyruvic acid, and a catalytic amount of trifluoroacetic acid in ethanol.[7]

  • Reaction Conditions: The reaction can be performed under conventional heating or microwave irradiation to potentially reduce reaction times.[7]

  • Work-up: After completion (monitored by TLC), pour the reaction mixture slowly into ice water (e.g., 60 mL) with vigorous stirring.[1]

  • Isolation and Purification: The resulting solid product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Doebner_Workflow start 1. Reagent Preparation setup 2. One-Pot Reaction Setup (Aniline, Aldehyde, Pyruvic Acid, Solvent, Catalyst) start->setup reaction 3. Heating & Stirring (e.g., Reflux at 80°C) setup->reaction monitoring 4. Reaction Monitoring (e.g., TLC) reaction->monitoring workup 5. Work-up (Cooling, Precipitation/Quenching) monitoring->workup isolation 6. Isolation & Purification (Filtration, Recrystallization) workup->isolation characterization 7. Characterization (NMR, HRMS) isolation->characterization

Caption: A typical experimental workflow for the Doebner reaction.

Data Presentation and Characterization

The successful synthesis of the target quinoline-4-carboxylic acid must be confirmed through rigorous characterization. The following table summarizes key parameters and expected outcomes for the synthesis of 2-phenylquinoline-4-carboxylic acid.

ParameterMethod A (Fe(OTf)₃ catalyzed)Method B (TFA catalyzed)
Aniline AnilineAniline
Aldehyde BenzaldehydeBenzaldehyde/Substituted Benzaldehydes
Catalyst Iron(III) trifluoromethanesulfonateTrifluoroacetic acid
Solvent EthanolEthanol
Temperature 80°C (Reflux)Reflux or Microwave
Time 3 hours[6]Varies (can be longer for conventional heating)
Yield Good to excellentGenerally moderate to good
Work-up Precipitation upon coolingPrecipitation in ice water

Characterization of 2-Phenylquinoline-4-carboxylic Acid:

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons on the quinoline and phenyl rings, as well as a downfield signal for the carboxylic acid proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of carbon signals, including the carbonyl carbon of the carboxylic acid.

  • HRMS (High-Resolution Mass Spectrometry): This will confirm the molecular weight and elemental composition of the product.

Troubleshooting and Optimization

Low yields in the Doebner reaction can arise from several factors.[8]

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups are known to be less reactive and may result in lower yields under conventional conditions.[8][9] In such cases, a modified approach, termed the Doebner hydrogen-transfer reaction, using a catalyst like BF₃·THF in acetonitrile, has been shown to be effective.[9][10]

  • Reaction Conditions: Temperature and reaction time are critical parameters. For less reactive substrates, higher temperatures and longer reaction times may be necessary.[8]

  • Catalyst Choice: The efficiency of the reaction is highly dependent on the catalyst. Both Lewis acids (e.g., Fe(OTf)₃, BF₃·THF) and Brønsted acids (e.g., TFA, p-TSA) can be effective, and the optimal choice may vary depending on the specific substrates.[6][7][9]

  • Solvent Effects: While ethanol is a common solvent, others such as acetonitrile have been shown to be beneficial in certain cases.[9] Greener solvent systems, like water and ethylene glycol, have also been successfully employed.[11]

Conclusion

The Doebner reaction remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids. By understanding the mechanistic underpinnings and carefully selecting reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of the Doebner reaction in a research and development setting.

References

  • Wikipedia. Doebner reaction. [Link]

  • Scientific.net. (2021-09-13). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. [Link]

  • National Center for Biotechnology Information. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • Cambridge University Press. Doebner Reaction. [Link]

  • National Center for Biotechnology Information. (2016-07-29). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

  • YouTube. (2021-11-03). Doebner Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • ResearchGate. (A) Mechanism of the Doebner reaction. (B) Synthesis of the model.... [Link]

  • ACS Publications. (2023-08-23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. (2025-10-16). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • ProQuest. (2025-06-20). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • National Center for Biotechnology Information. (2023-08-23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Pfitzinger Reaction for the Synthesis of Quinoline-4-Carboxamides

Abstract The quinoline scaffold is a privileged structural motif in medicinal chemistry, with quinoline-4-carboxamides representing a class of compounds with significant therapeutic potential. The Pfitzinger reaction, a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, with quinoline-4-carboxamides representing a class of compounds with significant therapeutic potential. The Pfitzinger reaction, a classic named reaction in organic chemistry, provides a robust and versatile method for the synthesis of quinoline-4-carboxylic acids, the direct precursors to quinoline-4-carboxamides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Pfitzinger reaction for the synthesis of quinoline-4-carboxamides. We delve into the reaction mechanism, explore critical reaction conditions, provide detailed experimental protocols, and discuss modern modifications that enable the direct synthesis of the target carboxamides.

Introduction: The Significance of Quinoline-4-Carboxamides

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, frequently appearing in natural products and synthetic pharmaceuticals.[1] The fusion of a benzene ring with a pyridine ring imparts unique electronic and steric properties, making the quinoline nucleus an excellent scaffold for interacting with a wide range of biological targets. Within this broad class of compounds, quinoline-4-carboxamides have emerged as particularly important pharmacophores. Notable examples include Talnetant, a neurokinin 3 (NK3) receptor antagonist, and Cinchocaine, a potent local anesthetic.[2] The development of efficient and scalable synthetic routes to these molecules is therefore a critical endeavor in drug discovery and development.

The traditional synthesis of quinoline-4-carboxamides typically involves a two-step process: the initial formation of a quinoline-4-carboxylic acid followed by an amide coupling reaction.[2] The Pfitzinger reaction is a powerful tool for the first step of this sequence, offering a straightforward method for constructing the quinoline core from readily available starting materials.[3]

The Pfitzinger Reaction: Mechanism and Key Considerations

The Pfitzinger reaction, first reported by Wilhelm Pfitzinger in the late 19th century, is the condensation of an isatin (or its derivatives) with a carbonyl compound containing an enolizable α-methylene group in the presence of a base.[3] The reaction proceeds through a series of well-defined steps to yield a substituted quinoline-4-carboxylic acid.[4]

2.1. The Reaction Mechanism: A Step-by-Step Analysis

The currently accepted mechanism for the Pfitzinger reaction is as follows:

  • Base-Mediated Hydrolysis of Isatin: The reaction is initiated by the hydrolysis of the amide bond within the isatin molecule, facilitated by a strong base such as potassium hydroxide. This ring-opening step forms a keto-acid intermediate.[4]

  • Formation of an Imine/Enamine: The aniline moiety of the keto-acid intermediate then reacts with the carbonyl compound to form an imine, which can tautomerize to the more stable enamine.[4]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to form the aromatic quinoline ring system, yielding the final quinoline-4-carboxylic acid product.[4]

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid + Base (e.g., KOH) Hydrolysis Imine Imine Keto_acid->Imine + Carbonyl Compound Carbonyl Carbonyl Compound (e.g., Ketone) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Cyclized_intermediate Cyclized Intermediate Enamine->Cyclized_intermediate Intramolecular Cyclization Quinoline_acid Quinoline-4-Carboxylic Acid Cyclized_intermediate->Quinoline_acid - H₂O Dehydration

Caption: The reaction mechanism of the Pfitzinger reaction.

2.2. Critical Reaction Parameters: Optimizing for Success

Several factors can significantly influence the outcome of the Pfitzinger reaction. Careful consideration of these parameters is crucial for achieving high yields and purity of the desired quinoline-4-carboxylic acid.

ParameterTypical ConditionsRationale and Key Considerations
Base Potassium hydroxide (KOH), Sodium hydroxide (NaOH)A strong base is required to facilitate the initial hydrolysis of the isatin. The choice of base can impact the reaction rate and yield.
Solvent Protic solvents such as ethanol or water.[4]The solvent must be able to dissolve the reactants and the base. Protic solvents can also participate in the hydrolysis step.
Carbonyl Compound Aldehydes or ketones with at least one α-methylene group.The structure of the carbonyl compound determines the substitution pattern at the 2- and 3-positions of the resulting quinoline.
Temperature RefluxElevated temperatures are typically required to drive the reaction to completion.[5]
Reaction Time 5-24 hours[5][6]The reaction time will vary depending on the specific substrates and conditions used. Monitoring the reaction by TLC is recommended.

Experimental Protocols: From Carboxylic Acid to Carboxamide

The synthesis of quinoline-4-carboxamides via the Pfitzinger reaction is a two-stage process. The first stage involves the synthesis of the quinoline-4-carboxylic acid, and the second is the subsequent amidation.

3.1. Stage 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid

This protocol describes the synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone.

Materials:

  • Isatin

  • Potassium hydroxide (KOH)

  • Ethanol

  • Acetone

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium hydroxide in ethanol.

  • To this solution, add isatin and stir until it is fully dissolved.

  • Add acetone to the reaction mixture.[6]

  • Heat the mixture to reflux and maintain for 5-15 hours.[6] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the bulk of the solvent by rotary evaporation.

  • Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

  • Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of 5-6.[6] The product will precipitate out of solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and dry thoroughly to obtain 2-methylquinoline-4-carboxylic acid.

Protocol_Workflow Start Start: Reactant Preparation Reaction Pfitzinger Reaction: Isatin, Acetone, KOH in Ethanol Start->Reaction Reflux Reflux (5-15h) Reaction->Reflux Workup Workup: Solvent Removal, Redissolution in Water Reflux->Workup Precipitation Acidification (HCl) to pH 5-6 Precipitation of Product Workup->Precipitation Isolation Isolation: Filtration, Washing, Drying Precipitation->Isolation Product Product: 2-Methylquinoline-4-carboxylic Acid Isolation->Product

Sources

Method

Application of Quinoline Derivatives as Dihydroorotate Dehydrogenase Inhibitors: A Technical Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of quinoline derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH). This guide o...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of quinoline derivatives as inhibitors of dihydroorotate dehydrogenase (DHODH). This guide offers in-depth scientific background, detailed experimental protocols, and expert insights into the development and evaluation of this promising class of therapeutic agents.

Introduction: Dihydroorotate Dehydrogenase as a Critical Therapeutic Target

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the production of uridine monophosphate (UMP), a fundamental precursor for all pyrimidine nucleotides required for the synthesis of DNA, RNA, and other essential biomolecules.[1] DHODH catalyzes the fourth and only redox step in this pathway: the oxidation of dihydroorotate to orotate, utilizing a flavin mononucleotide (FMN) cofactor.[4] In humans, this enzyme is located on the inner mitochondrial membrane, linking pyrimidine synthesis to cellular respiration.

Rapidly proliferating cells, such as cancer cells and activated immune cells, have a high demand for nucleotides to support DNA replication and RNA synthesis.[3][5] This heightened reliance on the de novo pyrimidine pathway makes DHODH an attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[2][3][5] Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in these highly proliferative cells.[6]

The quinoline scaffold has emerged as a highly privileged structure in the design of potent and selective DHODH inhibitors.[7] This guide will delve into the structure-activity relationships of quinoline derivatives, provide detailed protocols for their evaluation, and discuss key considerations for their development as therapeutic agents.

The Pyrimidine Biosynthesis Pathway and DHODH Inhibition

The de novo synthesis of pyrimidines is a fundamental cellular process. The inhibition of DHODH creates a metabolic bottleneck, depriving rapidly dividing cells of essential building blocks.

Pyrimidine_Biosynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Glutamine Glutamine + CO2 + 2 ATP CPSII Carbamoyl Phosphate Synthetase II Glutamine->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase Aspartate Transcarbamoylase Carbamoyl_Phosphate->ATCase Carbamoyl_Aspartate N-Carbamoyl-L-aspartate ATCase->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->ATCase DHOase Dihydroorotase Carbamoyl_Aspartate->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate OPRT Orotate Phosphoribosyltransferase Orotate->OPRT OMP Orotidine 5'-monophosphate (OMP) OPRT->OMP ODC OMP Decarboxylase OMP->ODC UMP Uridine 5'-monophosphate (UMP) ODC->UMP Downstream UTP, CTP, TTP (DNA, RNA Synthesis) UMP->Downstream Inhibitor Quinoline Derivatives Inhibitor->DHODH Inhibition

Figure 1: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH and its inhibition by quinoline derivatives.

Quinoline Derivatives as DHODH Inhibitors: Structure-Activity Relationships

The quinoline core provides a versatile scaffold for designing potent DHODH inhibitors. Structure-activity relationship (SAR) studies have identified key structural features that govern their inhibitory activity. The prototypical quinoline-based DHODH inhibitor, brequinar, has served as a foundational template for the development of numerous analogs.

A comprehensive analysis of quinoline carboxylic acid derivatives has revealed three critical regions for potent DHODH inhibition:[1]

  • C(2) Position: This position generally requires a bulky and hydrophobic substituent to occupy a hydrophobic pocket within the enzyme's active site. Aromatic moieties, such as a biphenyl group, are often favored.[1]

  • C(4) Position: A carboxylic acid group at this position is strictly required for activity.[1] This acidic moiety forms crucial interactions with key amino acid residues in the DHODH active site.

  • Benzo Portion of the Quinoline Ring: Substitutions on the benzo ring can significantly modulate the inhibitor's potency and pharmacokinetic properties. For instance, electron-withdrawing groups can enhance activity.

Structure-guided design has led to the development of highly potent quinoline-based analogs. For example, by targeting novel hydrogen bond interactions with residues such as T63 and Y356 in the brequinar-binding pocket, researchers have synthesized quinoline derivatives with IC50 values in the low nanomolar range.[2][8]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the evaluation of quinoline derivatives as DHODH inhibitors.

In Vitro DHODH Enzyme Inhibition Assay (Colorimetric DCIP Assay)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Test quinoline derivatives

  • DMSO (for compound dilution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of DHO in the assay buffer.

    • Prepare a stock solution of CoQ10 or decylubiquinone in DMSO.

    • Prepare a stock solution of DCIP in the assay buffer.

    • Prepare serial dilutions of the test quinoline derivatives in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the serially diluted test compounds or DMSO (for control wells).

    • Add 178 µL of a master mix containing the assay buffer, DHODH enzyme, CoQ10, and DCIP to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of the DHO solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 600 nm kinetically for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

DCIP_Assay_Workflow start Start prep_reagents Prepare Reagent Solutions (DHO, CoQ10, DCIP, Inhibitors) start->prep_reagents setup_plate Set up 96-well plate: Add inhibitors/DMSO prep_reagents->setup_plate add_master_mix Add Master Mix (Buffer, DHODH, CoQ10, DCIP) setup_plate->add_master_mix pre_incubate Pre-incubate for 15 min at Room Temperature add_master_mix->pre_incubate initiate_reaction Initiate Reaction by adding DHO pre_incubate->initiate_reaction measure_absorbance Kinetic Measurement of Absorbance at 600 nm initiate_reaction->measure_absorbance analyze_data Data Analysis: Calculate V₀, % Inhibition, and IC50 measure_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for the in vitro DHODH enzyme inhibition assay using the colorimetric DCIP method.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of DHODH inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test quinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test quinoline derivatives in the complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation: Comparative Inhibitory Activity of Quinoline Derivatives

The following table summarizes the inhibitory activities of selected quinoline-based DHODH inhibitors.

CompoundTargetIC50/GI50Cell LineReference
BrequinarHuman DHODH1.8 nM-[2]
Compound 41Human DHODH9.71 ± 1.4 nMHCT116[2]
Compound 43Human DHODH26.2 ± 1.8 nMHCT116[2]
1,7-Naphthyridine 46Human DHODH28.3 ± 3.3 nMHCT116[2]
Compound 10g-< 1.0 µMVarious
Compound 7Human DHODH1.56 µMHT-29, MDA-MB-231[9]
Compound 14Human DHODH1.22 µMHT-29, MDA-MB-231[9]

Field-Proven Insights: Challenges and Best Practices

The development of quinoline derivatives as DHODH inhibitors presents several challenges that require careful consideration.

  • Selectivity: While many quinoline derivatives are potent DHODH inhibitors, assessing their selectivity against other enzymes, particularly other dehydrogenases, is crucial to minimize off-target effects.

  • Pharmacokinetics: Achieving favorable pharmacokinetic properties, including oral bioavailability and a suitable half-life, is a key hurdle in drug development. For instance, while compound 41 showed excellent potency, its oral bioavailability was reported to be 56% with an elimination half-life of 2.78 hours, indicating a need for further optimization for clinical applications.[2]

  • Drug Resistance: As with many targeted therapies, the emergence of drug resistance is a significant concern. Resistance to DHODH inhibitors can arise through several mechanisms, including mutations in the DHODH drug-binding site, amplification of the DHODH gene, and increased pyrimidine salvage.[1][6] Strategies to overcome resistance may include combination therapies or the development of inhibitors that can bind to mutant forms of the enzyme.

  • Therapeutic Window: Some early DHODH inhibitors, like brequinar, faced challenges in clinical development due to a narrow therapeutic window and associated toxicities.[10] The development of next-generation quinoline derivatives with improved safety profiles is an ongoing area of research.

Conclusion

Quinoline derivatives represent a highly promising class of DHODH inhibitors with significant therapeutic potential in oncology, immunology, and infectious diseases. Their continued development, guided by a deep understanding of their structure-activity relationships and rigorous preclinical evaluation, holds the key to unlocking their full clinical utility. This guide provides a solid foundation for researchers to design, synthesize, and evaluate novel quinoline-based DHODH inhibitors, ultimately contributing to the development of new and effective medicines.

References

  • Sykes, M. L., & Avery, V. M. (2014). Approaches to the discovery and development of new broad-spectrum antiviral agents. Expert Opinion on Drug Discovery, 9(11), 1285-1304.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5184.
  • Löffler, M., et al. (2005). Dihydroorotate dehydrogenase: a new story of an old enzyme. Molecular and cellular biochemistry, 280(1-2), 11-19.
  • Madak, J. T., et al. (2017).
  • Ganesan, S., et al. (2022). Dihydroorotate dehydrogenase inhibition acts synergistically with tyrosine kinase inhibitors to induce apoptosis of mantle cell lymphoma cells.
  • Vyasantara, K., et al. (2023). DHODH as a therapeutic target in cancer. Frontiers in Pharmacology, 14, 1133881.
  • BenchChem. (n.d.). Foundational Research on Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Cancer: A Technical Guide.
  • Madak, J. T., & Neamati, N. (2019). A review of quinoline-based compounds as dihydroorotate dehydrogenase inhibitors. European Journal of Medicinal Chemistry, 183, 111693.
  • Wikipedia. (2023, December 19).
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Wikipedia. (2023, November 29). Brequinar.
  • ResearchGate. (n.d.). (a) Principle of colourimetric assay for DHODH activity. (b) Absorbance....
  • Sigma-Aldrich. (n.d.). Succinate Dehydrogenase Activity Colorimetric Assay Kit (MAK197) - Technical Bulletin.
  • Yin, S., et al. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific reports, 7(1), 40518.
  • Patel, R. V., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 463-476.
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Vyas, V. K., et al. (2019). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. Bioorganic & medicinal chemistry letters, 29(7), 918-923.

Sources

Application

Application Notes &amp; Protocols for Investigating the Antimicrobial and Antifungal Activity of Quinoline-2-Carboxylic Acid Derivatives

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with a vast array of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with a vast array of pharmacological activities.[1][2] While the unadorned quinoline molecule has limited medicinal use, its derivatives have been extensively explored, leading to the development of critical drugs for treating cancer, inflammation, viral infections, and, most notably, microbial diseases.[1][3] The historical success of quinolone antibiotics, such as ciprofloxacin, has cemented this scaffold's importance in the fight against pathogenic microbes.[4][5]

Quinoline-2-carboxylic acid, also known as quinaldic acid, serves as a versatile starting material for synthesizing novel derivatives with potentially enhanced biological activities.[6][7] By modifying the core structure—introducing various substituents at different positions—researchers can modulate the compound's potency, spectrum of activity, and pharmacological properties.[4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial and antifungal potential of novel quinoline-2-carboxylic acid derivatives. It combines foundational theory with detailed, field-proven protocols to ensure robust and reproducible results.

Foundational Principle: Mechanism of Action

A thorough understanding of the mechanism of action is critical for rational drug design and interpreting experimental outcomes. For quinoline-based compounds, the primary antibacterial target is well-established.

2.1 Inhibition of Bacterial DNA Topoisomerases

The hallmark mechanism of quinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[8][9] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, which is essential for relieving the torsional stress that occurs when the replication fork unwinds the DNA.

  • Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells.

Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed.[5][9] This leads to the accumulation of double-strand DNA breaks, which triggers a lethal cascade of cellular events, ultimately resulting in bacterial cell death.[9] This bactericidal action is a key advantage of this class of compounds.[5]

The antifungal mechanism of quinoline derivatives is less universally defined and is an active area of research. It may involve different cellular targets or pathways than those in bacteria.[1]

Quinoline_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinoline Quinoline Derivative Permeability Cell Entry (Porin Channels) Quinoline->Permeability Diffuses into cell Gyrase_Complex DNA-Gyrase Complex Permeability->Gyrase_Complex Inhibits (Gram-) TopoIV_Complex DNA-Topo IV Complex Permeability->TopoIV_Complex Inhibits (Gram+) DS_Breaks Double-Strand DNA Breaks Gyrase_Complex->DS_Breaks Stabilizes cleavage TopoIV_Complex->DS_Breaks Stabilizes cleavage Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Triggers lethal events

Caption: Mechanism of antibacterial action for quinoline derivatives.

Synthesis and Preparation of Derivatives

While numerous methods exist, a common approach to generating a library of quinoline-2-carboxylic acid derivatives for screening involves modifying the core structure. A foundational method is the oxidation of 2-methylquinoline (quinaldine).[6] More complex derivatives can be synthesized through multi-step reactions, such as converting the carboxylic acid to an acid chloride, which can then be reacted with various amines, hydrazines, or other nucleophiles to create amides, hydrazides, or be used as a precursor for heterocyclic rings like oxadiazoles.[7][10]

Synthesis_Workflow Start Quinoline-2-Carboxylic Acid (Starting Material) Activation Activation Step (e.g., Thionyl Chloride) Start->Activation Intermediate Reactive Intermediate (e.g., Acid Chloride) Activation->Intermediate Reaction Coupling Reaction (e.g., Amidation) Intermediate->Reaction Amine Amine / Hydrazine (Building Block) Amine->Reaction Derivative Final Derivative for Screening Reaction->Derivative

Caption: General workflow for synthesizing novel derivatives.

Application Notes: Designing a Robust Screening Campaign

A successful investigation hinges on a well-designed experimental plan. The following considerations are critical for generating trustworthy and interpretable data.

4.1 Selection of Test Organisms To determine the spectrum of activity, a diverse panel of clinically relevant microorganisms is required.[11] It is standard practice to include:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).

  • Fungi (Yeast): Candida albicans (e.g., ATCC 10231).[12]

  • Fungi (Mold): Aspergillus niger (e.g., ATCC 16404).

Using reference strains from recognized culture collections (e.g., ATCC) is essential for reproducibility and comparison across studies.

4.2 Preparation of Test Compounds

  • Solubility: The solvent used to dissolve the test compounds must be inert to the test organisms at the concentration used. Dimethyl sulfoxide (DMSO) is commonly used. A solubility test should be performed first.

  • Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in the chosen solvent. This stock is then serially diluted for the assays.

  • Sterilization: Stock solutions should be sterilized by filtration through a 0.22 µm syringe filter to prevent contamination.

4.3 The Importance of Controls Every experiment must include a set of controls to validate the results.

  • Positive Control: A known, commercially available antibiotic (e.g., Ciprofloxacin, Ampicillin) and antifungal (e.g., Fluconazole, Amphotericin B). This confirms that the assay conditions are suitable for detecting antimicrobial activity.

  • Negative Control (Vehicle Control): The solvent (e.g., DMSO) used to dissolve the test compounds, diluted to the highest concentration present in the experimental wells. This ensures the solvent itself does not inhibit microbial growth.

  • Growth Control (Blank): Microorganisms inoculated in media without any test compound or solvent. This represents 100% growth and is the baseline for measuring inhibition.

Detailed Experimental Protocols

The following protocols describe standard, widely accepted methods for assessing antimicrobial and antifungal activity.[13]

5.1 Protocol 1: Agar Disk Diffusion (Kirby-Bauer) Assay This method provides a rapid, qualitative assessment of antimicrobial activity and is excellent for initial screening.[12][14] It relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the test organism.

Step-by-Step Methodology:

  • Inoculum Preparation: Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline (0.85% NaCl). Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of a Mueller-Hinton agar (MHA) plate (or Sabouraud Dextrose Agar for fungi) three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10-20 µL) of the test compound's stock solution onto a disk. Also, prepare positive and negative control disks.

  • Incubation: Allow the plates to stand for a few minutes to let the compound diffuse, then invert and incubate at 35-37°C for 18-24 hours (up to 48-72 hours for fungi).

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk.

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Inoculum Suspension B Inoculate Agar Plate with Sterile Swab A->B C Place Sterile Paper Disks on Agar Surface B->C D Apply Test Compound & Controls to Disks C->D E Incubate at 37°C for 24 hours D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Disk Diffusion Assay.

5.2 Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17] The protocol is typically performed in a 96-well microtiter plate format, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19]

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile Mueller-Hinton Broth (MH B) (or RPMI-1640 for fungi) to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (vehicle control) receive no compound.

  • Inoculum Preparation: Prepare a microbial suspension as described in Protocol 1 and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.

5.3 Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) This assay is a crucial extension of the MIC test. It determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial or fungal inoculum, distinguishing between microbistatic (growth-inhibiting) and microbicidal (killing) activity.[15][18]

Step-by-Step Methodology:

  • Perform MIC Assay: Complete the broth microdilution assay as described in Protocol 2.

  • Subculturing: From each well that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).

  • Incubation: Incubate the agar plate at 35-37°C for 24-48 hours.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum).

MIC_MBC_Workflow cluster_mic MIC Determination cluster_mbc MBC/MFC Determination A Prepare Serial Dilutions of Compound in 96-Well Plate B Inoculate Wells with Standardized Microbe Suspension A->B C Incubate at 37°C for 24 hours B->C D Read MIC: Lowest Concentration with No Visible Growth C->D E Subculture from Clear Wells (≥ MIC) onto Agar Plate D->E Follow-up Assay F Incubate Agar Plate at 37°C for 24-48 hours E->F G Read MBC/MFC: Lowest Concentration with No Colony Growth F->G

Caption: Integrated workflow for MIC and MBC/MFC determination.

Data Presentation and Interpretation

Organizing results in a clear, tabular format is essential for comparing the activity of different derivatives and identifying structure-activity relationships (SAR).[4]

Table 1: Sample Antimicrobial Activity Data for Quinoline-2-Carboxylic Acid Derivatives

Compound IDModificationZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
S. aureus E. coli C. albicans
Q-COOH-01 4-Chloroanilide18120
Q-COOH-02 4-Methoxyanilide1580
Q-COOH-03 Hydrazide221814
Ciprofloxacin (Positive Control)2530N/A
Fluconazole (Positive Control)N/AN/A22
DMSO (Vehicle Control)000
  • Interpretation: In this hypothetical data, compound Q-COOH-03 shows the most promising broad-spectrum activity. The MBC/MIC ratio is a key metric: if the MBC is no more than four times the MIC, the compound is generally considered bactericidal.[15] For Q-COOH-03 against S. aureus, the MBC/MIC ratio is 16/8 = 2, indicating bactericidal activity.

Conclusion

The systematic evaluation of quinoline-2-carboxylic acid derivatives using standardized and well-controlled protocols is fundamental to identifying new lead compounds in the battle against antimicrobial resistance. The disk diffusion assay serves as an effective primary screen, while the broth microdilution method provides essential quantitative data (MIC) on potency. Following up with MBC/MFC determination provides deeper insight into whether a compound kills or merely inhibits the pathogen. By adhering to these protocols, researchers can generate high-quality, reproducible data, paving the way for further preclinical development and optimization of this promising class of antimicrobial agents.

References

  • Smith, J. T. (1985). Quinolone antimicrobial agents: mechanism of action and resistance development. PubMed.
  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of Infectious Diseases.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Benchchem.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.
  • BenchChem. (2025). Structure-activity relationship of quinoline carboxylic acids. Benchchem.
  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules.
  • Hossain, T., et al. (2023).
  • Rojas-Gomez, D., et al. (2019). Assessment of antimicrobial activity. Protocols.io.
  • Ferreira, L., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry.
  • Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology.
  • Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube.
  • Al-Ostath, O. A., et al. (2024).
  • Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy.
  • van der Watt, M., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry.
  • Bawa, S., & Kumar, S. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie.
  • Microbe Investigations. (2024). First Step to Antimicrobial Testing.
  • Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.
  • Hossain, T., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
  • BenchChem. (2025). Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Amino-3,5-diiodobenzamide. Benchchem.
  • Al-Masoudi, W. A. A., et al. (2025). Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, ‎Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore ‎Sites. Iraqi Journal Of Science.
  • EUCAST. (2024). MIC Determination. European Committee on Antimicrobial Susceptibility Testing.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Bawa, S., & Kumar, S. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Sharma, V., Kumar, P., & Pathak, D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Publishing.
  • Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Dimethylamino)quinoline-2-carboxylic acid

Welcome to the technical support resource for the synthesis and optimization of 4-(Dimethylamino)quinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and optimization of 4-(Dimethylamino)quinoline-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this valuable heterocyclic compound. We will explore common synthetic challenges, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing 4-(Dimethylamino)quinoline-2-carboxylic acid?

A1: While several named reactions can generate a quinoline core, a highly effective and adaptable route for this specific molecule is a modified Doebner-von Miller or Friedländer-type synthesis . A common approach involves the acid-catalyzed condensation of N,N-dimethyl-p-phenylenediamine (the aniline component) with an ethyl or methyl ester of pyruvic acid or a related α-ketoester. This is often followed by saponification to yield the carboxylic acid. An alternative, robust method is the oxidation of a 2-methylquinoline precursor, if available.[1]

Q2: My reaction is giving a very low yield or failing completely. What are the most critical parameters to check first?

A2: Low yield is a frequent issue. Begin your troubleshooting by assessing these critical factors:

  • Aniline Quality: The starting material, N,N-dimethyl-p-phenylenediamine, is susceptible to air oxidation, often indicated by a dark coloration. Use freshly purified or high-purity aniline for best results.

  • Acid Catalyst: The choice and concentration of the acid catalyst are crucial. Both Brønsted acids (like HCl, H₂SO₄) and Lewis acids (like ZnCl₂, SnCl₄) can be effective.[2] The highly basic dimethylamino group will quench a significant amount of acid, so ensure you are using a sufficient molar excess.

  • Temperature Control: These reactions are often exothermic.[3] Uncontrolled temperature spikes can lead to rapid polymerization and tar formation, destroying your starting materials and product.[2]

Q3: My reaction mixture turns into a dark, intractable tar. How can I prevent this?

A3: Tar formation is the most common failure mode in this synthesis, primarily due to the acid-catalyzed self-polymerization of the α,β-unsaturated carbonyl intermediates.[4][5] To mitigate this:

  • Slow Reagent Addition: Add the keto-ester component dropwise to the heated, acidic solution of the aniline. This keeps the instantaneous concentration of the polymerizable species low.[2]

  • Optimize Temperature: Avoid excessively high temperatures. The goal is to find the minimum temperature required for efficient cyclization without promoting polymerization.[5]

  • Consider a Biphasic System: Sequestering the carbonyl compound in a non-polar organic solvent (like toluene) while the aniline salt is in an aqueous acidic phase can dramatically reduce polymerization and improve yields.[4]

Q4: The N,N-dimethylamino group seems to be degrading. How can I protect it?

A4: The N,N-dimethylamino group is a strong electron-donating group, making it sensitive to both strong acids and oxidizing conditions. If the synthesis involves a final oxidation step to aromatize a dihydroquinoline intermediate, the choice of oxidant is critical.[4] Avoid harsh, non-specific oxidants. Consider milder options or conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation, which can be exacerbated by heat and acid.

Troubleshooting Guide: Enhancing Synthesis Yield

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Symptom Potential Root Cause(s) Recommended Troubleshooting Actions & Solutions
Low or No Product Formation 1. Purity of N,N-dimethyl-p-phenylenediamine is low (oxidized).2. Insufficient acid catalyst (quenched by basic substrate).3. Reaction temperature is too low for cyclization.1. Purify the aniline by distillation or recrystallization before use. Store under inert gas.2. Increase the molar equivalents of the acid catalyst. Perform a small-scale titration to determine the optimal amount.3. Gradually increase the reaction temperature in 10°C increments, monitoring progress by Thin Layer Chromatography (TLC).
Significant Tar/Polymer Formation 1. Acid-catalyzed polymerization of the keto-ester or its intermediates.[5]2. Reaction temperature is too high, accelerating side reactions.[2]3. High concentration of reactants promotes polymerization.1. Add the keto-ester slowly using an addition funnel.[2]2. Maintain the lowest effective reaction temperature. Use an oil bath for precise control.3. Increase the solvent volume to dilute the reactants.
Formation of Dihydroquinoline Impurities 1. Incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline.2. Insufficient amount or activity of the oxidizing agent used.[4]1. Ensure a stoichiometric excess of the oxidant is used.[4]2. If impurities are isolated, they can sometimes be oxidized in a separate step using an agent like DDQ or MnO₂.[4]3. Increase reaction time for the oxidation step and monitor disappearance of the intermediate by TLC.
Difficult Product Isolation/Purification 1. Product is trapped in the tarry residue.2. Incorrect pH during aqueous workup, leading to poor partitioning.3. Inappropriate solvent choice for recrystallization.1. After neutralization, attempt steam distillation if the product is volatile.[2]2. Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to maximize precipitation before filtration.3. Screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures) for effective recrystallization.[6][7] Column chromatography on silica gel may be necessary for very impure samples.[6]

Visualizing the Workflow and Chemistry

A logical workflow is critical for successful synthesis and troubleshooting. The following diagram outlines a decision-making process for optimizing the reaction.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_eval Phase 3: Evaluation & Troubleshooting start Start Synthesis reactants Check Reactant Purity (Aniline, Keto-ester) start->reactants conditions Select Initial Conditions (Acid, Solvent, Temp) reactants->conditions run_rxn Run Reaction (Slow Addition) conditions->run_rxn monitor Monitor by TLC run_rxn->monitor outcome Evaluate Outcome (Yield, Purity) monitor->outcome Reaction Complete success High Yield & Purity (Proceed to Purification) outcome->success Good low_yield Low Yield Issue outcome->low_yield Poor tar Tar Formation Issue outcome->tar Poor purify Purification (Recrystallization/ Chromatography) success->purify low_yield->reactants Troubleshoot: - Reactant Quality - Stoichiometry - Temperature tar->run_rxn Troubleshoot: - Slower Addition - Lower Temp - Dilution product Final Product purify->product

Caption: Troubleshooting workflow for synthesis optimization.

The core of the synthesis involves the formation of a Schiff base followed by an intramolecular electrophilic aromatic substitution.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Steps aniline N,N-dimethyl- p-phenylenediamine schiff Schiff Base/ Enamine Formation aniline->schiff ketoester Pyruvic Acid Ester ketoester->schiff H+ Catalyst cyclized Cyclized Dihydroquinoline Intermediate schiff->cyclized Intramolecular Cyclization oxidized Oxidation/ Aromatization cyclized->oxidized hydrolysis Ester Hydrolysis (Saponification) oxidized->hydrolysis final_product 4-(Me2N)quinoline- 2-carboxylic acid hydrolysis->final_product

Caption: Simplified reaction pathway for quinoline synthesis.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(Dimethylamino)quinoline-2-carboxylate

This protocol is a representative procedure based on a modified Doebner-von Miller reaction, which should be optimized for specific laboratory conditions.

Materials:

  • N,N-dimethyl-p-phenylenediamine (high purity)

  • Ethyl pyruvate

  • Concentrated Hydrochloric Acid (HCl) or Zinc Chloride (ZnCl₂)

  • Ethanol, absolute

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethyl-p-phenylenediamine (1.0 eq) in absolute ethanol.

  • Acidification: Slowly add concentrated HCl (2.0-3.0 eq) or ZnCl₂ (1.5 eq) to the stirred solution. An exothermic reaction may occur. Allow the mixture to stir for 15 minutes.

  • Reactant Addition: Using an addition funnel, add ethyl pyruvate (1.1 eq) dropwise to the reaction mixture over 30-60 minutes while maintaining the reaction temperature at a gentle reflux (approx. 80°C).

  • Reaction: After the addition is complete, continue to heat the mixture at reflux. Monitor the reaction progress by TLC every 1-2 hours until the starting aniline is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour it over crushed ice and neutralize with a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic extract under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Hydrolysis to 4-(Dimethylamino)quinoline-2-carboxylic acid

Materials:

  • Crude or purified ethyl 4-(dimethylamino)quinoline-2-carboxylate

  • Sodium Hydroxide (NaOH)

  • Ethanol and Water

  • Hydrochloric Acid (HCl), 1M

Procedure:

  • Saponification: Dissolve the quinoline ester in a mixture of ethanol and 10% aqueous NaOH solution.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, observing the disappearance of the starting ester spot), typically 2-4 hours.

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Precipitation: Dilute the remaining aqueous solution with water. Cool the solution in an ice bath and slowly add 1M HCl with vigorous stirring to acidify the mixture to a pH of ~4-5. The product should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts.

  • Drying: Dry the purified 4-(Dimethylamino)quinoline-2-carboxylic acid in a vacuum oven.

References

  • Benchchem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. [Link]

  • YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. [Link]

  • ACS Publications. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. [Link]

  • Benchchem. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. [Link]

  • Benchchem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • Benchchem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • Benchchem. (2025).
  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. [Link]

  • Google Patents. (n.d.). CN104311483A - Method for preparing quinoline-2-carboxylic acid.
  • Benchchem. (2025). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Quinoline-Based Fluorescent Probes

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing the powerful capabilities of quinoline-based fluorescent probes. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing the powerful capabilities of quinoline-based fluorescent probes. This guide is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during your experiments. We will move beyond simple checklists to explore the causality behind experimental outcomes, empowering you to make informed decisions and achieve robust, reproducible results.

FAQs: Navigating Common Pitfalls with Quinoline-Based Probes

Here, we address some of the most frequent issues that can arise when working with quinoline-based fluorescent probes, offering explanations and actionable solutions.

Q1: Why is my fluorescence signal weak or non-existent?

A weak or absent signal is a common frustration that can stem from a variety of factors, from probe preparation to instrument settings. Let's break down the potential culprits.

Possible Cause & Actionable Solution

  • Incorrect Excitation/Emission Wavelengths: The spectral properties of quinoline derivatives can be sensitive to their local environment.[1] Always confirm the optimal excitation and emission maxima for your specific probe in your experimental buffer. While general ranges for quinoline derivatives are often in the UV-to-blue for excitation (310-405 nm) and blue-to-green for emission (400-530 nm), these can shift.[1]

    • Action: Perform an initial spectral scan of your probe in the experimental buffer to determine the precise peak wavelengths for excitation and emission.

  • Low Probe Concentration: The concentration of your probe may simply be too low to generate a detectable signal.

    • Action: Prepare a dilution series to determine the optimal working concentration that yields a strong signal without causing issues like aggregation-induced quenching.[1]

  • Probe Degradation: Like many organic fluorophores, quinoline-based probes can be susceptible to degradation from light and suboptimal storage conditions.[1]

    • Action: Prepare fresh stock solutions regularly. Store stock solutions protected from light at -20°C. Minimize exposure of your working solutions to ambient light during experiments.

  • Suboptimal pH: The fluorescence of many quinoline compounds, particularly those with amine or hydroxyl groups, is highly pH-dependent.[1][2] Protonation or deprotonation of these functional groups can significantly alter the electronic structure and thus the fluorescence quantum yield.[2][3]

    • Action: Verify the pH of your experimental buffer. If you suspect pH is the issue, perform a pH titration curve for your probe to understand its fluorescence profile across a range of pH values. Ensure your buffer has sufficient capacity to maintain a stable pH throughout the experiment.[1] For some probes, a pH range of 7.0-8.0 is optimal.[4]

  • Instrument Settings: Your instrument's settings may not be optimized for detecting your signal.

    • Action: Increase the detector gain or voltage. You can also widen the excitation and emission slit widths to allow more light to reach the detector, but be aware that this may decrease spectral resolution and increase background noise.[1]

Q2: My fluorescence signal is rapidly decreasing over time. What's happening?

A signal that fades quickly during imaging is a classic sign of photobleaching or the presence of a quenching agent.[1]

Possible Cause & Actionable Solution

  • Photobleaching: Quinoline-based dyes, like most fluorophores, are susceptible to photochemical destruction upon continuous exposure to high-intensity excitation light.[5][6] This irreversible process leads to a permanent loss of fluorescence.[6]

    • Action:

      • Reduce the intensity of the excitation light source. Use neutral density filters if available.[7]

      • Decrease the exposure time or use intermittent imaging instead of continuous measurement.[1]

      • Incorporate a commercially available anti-photobleaching agent into your imaging medium, if it is compatible with your experimental system.[1][5]

  • Presence of Quenchers: Molecular oxygen is a common and efficient quencher of fluorescence. Other molecules in your sample could also be acting as quenchers.

    • Action: If permissible for your experiment, de-gas your buffer by sparging with nitrogen or argon to remove dissolved oxygen.[1]

  • Probe Aggregation: At higher concentrations, some quinoline probes can form aggregates, which can lead to self-quenching and a decrease in the overall fluorescence signal.[1][8] This is a phenomenon known as aggregation-caused quenching (ACQ).[9]

    • Action: Lower the working concentration of the probe. Consider adding a small amount of a non-ionic surfactant like Triton X-100 or Tween 20 to your buffer to help prevent aggregation, provided it doesn't interfere with your biological system.[1]

Q3: I'm observing high background fluorescence. How can I improve my signal-to-noise ratio?

High background can obscure your signal of interest and make data interpretation difficult. Here are some strategies to tackle this issue.

Possible Cause & Actionable Solution

  • Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, flavins) that fluoresce, contributing to background noise.

    • Action: If possible, acquire a "blank" image of your unstained sample using the same imaging parameters. This background image can then be subtracted from your probe-stained images during analysis.

  • Non-specific Binding of the Probe: Your quinoline probe may be binding non-specifically to cellular components or other molecules in your sample.

    • Action: Include wash steps after probe incubation to remove unbound or loosely bound probe. You may also need to optimize the probe concentration and incubation time to minimize non-specific interactions.

  • Contaminated Reagents or Consumables: Dust, fibers, or residues on microscope slides, coverslips, or in your buffers can be fluorescent.[10]

    • Action: Use high-quality, clean glassware and plasticware. Filter your buffers to remove particulate matter.

  • Improving Signal-to-Noise Ratio: In some cases, advanced imaging and analysis techniques can help to extract a clearer signal from a noisy background.

    • Action: Techniques like independent component analysis can be used in post-processing to discriminate the probe's signal from background noise, potentially increasing the signal-to-noise ratio significantly.[11]

Q4: My results are inconsistent between experiments. What could be the cause?

Reproducibility is key to scientific rigor. If you're seeing significant variability, consider these environmental and experimental factors.

Possible Cause & Actionable Solution

  • Environmental Sensitivity of the Probe: The fluorescence of many quinoline-based probes is highly sensitive to their microenvironment. Factors such as solvent polarity, viscosity, and the presence of metal ions can all influence the probe's photophysical properties.[12][13]

    • Action: Maintain consistent experimental conditions. Use the same batch of buffer and reagents for a set of comparative experiments. Be aware of potential changes in intracellular viscosity or ion concentrations if you are studying cellular processes.[12][13]

  • Metal Ion Interference: Quinoline scaffolds are well-known chelators of metal ions.[14] The presence of certain metal ions in your sample can either enhance (chelation-enhanced fluorescence, CHEF) or quench the fluorescence of your probe, leading to unexpected results.[15][16][17] For example, some quinoline probes are designed to detect specific ions like Al³⁺, Fe³⁺, Pb²⁺, or Cu²⁺.[4][15][18]

    • Action: If you suspect metal ion interference, you can perform control experiments by intentionally adding a chelator like EDTA to your buffer to see if it reverses the effect. Be mindful of the composition of your media and buffers, as they can be a source of contaminating metal ions.

  • Temperature Fluctuations: Fluorescence is a temperature-dependent process. An increase in temperature generally leads to a decrease in fluorescence intensity due to an increase in molecular collisions and non-radiative decay pathways.[1]

    • Action: Ensure that your experiments are conducted at a consistent and controlled temperature.

Visualizing the Troubleshooting Workflow

To aid in diagnosing issues with your quinoline-based probe experiments, the following flowchart provides a systematic approach to troubleshooting.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Fluorescence Signal start Start: Poor Fluorescence Signal check_signal Weak/No Signal or Rapid Fading? start->check_signal weak_signal Weak or No Signal check_signal->weak_signal Weak/No fading_signal Signal Fades Rapidly check_signal->fading_signal Fading check_wavelengths Verify Excitation/ Emission Wavelengths weak_signal->check_wavelengths reduce_photobleaching Reduce Photobleaching (Lower Light, Antifade) fading_signal->reduce_photobleaching check_concentration Optimize Probe Concentration check_wavelengths->check_concentration check_probe_integrity Check Probe Integrity (Fresh Stock) check_concentration->check_probe_integrity check_ph Verify Buffer pH check_probe_integrity->check_ph check_instrument Optimize Instrument Settings (Gain, Slits) check_ph->check_instrument high_background High Background? check_instrument->high_background check_quenchers Check for Quenchers (e.g., Oxygen) reduce_photobleaching->check_quenchers check_aggregation Address Aggregation (Lower Concentration) check_quenchers->check_aggregation check_aggregation->high_background troubleshoot_background Troubleshoot Background (Autofluorescence, Non-specific Binding, Contamination) high_background->troubleshoot_background Yes inconsistent_results Inconsistent Results? high_background->inconsistent_results No yes_background Yes no_background No troubleshoot_background->inconsistent_results troubleshoot_inconsistency Address Inconsistency (Environmental Sensitivity, Metal Ions, Temperature) inconsistent_results->troubleshoot_inconsistency Yes end_good Signal Optimized inconsistent_results->end_good No yes_inconsistent Yes no_inconsistent No troubleshoot_inconsistency->end_good

Caption: A step-by-step workflow for diagnosing and resolving common issues with quinoline-based fluorescent probes.

Understanding the Mechanisms: pH Sensitivity

The fluorescence of many quinoline probes is intricately linked to pH due to the protonation state of the quinoline nitrogen and other functional groups. This can be visualized as an equilibrium that dictates the electronic properties of the fluorophore.

Caption: The equilibrium between the protonated and deprotonated forms of a quinoline probe dictates its fluorescence output.

Experimental Protocols: Best Practices

Adherence to robust experimental protocols is paramount for obtaining reliable data. Below is a generalized protocol for staining live cells with a quinoline-based probe, which should be adapted based on the specific probe's properties and the cell type.

Protocol: Live Cell Staining with a Quinoline-Based Probe

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

    • Ensure cells are healthy and adherent before proceeding.

  • Probe Preparation:

    • Prepare a stock solution of the quinoline-based probe in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, dilute the stock solution to the final working concentration in a pre-warmed, serum-free cell culture medium or an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically (typically in the low micromolar range).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed buffer.

    • Add the probe-containing medium/buffer to the cells and incubate for the recommended time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. Protect the cells from light during incubation.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Proceed with fluorescence microscopy using the predetermined optimal excitation and emission wavelengths.

    • Minimize light exposure to prevent photobleaching.

Quantitative Data Summary

The performance of quinoline-based probes can be highly dependent on the specific derivative. The following table provides a comparative overview of key parameters for representative quinoline-based probes designed for different applications.

Probe TypeAnalyteExcitation (nm)Emission (nm)Key Considerations
General Quinoline Derivative -~310-405~400-530Highly sensitive to environmental polarity and pH.[1]
Zinquin Zn²⁺~365~485-490UV-excitable, susceptible to photobleaching.
Viscosity-Sensitive Probes Intracellular ViscosityVariesVariesFluorescence intensity often increases with viscosity.[12][13]
pH-Sensitive Probes pHVariesVariesFluorescence can be ratiometric or intensity-based, highly dependent on pKa.[3][19][20]
Metal Ion Sensors (e.g., for Al³⁺, Fe³⁺) Specific Metal IonsVariesVariesCan be "turn-on" or "turn-off" upon ion binding.[15][21]

This guide provides a foundational framework for troubleshooting and optimizing your experiments with quinoline-based fluorescent probes. By understanding the underlying principles of their function and the potential pitfalls, you can enhance the quality and reliability of your research.

References

  • Current time information in Asia/Manila. (n.d.). Google.
  • We recently reported the design and synthesis of indolizino[3,2-c]quinolines (IQs), a fused heterocyclic system, as a potential candidate for novel fluorescent probes. Here, we explored the environment-sensitive features of the IQs in a cellular context using fluorescent microscopy to achieve no-wash live cell imaging with precise spatial control. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Effects of pH on fluorescence decay of 6 a (left, λem=475 nm) and 6 b... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances. Retrieved January 21, 2026, from [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). ACS Sensors. Retrieved January 21, 2026, from [Link]

  • Two quinoline-based two-photon fluorescent probes for imaging of viscosity in subcellular organelles of living HeLa cells. (2022). PubMed. Retrieved January 21, 2026, from [Link]

  • Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. (2023). NIH. Retrieved January 21, 2026, from [Link]

  • A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Viscosity Fluorescent Probes Based on Quinoline Group and Its Applications. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Quinolinium-Based Viscosity Probes for Lysosome Imaging and Tracing Lysosomal Viscosity Changes in Living Cells. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. (2022). CoLab.
  • (PDF) Quinoline-Based Fluorescence Sensors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. (2023). PMC. Retrieved January 21, 2026, from [Link]

  • Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. (2022). PubMed. Retrieved January 21, 2026, from [Link]

  • Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • A series of water-soluble fluorescent probe for viscosity detection and their biological application. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mitochondria-Targeted Quinoline-Based Fluorescent Probes for Imaging of Viscosity and MAO-A with High-Throughput Inhibitor Screening. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. (2013). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (n.d.). Arabian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (n.d.). Retrieved January 21, 2026, from [Link]

  • A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. (n.d.). Photochemical & Photobiological Sciences. Retrieved January 21, 2026, from [Link]

  • Photobleaching. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors. (2022). Research Features. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Retrieved January 21, 2026, from [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • (PDF) Characterization of Common Microscopy Artifacts with the Real Time Microscope. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. Retrieved January 21, 2026, from [Link]

  • Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. (2020). PubMed. Retrieved January 21, 2026, from [Link]

  • Use of independent component analysis to improve signal-to-noise ratio in multi-probe fluorescence microscopy. (2014). PubMed. Retrieved January 21, 2026, from [Link]

  • The Art of Fluorescence Imaging with Chemical Sensors: The Next Decade 2012–2022. (n.d.). Retrieved January 21, 2026, from [Link]

  • Troubleshooting | Fluorescence: Detection. (2024). YouTube. Retrieved January 21, 2026, from [Link]

  • Improvement of the signal to noise ratio for fluorescent imaging in microfluidic chips. (2022). Retrieved January 21, 2026, from [Link]

Sources

Troubleshooting

Optimization of reaction conditions for synthesizing quinoline-2-carboxamides.

Technical Support Center: Synthesis of Quinoline-2-Carboxamides A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of quinoline-2-carboxamides. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Quinoline-2-Carboxamides

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of quinoline-2-carboxamides. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis of this critical chemical scaffold. Quinoline-2-carboxamides are prevalent in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2] The most common and versatile route to these compounds is the direct amide coupling between quinoline-2-carboxylic acid and a primary or secondary amine. However, this seemingly straightforward reaction is often plagued by issues ranging from low yields to complex purification.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Core Challenge: The Amide Coupling Reaction

The formation of the amide bond requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amine.[3] The quinoline moiety, being electron-deficient, can influence the reactivity of the C2-carboxylic acid. Furthermore, the amine's nucleophilicity, steric hindrance, and the potential for side reactions all contribute to the complexity of the synthesis.

General Reaction Scheme:
  • Method A: Acyl Chloride Formation. This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] While effective, its harsh conditions can be incompatible with sensitive functional groups.

  • Method B: Direct Coupling with Reagents. Modern medicinal chemistry heavily relies on coupling agents that facilitate amide bond formation under milder conditions.[6] This guide will focus primarily on troubleshooting these widely used methods.

Below is a general workflow for a typical amide coupling reaction and subsequent troubleshooting logic.

G cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction & Monitoring cluster_workup Phase 3: Work-up & Purification cluster_troubleshoot Troubleshooting Logic start Dissolve Quinoline-2-Carboxylic Acid in Anhydrous Solvent (e.g., DMF) add_base Add Base (e.g., DIPEA) start->add_base add_amine Add Amine add_base->add_amine cool Cool to 0 °C add_amine->cool add_coupling Add Coupling Reagent (e.g., HATU, EDC/HOBt) cool->add_coupling warm_rt Warm to Room Temperature add_coupling->warm_rt stir Stir for 2-24h warm_rt->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) monitor->quench Complete Conversion no_conv Incomplete Conversion monitor->no_conv Starting Material Remains low_yield Low Yield / Side Products monitor->low_yield Multiple Spots extract Solvent Extraction quench->extract purify Purify (Column Chromatography) extract->purify product Pure Quinoline-2-Carboxamide purify->product no_conv->stir Action: Extend Time, Add More Reagent low_yield->purify Action: Optimize Reagents, Work-up

Caption: General workflow for synthesis and troubleshooting.

Troubleshooting Guide & FAQs

This section addresses the most common issues in a question-and-answer format.

Q1: My reaction yield is extremely low, or I'm observing no product formation. What are the primary causes?

Answer: This is a frequent issue stemming from four potential areas: reagent choice, substrate reactivity, reaction conditions, or moisture.

  • Causality (Reagent Choice): The coupling reagent may not be potent enough for your specific substrates. For instance, while EDC is a common carbodiimide, its intermediate can be susceptible to side reactions. Using an additive like Hydroxybenzotriazole (HOBt) traps the activated acid as a more stable active ester, improving efficiency, especially with less reactive amines.[7] For very challenging couplings (e.g., with electron-deficient anilines), stronger phosphonium or aminium/uronium salts like HATU or HBTU are often required.[6]

  • Causality (Substrate Reactivity):

    • Electron-Deficient Amines: Aniline derivatives with strong electron-withdrawing groups are poor nucleophiles and react sluggishly. This requires more potent coupling reagents (like HATU) and potentially elevated temperatures (40-50 °C).[7]

    • Steric Hindrance: Bulky groups near the amine or the carboxylic acid can physically block the reaction. Switching to a less hindered coupling reagent or increasing the reaction time and temperature may be necessary.

  • Troubleshooting Protocol:

    • Verify Reagent Potency: If using EDC, ensure it is used with an additive like HOBt or HOAt. If the problem persists, switch to a uronium salt like HATU.

    • Check Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent relative to the carboxylic acid.

    • Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is critical. It neutralizes the acid formed during the reaction and ensures the amine remains in its free, nucleophilic form. Use 2-3 equivalents.

    • Eliminate Moisture: All glassware must be oven-dried, and anhydrous solvents are essential. Water will hydrolyze the activated acid intermediate, shutting down the reaction.

Q2: My reaction mixture is messy, showing multiple byproducts on TLC/LC-MS. How can I achieve a cleaner reaction?

Answer: Side product formation is typically linked to the type of coupling reagent used and the stability of the activated intermediate.

  • The Role of Additives (HOBt): As mentioned, additives like HOBt are crucial. They react with the O-acylisourea intermediate faster than it can rearrange, forming an HOBt-ester. This new intermediate is still reactive enough to couple with the amine but is significantly more stable, preventing N-acylurea formation and leading to a much cleaner reaction profile.[7]

G RCOOH Quinoline-2-Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acylisourea->HOBt_Ester + HOBt (fast) Amide Product (Quinoline-2-Carboxamide) O_Acylisourea->Amide + Amine (fast) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow Amine) HOBt HOBt (Additive) HOBt_Ester->Amide + Amine Amine R'-NH₂

Caption: Role of HOBt in preventing side product formation.

  • Troubleshooting Protocol:

    • Always Use an Additive: When using EDC, always include 1.0-1.2 equivalents of HOBt or a similar additive.

    • Order of Addition: A common and effective procedure is to pre-activate the carboxylic acid. Dissolve the acid and HOBt in the solvent, add EDC, and stir for 15-30 minutes at 0 °C. Then, add the amine and the base (DIPEA). This ensures the stable HOBt-ester is formed before the amine is introduced.

    • Purification Tip: If you use DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in many organic solvents. After the reaction, you can often filter off the bulk of the DCU before work-up and chromatography. Some protocols suggest adding acetonitrile to the crude mixture to precipitate the DCU.[9]

Q3: I am struggling with the final purification. What are the best practices?

Answer: Purification challenges often arise from unreacted starting materials, reagent byproducts, or compounds with similar polarities.

  • Causality & Strategy:

    • Reagent Byproducts: As discussed, DCU is a major issue with DCC. The urea byproduct from EDC is water-soluble, making it easily removable with an aqueous work-up. The byproducts of HATU and HBTU are also generally water-soluble. This is a key reason why EDC and HATU are preferred in modern synthesis.

    • Unreacted Acid: If the quinoline-2-carboxylic acid remains, it can be removed with a mild basic wash during the work-up (e.g., saturated NaHCO₃ solution).

    • Unreacted Amine: A mild acidic wash (e.g., 1M HCl or saturated NH₄Cl) can remove excess basic amine starting material.

  • Standard Purification Protocol:

    • Aqueous Work-up: After quenching the reaction with water, transfer the mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate or DCM.

    • Acid Wash: Wash the organic layer with 1M HCl (1-2 times) to remove the base (DIPEA) and any unreacted amine.

    • Base Wash: Wash with saturated NaHCO₃ solution (1-2 times) to remove unreacted carboxylic acid and HOBt.

    • Brine Wash: Wash with saturated NaCl solution to remove residual water.

    • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Chromatography: Purify the resulting crude material using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.[4]

Data Summary & Recommended Conditions

For ease of reference, the following tables summarize key parameters for optimizing your synthesis.

Table 1: Comparison of Common Amide Coupling Reagents

Reagent SystemProsConsIdeal For
SOCl₂ / Oxalyl-Cl Inexpensive, highly reactive.Harsh conditions, not suitable for sensitive molecules, generates HCl.Robust, simple substrates without acid-labile groups.[4][5]
EDC / HOBt Mild conditions, water-soluble byproducts, cost-effective.Can be slow with difficult substrates, risk of N-acylurea without HOBt.General-purpose, scalable synthesis.[7]
DCC / DMAP Inexpensive, effective.Forms insoluble DCU byproduct, which complicates purification.[9]Scale-up where cost is a primary driver and product isolation is straightforward.
HATU / DIPEA Very fast and efficient, low racemization, effective for difficult couplings.Expensive, can be sensitive to moisture.Challenging substrates (sterically hindered, electron-deficient), peptide synthesis.[3]
T3P® (Propylphosphonic Anhydride) High yielding, clean reactions, byproducts are water-soluble.Can be viscous and difficult to handle.A wide range of substrates, often used in process chemistry.[9]

Table 2: Recommended Starting Conditions for Optimization

ParameterRecommended ValueRationale
Solvent DMF, DCM, or ACN (Anhydrous)Good solubility for most reactants. DMF is a polar aprotic solvent that often accelerates these reactions.
Temperature 0 °C to Room TemperatureStarting at 0 °C controls the initial exothermic reaction of activation, then warming allows the reaction to proceed to completion.
Quinoline-2-COOH 1.0 eqLimiting reagent.
Amine 1.1 - 1.2 eqSlight excess to drive the reaction to completion.
Coupling Reagent 1.1 - 1.2 eqEnsures full activation of the carboxylic acid.
Additive (e.g., HOBt) 1.1 - 1.2 eqStoichiometric amount relative to the acid for efficient trapping of the active intermediate.
Base (e.g., DIPEA) 2.0 - 3.0 eqNeutralizes generated acids and ensures the amine is deprotonated.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal time.

References

  • Khan, I., et al. (2021). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules. Available at: [Link]

  • Maniyam, T., et al. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Available at: [Link]

  • Musilek, K., et al. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Scientific Reports. Available at: [Link]

  • Jampilek, J., et al. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. Available at: [Link]

  • Kumar, I., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ahmad, A., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Current Organic Synthesis. Available at: [Link]

  • Kaur, H., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • El-Ghamry, H., et al. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules. Available at: [Link]

  • Reddit r/Chempros. (2020). Amide coupling help. Available at: [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Available at: [Link]

  • Journal of Faculty of Pharmacy of Ankara University. (2018). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]

  • Mohammed, I.K., & Mousa, E.F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Chen, Y., et al. (2020). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Cell Communication and Signaling. Available at: [Link]

  • Mohan, R., et al. (2020). Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery. Available at: [Link]

  • ResearchGate. (2019). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • Gopishetty, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Available at: [Link]

Sources

Optimization

Identifying and minimizing side reactions in quinoline derivative synthesis.

Welcome to the technical support center for quinoline derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis, with a specific focus on identifying, understanding, and minimizing common side reactions. Our goal is to provide you with the in-depth technical and practical insights needed to improve yields, simplify purifications, and achieve your target molecules with greater efficiency.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of quinoline derivatives.

Q1: My Skraup synthesis is extremely vigorous and forming a lot of black tar. What's happening and how can I control it?

A1: This is a classic and well-documented issue with the Skraup synthesis, which is notoriously exothermic.[1][2] The tar is a result of polymerization and charring of reactants, especially glycerol, under the harsh, hot, and acidic conditions.[1][2]

  • Causality: The reaction involves the dehydration of glycerol to acrolein, which is highly reactive and prone to polymerization.[3][4] Uncontrolled high temperatures accelerate these unwanted pathways.

  • Troubleshooting Steps:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before adding the acid.[1][2][5] Ferrous sulfate acts as an oxygen carrier, smoothing out the oxidation step and making the reaction less violent.[1][5]

    • Controlled Acid Addition: Add concentrated sulfuric acid slowly and incrementally while providing efficient cooling (e.g., an ice bath).[2]

    • Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to dissipate heat and prevent localized hotspots where charring can initiate.[2]

    • Reactant Purity: Ensure your glycerol is as anhydrous as possible. "Dynamite" grade glycerol is preferred over U.S.P. grade, which contains more water and can lead to lower yields.[5]

Q2: I'm running a Doebner-von Miller reaction and my yield is low, with a lot of polymeric material in the flask. How can I improve this?

A2: Polymerization of the α,β-unsaturated aldehyde or ketone is the primary side reaction in the Doebner-von Miller synthesis, especially under strong acid catalysis.[2][6]

  • Causality: The acidic conditions required for the cyclization can also catalyze the self-condensation and polymerization of your carbonyl starting material.

  • Troubleshooting Steps:

    • Slow Reagent Addition: Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound slowly to the heated, acidic solution of the aniline.[6] This keeps the instantaneous concentration of the polymerizable species low.

    • In Situ Generation: For aldehydes like acrolein or crotonaldehyde, it's often better to generate them in situ from more stable precursors (e.g., from glycerol for the Skraup, or via an aldol condensation for the Beyer method).[6][7]

    • Catalyst Choice: While strong Brønsted acids are common, consider using a Lewis acid catalyst like tin tetrachloride or zinc chloride, which can sometimes promote the desired cyclization more efficiently than polymerization.[6][7]

Q3: My Friedländer synthesis is not working well. What are the common pitfalls?

A3: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is generally versatile but can suffer from issues related to side reactions of the starting materials.[8][9][10]

  • Causality: The most common side reaction is the self-condensation (an aldol reaction) of the methylene-containing carbonyl compound, especially under the basic or acidic conditions used for the main reaction.[8]

  • Troubleshooting Steps:

    • Catalyst Control: The choice between acid or base catalysis can be critical.[11] For sensitive substrates, milder catalysts like p-toluenesulfonic acid or even iodine under solvent-free conditions have proven effective.[9][11]

    • Temperature Management: High temperatures can promote unwanted side reactions.[8][11] If using a catalyst, try to run the reaction at the lowest effective temperature.

    • Regioselectivity with Unsymmetrical Ketones: Be aware that using an unsymmetrical ketone can lead to a mixture of regioisomers, which can complicate purification.[12]

Q4: Why do my quinoline products streak badly on silica gel TLC plates?

A4: The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[13] This strong, sometimes irreversible, binding leads to tailing or streaking.

  • Troubleshooting Steps:

    • Basic Modifier: Add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or ammonia to your eluent.[13] This deactivates the acidic sites on the silica.

    • Alternative Stationary Phase: Switch to a less acidic stationary phase, such as neutral or basic alumina.[13]

    • Reverse-Phase Chromatography: For very problematic compounds, reverse-phase chromatography (e.g., C18 silica) may provide better separation.[13]

In-Depth Troubleshooting Guides by Synthesis Method

The Skraup Synthesis: Taming a Violent Reaction

The Skraup synthesis is a powerful method for creating the core quinoline scaffold from an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent.[3] Its primary challenges are its extreme exothermicity and tendency to form tar.[1][2]

Key Side Reaction: Polymerization & Charring

  • Mechanism: Concentrated H₂SO₄ first dehydrates glycerol to form highly reactive acrolein. This intermediate is the primary target for Michael addition by the aniline. However, under the harsh, hot, acidic conditions, acrolein readily polymerizes. Furthermore, the strong oxidizing conditions can lead to indiscriminate oxidation and charring of all organic components, resulting in the characteristic black tar.

  • Mitigation Strategy: The key is control. The use of ferrous sulfate (FeSO₄·7H₂O) as a moderator is the most critical adjustment.[5] It is believed to smooth the redox potential of the reaction, preventing a runaway process.

Optimized Protocol (Example: Quinoline from Aniline)

  • Charging Reactants: In a large flask equipped with a robust mechanical stirrer and reflux condenser, add 24 g of ferrous sulfate heptahydrate, 87 g of aniline, and 246 g of anhydrous glycerol.[2]

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add 100 g of concentrated sulfuric acid. Ensure the aniline sulfate dissolves and the ferrous sulfate is well-distributed before proceeding.[2][5]

  • Initiation & Reflux: Gently heat the mixture. Once the reaction begins to boil, immediately remove the heat source.[5] The exotherm should be sufficient to maintain reflux for 30-60 minutes. If the reaction becomes too violent, assist the condenser by applying a wet towel to the flask.[5]

  • Completion: After the initial exotherm subsides, heat the mixture to reflux for an additional 3-5 hours to ensure the reaction goes to completion.[2][5]

  • Work-up: For purification, steam distillation is a common and effective method to separate the volatile quinoline from the non-volatile tar.[2][14] The crude product is then typically purified further by vacuum distillation.[14]

The Doebner-von Miller Reaction: Navigating Complex Mechanisms

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] Its mechanism is complex and can involve fragmentation-recombination pathways, leading to potential byproducts.[7][15]

Key Side Reaction: Carbonyl Polymerization & Isomer Formation

  • Mechanism: The strong acid catalyst, necessary for the cyclization step, can cause the α,β-unsaturated carbonyl reactant to polymerize.[6] Additionally, the complex mechanism can sometimes lead to the formation of unexpected isomers depending on the substitution pattern of the aniline.[6]

  • Mitigation Strategy: The most effective approach is to control the concentration of the reactive carbonyl species and optimize the catalyst system.

Troubleshooting Framework

The following diagram illustrates a logical workflow for troubleshooting common issues in the Doebner-von Miller reaction.

Doebner_Von_Miller_Troubleshooting Start Low Yield or Tar Formation Cause1 Polymerization of Carbonyl Compound Start->Cause1 Cause2 Inefficient Cyclization Start->Cause2 Cause3 Substrate Decomposition Start->Cause3 Sol1a Slowly add carbonyl to hot aniline/acid mixture Cause1->Sol1a Sol1b Generate carbonyl in situ (Beyer Method) Cause1->Sol1b Sol2a Screen Lewis Acid Catalysts (e.g., ZnCl2, SnCl4) Cause2->Sol2a Sol2b Increase reaction time or temperature cautiously Cause2->Sol2b Sol3 Use milder acid or lower temperature Cause3->Sol3

Caption: Troubleshooting workflow for the Doebner-von Miller reaction.

The Friedländer Synthesis: Controlling Condensation Pathways

The Friedländer synthesis is a convergent reaction between a 2-aminoaryl aldehyde/ketone and a carbonyl compound with an α-methylene group.[9][10] The main challenge is preventing the self-condensation of the methylene component.

Side Reaction: Aldol Self-Condensation vs. Desired Cross-Condensation

The diagram below illustrates the competition between the desired Friedländer pathway and the undesired aldol self-condensation side reaction.

Friedlander_Competition cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products AminoKetone 2-Aminoaryl Ketone (Reactant A) Desired Desired Pathway: Cross-Condensation (A+B) AminoKetone->Desired MethyleneKetone α-Methylene Ketone (Reactant B) MethyleneKetone->Desired Undesired Side Reaction: Self-Condensation (B+B) MethyleneKetone->Undesired Self-Reacts Quinoline Target Quinoline Desired->Quinoline AldolByproduct Aldol Byproduct Undesired->AldolByproduct

Caption: Competing reaction pathways in the Friedländer synthesis.

To favor the desired pathway, one can use a catalyst that promotes the initial Schiff base formation between the amino ketone and the methylene ketone, thereby activating the latter for the subsequent cyclization. Lewis acids are often effective in this role.[9]

Data Summary: Purification Techniques

Effective purification is critical for isolating the desired quinoline derivative from side products and unreacted starting materials. The choice of method depends on the scale, desired purity, and the nature of the impurities.[8][14]

Purification TechniquePrincipleBest ForAchieved Purity (%)Typical Yield (%)Source(s)
Vacuum Distillation Separation based on boiling point differences.Removing non-volatile tars (e.g., from Skraup) or separating isomers with different boiling points.>9782-91[14][16]
Crystallization (Salt Formation) Formation of a crystalline salt (e.g., phosphate, picrate) to exclude impurities from the lattice.Achieving very high purity on a lab scale for basic quinolines.98-99 (multiple cycles)Not specified[8][14]
Column Chromatography Separation based on differential adsorption to a stationary phase (e.g., silica, alumina).Isolating target compounds from complex mixtures or separating closely related isomers.High (variable)Variable[8][14]
Solvent Extraction Partitioning between immiscible solvents, often using pH adjustment to separate basic quinolines.Initial cleanup from complex matrices like coal tar or reaction work-ups.>97 (initial separation)>80[14][16]

References

  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
  • Troubleshooting low yield in Skraup synthesis of quinoline precursors. Benchchem.
  • Preventing side product formation in the synthesis of quinoline deriv
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. Benchchem.
  • Friedländer synthesis. Wikipedia.
  • The Friedländer Synthesis of Quinolines. Semantic Scholar.
  • The Friedländer Synthesis of Quinolines. Organic Reactions.
  • Friedlander quinoline synthesis. Química Organica.org.
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • Doebner–Miller reaction. Wikipedia.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.
  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase.
  • byproduct formation in the Doebner-von Miller reaction. Benchchem.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Deriv
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Combes Quinoline Synthesis. Cambridge University Press.
  • Quinoline. Organic Syntheses Procedure.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Quinoline. Wikipedia.
  • Combes quinoline synthesis. Wikipedia.
  • Skraup Synthesis of Quinoline - tips/pointers. Reddit.
  • Doebner-Miller reaction and applic
  • Method for extracting quinoline and isoquinoline
  • Preparation and Properties of Quinoline. Unknown Source.
  • Combes Quinoline Synthesis PDF. Scribd.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • synthesis of quinoline derivatives and its applic

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Troubleshooting

Techniques to enhance the water solubility of quinoline-based compounds for biological assays.

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for overcoming the significant challenge of poor aqueous solubility of quinoline-based compounds in biological assays. Inaccurate or variable results stemming from solubility issues can impede critical research; this center is designed to provide you with the mechanistic understanding and actionable protocols to ensure reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My quinoline compound is completely insoluble in my standard aqueous assay buffer. What is the most fundamental reason for this?

A1: The core issue often lies in the fundamental chemistry of the quinoline scaffold. Quinolines are weak bases.[1][2][3] Their solubility in water is highly dependent on the pH of the medium. In neutral or basic aqueous solutions (pH > 7), the quinoline nitrogen is deprotonated, rendering the molecule less polar and thus poorly soluble. The first and most crucial step is to understand the pH-solubility profile of your specific derivative.

Q2: I successfully dissolved my compound in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer. Why does this "crashing out" occur?

A2: This is a classic problem of solvent-shifting and supersaturation. Your compound is highly soluble in the organic solvent (DMSO), creating a concentrated stock solution. When you introduce a small volume of this stock into a large volume of aqueous buffer (an "anti-solvent"), the solvent environment changes drastically. The buffer cannot maintain the compound in solution at that concentration, causing it to rapidly precipitate or form aggregates.[4][5]

Q3: What is the very first technique I should try to get my quinoline compound into solution for a preliminary assay?

A3: pH adjustment. Given that most quinoline derivatives are weak bases, attempting to dissolve the compound in a mildly acidic buffer (e.g., pH 4.0-5.5) is the most direct first step.[1][4] At a pH below the compound's pKa (the quinoline core pKa is typically around 4.9), the nitrogen atom becomes protonated, forming a more polar, water-soluble salt.[1] This should always be your initial approach, provided the acidic pH is compatible with your assay system.

Q4: Is there a "magic bullet" or universal solubilizer that works for all quinoline derivatives?

A4: Unfortunately, no. The vast structural diversity of quinoline derivatives means there is no single method that works for every compound.[1] A successful solubilization strategy depends on the specific physicochemical properties of your molecule, such as its lipophilicity, crystal structure, and the nature of its substituents.[6] The optimal approach must be determined empirically, starting with pH modification and progressing to cosolvents or complexation agents if necessary.

Q5: How can I be certain that my chosen solubilization method (e.g., adding DMSO or cyclodextrin) is not interfering with my biological assay?

A5: This is a critical consideration for data integrity. The only way to be certain is to run a vehicle control . This control contains everything that is in your experimental sample—including the buffer, any cosolvents (like DMSO), and/or solubilizing agents (like cyclodextrins)—at the exact same final concentration, but without your quinoline compound. If the vehicle control shows an effect, your solubilization method is interfering with the assay, and the data for your compound is likely invalid.

Troubleshooting Guide: From Precipitation to Publication-Ready Data

This section addresses specific experimental roadblocks with explanations of the underlying science and provides clear, actionable solutions.

Scenario 1: Compound Precipitates from DMSO Stock Upon Dilution

You Observe: After adding your DMSO stock solution to the aqueous assay buffer, the solution becomes cloudy, hazy, or you see visible particulate matter.

The Underlying Problem: The aqueous buffer is acting as an anti-solvent. The final concentration of DMSO in your assay is too low to maintain the solubility of your highly concentrated, lipophilic compound.

Solutions:

  • Reduce DMSO Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 1-5 mM instead of 10-30 mM). This requires adding a larger volume to the assay but reduces the magnitude of the solvent shift.[5]

  • Optimize Final DMSO Concentration: Most cell-based and enzymatic assays can tolerate a final DMSO concentration of 0.5% to 1.0% without significant toxicity or inhibition. Determine the highest tolerable DMSO percentage for your specific assay and adjust your dilution scheme to stay within that limit.

  • Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the final buffer, perform an intermediate dilution into a mixed solvent system (e.g., 50:50 DMSO:buffer) before the final dilution. This provides a gentler transition in solvent polarity.

  • Incorporate Pluronic F-127: This non-ionic surfactant can act as a stabilizer. Adding a small amount (e.g., 0.01-0.05%) to your final assay buffer can help prevent the aggregation and precipitation of hydrophobic compounds.

Scenario 2: pH Adjustment is Ineffective or Incompatible with the Assay

You Observe: Lowering the pH does not improve solubility, or your assay (e.g., an enzymatic reaction or cell viability test) must be performed within a strict neutral pH range.

The Underlying Problem: The compound may have other functional groups that counteract the effect of protonating the quinoline nitrogen. Alternatively, the biological components of your assay (proteins, cells) are sensitive to pH changes and will not function correctly outside their optimal range.

Solutions:

Method A: Cosolvent Systems

Mechanism: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This makes the environment more "hospitable" to lipophilic quinoline compounds, thereby increasing their solubility.

Common Cosolvents & Key Considerations:

Cosolvent Typical Starting Concentration (Final Assay) Key Considerations & Potential Interferences
DMSO 0.1% - 1.0% Can be cytotoxic above 1%. May interfere with some enzymatic assays.[5]
Ethanol 0.5% - 2.0% Can denature proteins at higher concentrations. Generally well-tolerated by cells in the low single digits.
Polyethylene Glycol 400 (PEG 400) 1.0% - 5.0% Generally low toxicity. Can increase viscosity. Its solubilization power is significant for many compounds.[8]

| N,N-Dimethylformamide (DMF) | 0.1% - 0.5% | Higher potential for toxicity than DMSO. Often used when compounds are insoluble in DMSO.[5][9] |

Always run a vehicle control to validate assay compatibility.

Method B: Cyclodextrin Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They act as "molecular buckets," encapsulating the poorly soluble quinoline molecule within their non-polar core to form a water-soluble inclusion complex.[11][12]

Common Cyclodextrins & Selection Guide:

Cyclodextrin Key Features & Best Use Cases
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. The most common choice for in vitro and in vivo studies.[13]
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) Very high aqueous solubility due to its ionic nature. Excellent for creating parenteral formulations.

| Randomly Methylated-β-cyclodextrin (RM-β-CD) | High solubilizing capacity but can extract cholesterol from cell membranes; use with caution in cell-based assays. |

Scenario 3: I Suspect Assay Interference from My Solubilization Vehicle

You Observe: Your positive and negative controls are behaving unexpectedly, or your vehicle control shows a significant effect (e.g., decreased cell viability, inhibition of enzyme activity).

The Underlying Problem: The excipients are not inert in your specific biological system.

  • Cosolvents: Can denature proteins, disrupt membrane potential, or act as competitive inhibitors.

  • Cyclodextrins: Can encapsulate essential components of your assay medium (e.g., vitamins, cofactors) or extract lipids from cell membranes.[11]

  • Surfactants: Can directly lyse cells or disrupt protein structures.

Solutions:

  • Validate with a Vehicle Tolerance Study: Before testing your compound, run a dose-response curve of the vehicle itself (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 2.0% DMSO). This will establish the maximum concentration your assay can tolerate without generating artifacts.

  • Switch Excipient Class: If DMSO is problematic, test PEG 400. If a cyclodextrin appears to be interfering, try a cosolvent approach instead.

  • Reduce Excipient Concentration to the Absolute Minimum: Re-optimize your solubilization protocol to use the lowest possible concentration of the excipient that still achieves the required compound solubility. It is a balancing act between solubility and bio-inertness.

Decision-Making Workflow for Solubilization

This flowchart provides a logical path for selecting the appropriate solubilization strategy.

Solubilization_Workflow start Start: Quinoline compound (solid) q_buffer Test solubility in aqueous assay buffer start->q_buffer soluble SOLUBLE Proceed with assay q_buffer->soluble Yes insoluble INSOLUBLE q_buffer->insoluble No q_ph Is pH adjustment (pH 4.0-5.5) compatible with assay? insoluble->q_ph use_ph Use acidic buffer to prepare stock q_ph->use_ph Yes q_cosolvent Test solubility with Cosolvent System (e.g., DMSO, PEG 400) q_ph->q_cosolvent No end_success SUCCESS: Proceed with assay use_ph->end_success use_cosolvent Prepare stock in cosolvent. Validate with vehicle control. q_cosolvent->use_cosolvent Soluble q_cyclo Test solubility with Cyclodextrin (e.g., HP-β-CD) q_cosolvent->q_cyclo Insoluble use_cosolvent->end_success use_cyclo Prepare stock with cyclodextrin. Validate with vehicle control. q_cyclo->use_cyclo Soluble end_fail Consider advanced methods: - Solid dispersions - Nanosuspensions - Prodrug approach q_cyclo->end_fail Insoluble use_cyclo->end_success

Caption: A decision tree for selecting a quinoline compound solubilization method.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Screening

Objective: To determine if acidic pH can effectively solubilize the quinoline compound.

  • Prepare Buffers: Make a series of buffers (e.g., 50 mM citrate or acetate) at various pH values, such as pH 4.0, 5.0, 6.0, and your final assay buffer pH (e.g., 7.4).

  • Add Compound: Weigh out a small, precise amount of your quinoline compound into separate microcentrifuge tubes (e.g., 1 mg per tube).

  • Add Buffer: Add a fixed volume of each buffer to the corresponding tube to achieve a target concentration higher than your expected final assay concentration (e.g., 1 mM).

  • Equilibrate: Vortex each tube vigorously for 1 minute. Place on a rotator at room temperature for 1-2 hours to allow it to reach equilibrium.

  • Observe & Centrifuge: Visually inspect each tube for dissolved compound versus solid suspension. Centrifuge all tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

  • Analyze Supernatant: Carefully collect the supernatant. Measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC). The pH that yields the highest concentration is the optimal choice, provided it is compatible with your assay.

Protocol 2: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare a stock solution of a quinoline compound using cyclodextrin complexation.

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4). Warming the solution slightly (to 30-40°C) can aid in dissolving the cyclodextrin. Let it cool to room temperature.

  • Add Compound: Weigh the solid quinoline compound and add it directly to the HP-β-CD solution to achieve the desired final stock concentration (e.g., 1-10 mM).

  • Complexation: Vortex the mixture vigorously. Place the sealed vial on a rotator or shaker and mix overnight at room temperature. Sonication in a bath sonicator for 15-30 minute intervals can accelerate the process.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (>10,000 x g) for 20 minutes to pellet any remaining undissolved compound.

  • Sterile Filter: Carefully collect the clear supernatant and sterile-filter it through a 0.22 µm syringe filter (a low protein-binding filter like PVDF is recommended). This filtered solution is your final, ready-to-use stock.

  • Vehicle Control: Remember to use the same 20-40% HP-β-CD solution (without the compound) as your vehicle control in all subsequent biological assays.

References

  • Carbajal-Grijalva, T., Z-Guo, Y., & Taylor, L. S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143.
  • Purdue University. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Purdue University Research Repository.
  • Carbajal-Grijalva, T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • BenchChem. (2025). Navigating the Challenges of Quinoline Compound Solubility in Biological Assays: A Technical Guide. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Jansook, P., Kurkov, S. V., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1128. [Link]

  • Goyal, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • World Pharma Today. (Date unavailable). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Patel, V. R., et al. (Date unavailable). Formulation Tactics for the Delivery of Poorly Soluble Drugs. InPharm Association. [Link]

  • Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. [Link]

  • Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Baluja, S., et al. (2017). Quinoline Derivatives: In Vitro Antimicrobial Study. Journal of Pharmacy and Pharmaceutics, 4(1), 105-110. [Link]

  • Mourtas, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]

  • Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(22), 5288. [Link]

  • Davis, B. D., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 455-460. [Link]

  • Soni, P., et al. (2009). Solubility enhancement of cox-2 inhibitors using various solvent systems. Asian Journal of Pharmaceutics, 3(1), 59. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421. [Link]

Sources

Optimization

Common pitfalls to avoid during live-cell imaging experiments with fluorescent probes.

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for live-cell imaging. As a Senior Application Scientist, I've designed this guide to address the most commo...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for live-cell imaging. As a Senior Application Scientist, I've designed this guide to address the most common and critical challenges encountered during live-cell imaging experiments using fluorescent probes. This resource is structured to provide not just solutions, but a deeper understanding of the underlying principles to empower you to design robust and reproducible experiments.

Section 1: Troubleshooting Guides - A Deeper Dive into Common Pitfalls

This section provides in-depth answers to complex issues you may face during your live-cell imaging experiments. We'll explore the causality behind these problems and provide actionable, step-by-step protocols to resolve them.

Issue 1: My cells are dying or behaving abnormally during the imaging experiment.

This is a classic sign of phototoxicity , a phenomenon where the light used to excite fluorescent probes causes damage to the cells.[1][2][3][4] This damage is often mediated by the generation of reactive oxygen species (ROS) which can lead to a cascade of detrimental effects, from altered signaling pathways to outright cell death.[1][5][6]

Q: What are the tell-tale signs of phototoxicity?

A: Beyond overt cell death, phototoxicity can manifest in subtle ways that can compromise your data's integrity. Look for:

  • Morphological Changes: Membrane blebbing, formation of vacuoles, mitochondrial swelling, or changes in cell shape.[1][2]

  • Functional Impairment: Arrest of the cell cycle, inhibition of cell migration, or altered protein dynamics.[1]

  • Fluorescent Artifacts: Aggregation of fluorescently tagged proteins.[2]

Q: How can I minimize phototoxicity?

A: The core principle is to reduce the total dose of photons your cells are exposed to without sacrificing image quality. This is a balancing act between signal-to-noise ratio (SNR) and cell health.[7][8][9]

Workflow for Minimizing Phototoxicity

Below is a systematic approach to reduce light-induced cell stress.

Phototoxicity_Mitigation_Workflow cluster_0 Light Source & Wavelength cluster_1 Imaging Parameters cluster_2 Fluorophore & Probe Selection cluster_3 Microscope & Objective A1 Use Longer Wavelengths (e.g., red or far-red probes) A2 Reduce Excitation Light Intensity (Use ND filters or lower laser power) A1->A2 Less energy per photon B2 Decrease Exposure Time A2->B2 B1 Increase Camera Binning B1->B2 Increases sensitivity B3 Reduce Frequency of Acquisition B2->B3 Less cumulative exposure C1 Choose Bright & Photostable Probes C1->B2 C2 Use the Lowest Possible Probe Concentration C1->C2 Maximizes signal, minimizes dose D1 Use High Numerical Aperture (NA) Objective D1->B2 D2 Ensure Clean Optics D1->D2 Improves light collection efficiency

Caption: Workflow for minimizing phototoxicity in live-cell imaging.

Issue 2: My fluorescent signal is fading over time.

This issue, known as photobleaching , is the irreversible photochemical destruction of a fluorophore.[6][10][11] While related to phototoxicity, photobleaching specifically refers to the loss of signal, which can severely impact quantitative analysis.[10]

Q: What is the primary cause of photobleaching?

A: Photobleaching occurs when a fluorophore in its excited state undergoes a chemical reaction, often with molecular oxygen, that renders it non-fluorescent.[6] High-intensity illumination and prolonged exposure are the main culprits.[4]

Q: How can I prevent or reduce photobleaching?

A: Many of the strategies to reduce phototoxicity also apply here. Additionally, consider the following:

StrategyRationale
Use Antifade Reagents These reagents scavenge free radicals, particularly reactive oxygen species, that cause photobleaching. For live-cell imaging, it's crucial to use reagents specifically formulated to be non-toxic, such as ProLong™ Live Antifade Reagent.[12]
Choose Photostable Dyes Fluorophores vary significantly in their photostability. Dyes like the Alexa Fluor™ series are engineered for enhanced photostability compared to traditional dyes like FITC.[12]
Optimize Image Acquisition Find your region of interest using transmitted light (e.g., DIC or phase contrast) before exposing the sample to excitation light.[10] Use the minimum necessary laser power and exposure time.
Image Averaging/Accumulation Instead of a single long exposure, acquiring multiple short exposures and averaging them can sometimes improve the signal-to-noise ratio with less photobleaching.[9]
Protocol: Titration of Excitation Light to Minimize Photobleaching

This protocol helps you find the optimal balance between signal intensity and photostability for your specific probe and sample.

  • Prepare a test sample: Use cells expressing your fluorescent probe at a representative concentration.

  • Select a region of interest: Choose a field of view with several healthy, fluorescent cells.

  • Set initial imaging parameters:

    • Objective: The one you plan to use for your experiment.

    • Camera settings: Use a moderate gain and no binning initially.

    • Exposure time: Start with a value that gives you a dim but visible signal (e.g., 100-200 ms).

  • Acquire a time-lapse series at different light intensities:

    • Start with the lowest possible laser power or a high neutral density (ND) filter.

    • Acquire images continuously for a set period (e.g., 5 minutes at one frame every 10 seconds).

    • Increase the light intensity by a small increment (e.g., from 1% to 2% laser power, or switch to a lower ND filter).

    • Repeat the time-lapse acquisition in a new field of view.

    • Continue this process until you reach an intensity that causes rapid photobleaching.

  • Analyze the data:

    • For each time-lapse series, measure the mean fluorescence intensity of a few cells over time.

    • Plot the normalized intensity versus time for each light intensity level.

    • The optimal light intensity is the highest level that maintains a stable fluorescent signal for the duration of your planned experiment.

Issue 3: My images are noisy and have high background.

A poor signal-to-noise ratio (SNR) can obscure fine details and make quantitative analysis unreliable. High background fluorescence can originate from multiple sources, including the media, the culture vessel, and autofluorescence from the cells themselves.[5][13][14]

Q: What are the common sources of background fluorescence?

A:

  • Culture Media: Standard cell culture media often contain components like phenol red and riboflavin that are inherently fluorescent.[1][5]

  • Plasticware: Some plastics used in culture dishes and plates can exhibit autofluorescence.

  • Cellular Autofluorescence: Molecules like NADH and flavins within the cells naturally fluoresce, particularly in the green part of the spectrum.

  • Unbound Fluorescent Probes: Excess probe that has not bound to its target or has been non-specifically internalized contributes to background.

Q: How can I improve the signal-to-noise ratio in my images?

A: A multi-pronged approach is most effective:

Workflow for Optimizing Signal-to-Noise Ratio (SNR)

SNR_Optimization_Workflow cluster_0 Reduce Background cluster_1 Enhance Signal cluster_2 Optimize Detection A1 Use Phenol Red-Free Imaging Media (e.g., FluoroBrite™ DMEM) A2 Use Glass-Bottom Dishes/Plates A1->A2 A3 Thoroughly Wash Out Unbound Probe A2->A3 A4 Consider Using a Background Suppressor A3->A4 B2 Optimize Probe Concentration A3->B2 B1 Use Bright, Photostable Probes B1->B2 B3 Use High NA Objective B2->B3 C1 Use a Sensitive Detector (e.g., sCMOS, EMCCD) B3->C1 C2 Increase Camera Binning C1->C2 C3 Match Emission Filter to Fluorophore C2->C3

Caption: A systematic workflow for improving the signal-to-noise ratio.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the setup and execution of live-cell imaging experiments.

Q: How do I maintain a stable environment for my cells on the microscope stage? A: Maintaining physiological conditions is critical for long-term imaging.[5][15][16] Key parameters to control are:

  • Temperature: Use a stage-top incubator or a full microscope enclosure to maintain 37°C. Temperature fluctuations can cause focus drift.[5][17]

  • CO₂: For bicarbonate-buffered media, a supply of 5% CO₂ is necessary to maintain pH.[5][18]

  • Humidity: A humidified chamber prevents evaporation of the culture medium, which can alter osmolarity and stress the cells.[5][17]

Q: What is the difference between genetically encoded probes (like GFP) and synthetic dyes? A:

  • Genetically Encoded Probes (e.g., Fluorescent Proteins): These are expressed by the cell itself as a fusion to a protein of interest. This provides excellent specificity.[8][19] However, overexpression can sometimes lead to artifacts.[20]

  • Synthetic Dyes/Probes: These are small molecules that are added to the cells. They are often very bright and a wide variety is available.[19] However, ensuring specific labeling and cell permeability can be challenging, and they may exhibit some level of cytotoxicity.[19]

Q: How do I choose the right objective for my experiment? A: The choice of objective depends on your desired resolution and the nature of your sample. For live-cell imaging, a high numerical aperture (NA) objective is generally preferred as it collects more light, allowing for shorter exposure times and reduced phototoxicity.[5][7] Water immersion objectives are often a good choice for imaging through aqueous media as they minimize refractive index mismatch.

Q: When should I use confocal microscopy versus widefield microscopy? A:

  • Widefield Microscopy: This is suitable for thin, adherent cells and when high-speed imaging is required. It is generally less phototoxic than confocal.[5]

  • Confocal Microscopy: This technique is ideal for thicker samples like tissues or 3D cell cultures as it optically sections the sample, reducing out-of-focus light and improving image contrast.[5][21] However, it typically exposes the sample to more light.[8]

Q: My focus is drifting during my time-lapse experiment. What can I do? A: Focus drift is often caused by thermal instability.[5][7][22]

  • Thermal Equilibration: Allow your sample and the microscope to equilibrate to a stable temperature for at least an hour before starting your experiment.[5]

  • Use an Autofocus System: Most modern microscopes are equipped with hardware or software-based autofocus systems that can correct for focus drift during the experiment.[5][7][22] Laser-based autofocus is generally recommended over image-based systems for live-cell imaging.[7]

  • Maintain Stable Environment: Use an environmental chamber to ensure a constant temperature for the entire microscope.[17]

References

  • Live-cell microscopy – tips and tools. Journal of Cell Science. [Link]

  • Fluorescence Live Cell Imaging. Methods in Molecular Biology. [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays. [Link]

  • Fluorescent Probes for Live Cell Imaging. MDPI. [Link]

  • Improving Live Cell Fluorescence Imaging. Cell Culture Dish. [Link]

  • A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual Review of Biomedical Engineering. [Link]

  • Tips for Running a Successful Live Cell Imaging Experiment. Molecular Devices. [Link]

  • Maintaining Live Cells and Tissue Slices in the Imaging Setup. Cold Spring Harbor Protocols. [Link]

  • Environmental Considerations for Live Cell Imaging. Nikon's MicroscopyU. [Link]

  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Best Practices for Sample Preparation in Cell Imaging. IDEA Bio-Medical. [Link]

  • Maintaining Live Cells on the Microscope Stage. Nikon's MicroscopyU. [Link]

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Andor. [Link]

  • Environmental Control for Live Cell Imaging. Wiley Analytical Science. [Link]

  • Live Cell Imaging. Okolab. [Link]

  • Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy. [Link]

  • Overcoming phototoxicity. Nanolive. [Link]

  • [Webinar] Maintaining Cell Health with Live-cell Imaging. YouTube. [Link]

  • How to reduce autofluorescence in life cell imaging of cell lines? ResearchGate. [Link]

  • Live Cell Imaging and Environmental Control. iBiology. [Link]

  • Live Cell Imaging | Experiment Requirements. ibidi. [Link]

  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS. [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it. PubMed. [Link]

  • Live-cell fluorescence imaging with extreme background suppression by plasmonic nanocoatings. Optica Publishing Group. [Link]

  • Minimizing Photobleaching in Fluorescence Microscopy. News-Medical.Net. [Link]

  • Microscopy: Live Cell Imaging and Environmental Control (Kurt Thorn). YouTube. [Link]

  • How to Overcome Photobleaching and Phototoxicity in Live Cell Imaging. Andor Technology. [Link]

  • Live cell imaging probes - more about fluorescent probes. LubioScience. [Link]

  • Signal-to-Noise Considerations. Evident Scientific. [Link]

  • Optimizing Signal to Noise Ratio. YouTube. [Link]

  • Choosing Fluorescent Reagents for Every Live Cell Application. The Scientist. [Link]

Sources

Troubleshooting

Optimizing catalyst selection and loading for the Doebner synthesis of quinolines.

A Senior Application Scientist's Guide to Catalyst Selection and Loading Optimization Welcome to the Technical Support Center for the Doebner synthesis. This guide is structured to provide researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Selection and Loading Optimization

Welcome to the Technical Support Center for the Doebner synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with in-depth, field-proven insights into overcoming common hurdles in one of the most classic methods for quinoline-4-carboxylic acid synthesis. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the causality behind each experimental choice. This document is designed to be a dynamic troubleshooting resource, moving beyond simple step-by-step instructions to empower you with the knowledge to optimize your reaction effectively.

Frequently Asked Questions (FAQs): Catalyst Fundamentals

This section addresses foundational questions regarding the role and choice of catalysts in the Doebner reaction.

Q1: What is the fundamental role of the catalyst in the Doebner synthesis?

A1: The Doebner reaction is a three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[1][2] The catalyst, typically an acid, plays two pivotal roles. First, it accelerates the condensation of the aniline and the aldehyde to form an N-arylimine (Schiff base) intermediate. Second, it facilitates the subsequent key steps: the reaction of the imine with the enol of pyruvic acid, the intramolecular electrophilic cyclization onto the aniline ring, and finally, dehydration to form the dihydroquinoline intermediate which is then oxidized.[2][3] Both Brønsted and Lewis acids are effective and activate the carbonyl groups, making them more susceptible to nucleophilic attack.[2][4]

Q2: What are the main differences between using a Brønsted acid and a Lewis acid catalyst?

A2: The choice between a Brønsted acid (e.g., HCl, H₂SO₄, p-TsOH) and a Lewis acid (e.g., BF₃·THF, SnCl₄, Sc(OTf)₃) is critical and often depends on the reactivity of your substrates.[2][5]

  • Brønsted Acids are proton donors. They are effective for many standard Doebner reactions, particularly with electron-rich anilines. However, they can be overly harsh, leading to side reactions or decomposition, especially at the high temperatures sometimes required.[6][7]

  • Lewis Acids are electron-pair acceptors. They coordinate to the carbonyl oxygen of the aldehyde and pyruvic acid, providing potent activation. This is particularly advantageous for less reactive substrates, such as anilines bearing electron-withdrawing groups (EWGs), which often give low yields under traditional conditions.[8] For example, BF₃·THF has been shown to be highly effective in promoting the reaction of electron-deficient anilines.[8][9]

Q3: When should I consider a heterogeneous catalyst?

A3: Heterogeneous catalysts, such as acid-exchanged montmorillonite K10 clay, offer significant operational advantages, primarily simplified workup and catalyst recyclability.[10] Instead of a challenging aqueous workup to remove a soluble acid, a heterogeneous catalyst can often be removed by simple filtration. This is particularly valuable in process development and green chemistry applications where minimizing waste and simplifying downstream processing are priorities.[11] They can be a good starting point for reaction screening when aiming for more sustainable protocols.

Troubleshooting Guide: Overcoming Common Catalyst-Related Issues

This section provides a problem-and-solution framework for specific experimental challenges.

Q4: My reaction yield is consistently low, especially with an electron-deficient aniline. What is the likely cause and how do I fix it?

A4: This is a classic challenge in the Doebner synthesis. The nucleophilicity of the aniline is dramatically reduced by EWGs, which slows both the initial Schiff base formation and the crucial intramolecular cyclization step.[2][12]

Causality: Standard Brønsted acid catalysis is often insufficient to overcome the high activation energy required for these deactivated substrates.[8][9] Traditional conditions like refluxing in ethanol may yield little to no product.[8][9]

Solutions:

  • Switch to a Potent Lewis Acid: This is the most effective solution. Lewis acids like Boron trifluoride etherate (BF₃·THF or BF₃·OEt₂) provide stronger activation of the carbonyl electrophiles to drive the reaction forward.[8][9]

  • Optimize the Solvent: Solvent choice can be critical. While ethanol is common, studies have shown that acetonitrile (MeCN) can be a superior solvent, particularly when using Lewis acid catalysts, sometimes offering easier workup and better yields.[2][8]

  • Employ the "Doebner Hydrogen-Transfer" Modification: A modified protocol has been developed specifically for these challenging substrates. It relies on the insight that an imine intermediate acts as the oxidizing agent for the final aromatization step.[2][8] This often involves specific reagent stoichiometries and dropwise addition of pyruvic acid.[8][9]

Q5: I'm observing significant byproduct formation and tarring. How can the catalyst choice and loading help mitigate this?

A5: Tar formation is often a result of polymerization or decomposition reactions running in parallel to your desired synthesis.[6][13] This is particularly prevalent in the related Doebner-Miller variant but can also occur in the Doebner synthesis under overly harsh conditions.[13]

Causality: High concentrations of strong acids and elevated temperatures can promote unwanted side reactions.[6] An excessive catalyst loading, even with a milder catalyst, can also lead to byproduct formation.

Solutions:

  • Reduce Catalyst Loading: Your first step should be to screen lower catalyst loadings. Start with a catalytic amount (e.g., 10-20 mol%) and incrementally increase it only if the reaction is sluggish. For some optimized procedures, loadings of around 0.5 equivalents may be necessary.[8][9]

  • Choose a Milder Catalyst: If using a strong Brønsted acid like H₂SO₄, consider switching to p-toluenesulfonic acid (p-TsOH) or a Lewis acid known for milder conditions.[6][12]

  • Optimize Temperature: Ensure the reaction is not being overheated. A reaction temperature of 65 °C has been shown to be effective in certain optimized systems, which is significantly milder than refluxing in higher-boiling solvents.[12][14]

  • Control Reagent Addition: Adding one of the components, such as the pyruvic acid solution, dropwise can help maintain a low instantaneous concentration of reactive intermediates, thereby suppressing side reactions.[9]

Q6: My reaction fails to proceed, even after extended heating. What catalyst-centric adjustments should I make?

A6: Reaction failure points to an activation energy that is too high for the chosen conditions.

Causality: The catalyst may be too weak, the loading insufficient, or it may have been deactivated. Moisture-sensitive Lewis acids can be particularly susceptible to deactivation if solvents and reagents are not anhydrous.[15]

Solutions:

  • Increase Catalyst Loading: If you started with a low catalytic loading (e.g., 10 mol%), incrementally increase it (e.g., to 30 mol%, 50 mol%, and even stoichiometric amounts) to see if the reaction initiates.

  • Switch to a Stronger Catalyst: If a mild acid like p-TsOH fails, move up the acidity scale. For Lewis acids, options like Scandium(III) triflate (Sc(OTf)₃) or Tin tetrachloride (SnCl₄) are powerful alternatives to BF₃·THF.[2][5]

  • Ensure Anhydrous Conditions: If using a moisture-sensitive Lewis acid, ensure your solvent is freshly distilled or from a sealed bottle and that your reagents are dry.

  • Verify Reagent Purity: Impurities in the starting materials can sometimes inhibit the catalyst.[15] Confirm the purity of your aniline, aldehyde, and pyruvic acid.

Data Presentation & Protocols
Table 1: Influence of Catalyst and Solvent on a Challenging Doebner Synthesis

The following data, adapted from a study on electron-deficient anilines, demonstrates the critical impact of catalyst and solvent selection on reaction yield.[8][9]

EntryAniline SubstrateCatalyst (equiv.)SolventTemp (°C)Yield (%)
14-CF₃-Anilinep-TsOH (0.5)EthanolReflux< 10
24-CF₃-AnilineH₂NSO₃H (1.0)Water100< 10
34-CF₃-AnilineSc(OTf)₃ (0.5)MeCN6535
44-CF₃-AnilineBF₃·THF (0.5) MeCN 65 ~70-80 *
54-CF₃-AnilineBF₃·THF (0.5)Toluene65< 20
64-CF₃-AnilineBF₃·THF (0.5)THF65~70

*Yields are approximate based on reported data and may vary with specific substrates. The optimized protocol involved dropwise addition of pyruvic acid.

Experimental Protocol: Optimized Doebner Synthesis for Electron-Deficient Anilines

This protocol is based on a validated "Doebner hydrogen-transfer" methodology, which has proven effective for challenging substrates.[8][14]

Materials:

  • Substituted Aniline (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Pyruvic Acid (0.6 equiv)

  • Boron Trifluoride Tetrahydrofuran Complex (BF₃·THF) (0.5 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted aniline (1.0 equiv) and the aldehyde (1.1 equiv).

  • Solvent and Catalyst Addition: Add anhydrous acetonitrile to dissolve the reagents, followed by the addition of BF₃·THF (0.5 equiv) at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.6 equiv) in anhydrous acetonitrile. Add this solution dropwise to the heated reaction mixture over 20-30 minutes using a syringe pump.

  • Reaction Monitoring: Continue to stir the reaction at 65 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 18-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). e. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization as appropriate.

Visualizations: Mechanisms and Workflows
Doebner Reaction Mechanism

The following diagram outlines the key steps in the acid-catalyzed Doebner synthesis.

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase - H₂O Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Adduct Michael-type Adduct PyruvicAcid->Adduct Michael-type addition SchiffBase->Adduct Michael-type addition Catalyst1 H⁺ or Lewis Acid Dihydroquinoline Dihydroquinoline Intermediate Adduct->Dihydroquinoline Intramolecular cyclization & - H₂O Catalyst2 H⁺ or Lewis Acid Oxidation Oxidation (e.g., by imine) Dihydroquinoline->Oxidation Quinoline Quinoline-4- carboxylic Acid Catalyst1->Adduct activates Catalyst2->Dihydroquinoline activates Oxidation->Quinoline

Caption: Acid-catalyzed mechanism of the Doebner quinoline synthesis.

Troubleshooting Workflow: Catalyst Selection

This decision tree guides the initial choice of catalyst based on substrate properties.

Catalyst_Selection_Workflow Start Start: Analyze Aniline Substrate CheckEDG Does aniline have Electron Donating Groups (EDG) or is it unsubstituted? Start->CheckEDG TryBronsted Start with Brønsted Acid (e.g., p-TsOH) or mild Lewis Acid. CheckEDG->TryBronsted Yes CheckEWG Does aniline have strong Electron Withdrawing Groups (EWG)? CheckEDG->CheckEWG No ConsiderHetero Is simplified workup/ recycling a priority? TryBronsted->ConsiderHetero UseLewis Use a potent Lewis Acid (e.g., BF₃·THF, Sc(OTf)₃) UseLewis->ConsiderHetero CheckEWG->TryBronsted No CheckEWG->UseLewis Yes TryHetero Screen Heterogeneous Catalyst (e.g., Montmorillonite K10) ConsiderHetero->TryHetero Yes End Proceed to Loading Optimization ConsiderHetero->End No TryHetero->End

Caption: Decision workflow for initial catalyst selection in Doebner synthesis.

Process Flow: Optimizing Catalyst Loading

This flowchart illustrates an iterative approach to finding the optimal catalyst concentration.

Loading_Optimization_Flow Start Start with Initial Catalyst (e.g., 20 mol%) RunReaction Run Reaction at Optimized Temp/Time Start->RunReaction Monitor Monitor by TLC/LCMS RunReaction->Monitor CheckConversion Is Conversion >90%? Monitor->CheckConversion CheckByproducts Significant Byproducts? CheckConversion->CheckByproducts Yes IncreaseLoading Increase Loading (e.g., to 50 mol%) CheckConversion->IncreaseLoading No DecreaseLoading Decrease Loading (e.g., to 10 mol%) CheckByproducts->DecreaseLoading Yes Optimal Condition Optimized CheckByproducts->Optimal No DecreaseLoading->RunReaction IncreaseLoading->RunReaction

Caption: Iterative process for optimizing catalyst loading.

References
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series.
  • Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
  • Improving the regioselectivity of the Doebner-Miller reaction. (2025). BenchChem.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Doebner–Miller reaction. Wikipedia.
  • Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. (2025). BenchChem.
  • optimizing solvent and base conditions for quinoline synthesis. (2025). BenchChem.
  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.
  • Doebner Quinoline Synthesis Mechanism. (2021). Organic Chemistry - YouTube.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PMC - PubMed Central.
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters.
  • Doebner reaction. Wikipedia.
  • Doebner reaction using hydrogen peroxide as oxidant with Lewis acid...
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
  • Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. (2025). BenchChem.
  • Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. (2025). BenchChem.
  • Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis. (2025). BenchChem.
  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Lewis acid c
  • Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis. (2025). BenchChem.
  • Clay based heterogeneous catalysts for carbon–nitrogen bond form
  • Research and Developments of Heterogeneous C

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Optimization

Overcoming challenges in the purification of 4-(Dimethylamino)quinoline-2-carboxylic acid.

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for overcoming challenges in the purification of 4-(Dimethylamino)quinoline-2-carboxylic acid (CAS 916450-76-5). This resource is d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for overcoming challenges in the purification of 4-(Dimethylamino)quinoline-2-carboxylic acid (CAS 916450-76-5). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The unique bifunctional and zwitterionic nature of this molecule—possessing both a basic dimethylamino group and an acidic carboxylic acid group—presents specific purification hurdles that require a nuanced approach.[1][2]

This guide provides field-proven insights and logical troubleshooting frameworks to help you achieve high purity and yield.

Section 1: Understanding the Challenge: The Amphoteric Nature of the Molecule

The primary difficulty in purifying 4-(Dimethylamino)quinoline-2-carboxylic acid stems from its amphoteric properties. The tertiary amine is basic, while the carboxylic acid is acidic. This dual functionality can lead to:

  • Zwitterion Formation: Intramolecular salt formation can drastically alter solubility, making it poorly soluble in many common organic solvents.

  • Strong Interactions with Stationary Phases: During chromatography, the basic nitrogen interacts strongly with acidic silica gel, while the carboxylic acid interacts with basic sites, often resulting in significant peak tailing, streaking, or irreversible adsorption.[3]

  • Complex Solubility Profile: Solubility is highly dependent on pH, a property that can be exploited but also complicates standard recrystallization efforts.[4]

Logical Purification Workflow

The following workflow provides a general decision-making framework for purifying the crude product.

Purification_Workflow start Crude Product tlc Initial Analysis (TLC/LC-MS) Identify number and nature of impurities start->tlc decision Select Primary Purification Method tlc->decision recryst Recrystallization (High crude purity, >85%) decision->recryst Crystalline Solid acid_base Acid-Base Extraction (Diverse impurity polarities) decision->acid_base Amorphous or Oily chrom Chromatography (Structurally similar impurities) decision->chrom Complex Mixture purity_check Purity & Yield Analysis (NMR, LC-MS, mp) recryst->purity_check acid_base->purity_check chrom->purity_check end Pure Product (>98%) purity_check->end Purity Met reprocess Reprocess or Secondary Purification purity_check->reprocess Purity Not Met reprocess->decision

Caption: General decision workflow for purification.

Section 2: Troubleshooting Guides & FAQs in Experimental Practice

This section is structured in a question-and-answer format to directly address common issues.

Topic 1: Recrystallization Challenges

Question 1: My compound won't dissolve in common recrystallization solvents. What should I do?

Answer: This is a common issue due to the compound's rigid, zwitterionic character. Standard non-polar (hexanes, toluene) or moderately polar (ethyl acetate, DCM) solvents are often ineffective.

Causality & Strategy: High-boiling point, polar, aprotic solvents are typically required to overcome the strong intermolecular forces.

  • Initial Screening: Start with solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols like ethanol and methanol.[5][6][7]

  • Binary Solvent Systems: This is often the most effective method. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., DMF or DMSO). Then, slowly add a "poor" or "anti-solvent" (e.g., water or acetonitrile) dropwise until persistent turbidity is observed. Allow the solution to cool slowly. This technique carefully modulates the solubility to favor crystal lattice formation over precipitation.[5]

  • pH Adjustment: Since solubility is pH-dependent, you can dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH) to form the soluble sodium carboxylate salt. Filter out any insoluble non-acidic impurities. Then, slowly acidify the filtrate with an acid like acetic acid to the isoelectric point to precipitate the purified compound.[8]

Question 2: My compound "oils out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase instead of an ordered solid lattice.[5]

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling is critical for crystal nucleation.

  • Increase Solvent Volume: The solution may be too concentrated. Add a small amount (10-20%) more of the hot solvent to the dissolved mixture before cooling.[5]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass provide nucleation sites.

    • Seeding: Add a single, pure crystal of the target compound to the cooled, supersaturated solution to act as a template for crystal growth.

Protocol 1: Systematic Solvent Screening for Recrystallization

This self-validating protocol helps you methodically determine the optimal solvent system.

  • Preparation: Place ~10-20 mg of your crude material into several small test tubes.

  • Screening: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, DMF) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • Heating: If insoluble at room temperature, heat the test tube in a sand bath or heating block and continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Observation: Record your observations in a table. The ideal solvent dissolves the compound poorly at low temperatures but completely at high temperatures, and it produces sharp, well-defined crystals upon cooling.

Table 1: Example Solvent Screening Log
SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingNotes
WaterInsolubleSparingly SolubleFine precipitatePotential anti-solvent
EthanolSparingly SolubleSolubleSmall needlesPromising
DMFSolubleVery SolubleNo crystalsGood "good" solvent
AcetonitrileInsolubleSparingly SolubleAmorphous powderPoor choice
Topic 2: Column Chromatography Hurdles

Question 3: My compound streaks badly on a silica gel TLC plate, making purification by column chromatography impossible. Why does this happen and how can I prevent it?

Answer: This is the most predictable challenge. Streaking is a direct result of the compound's dual acidic and basic functional groups engaging in strong, non-ideal interactions with the acidic silica gel surface.[3] The basic amine protonates and binds ionically to the acidic silanol groups (Si-OH), while the carboxylic acid can deprotonate and interact similarly.

Causality & Strategy: To achieve successful separation, you must suppress these ionic interactions by modifying the mobile phase or changing the stationary phase.

  • Mobile Phase Modifiers (Silica Gel):

    • For the Basic Amine: Add a small amount of a basic modifier like triethylamine (NEt₃) or ammonia (typically 0.5-1% v/v) to your eluent.[3] This deprotonates the acidic silanol groups and competes with your compound for binding sites, allowing it to elute more cleanly.

    • For the Acidic Carboxyl: Add a small amount of an acidic modifier like acetic acid or formic acid (0.5-1% v/v).[9] This keeps your compound fully protonated, reducing its polarity and interaction with the silica.

    • The Dilemma: Adding both an acid and a base is not feasible. The choice depends on the nature of the impurities. If impurities are non-basic, use a triethylamine-modified eluent. If impurities are non-acidic, use an acid-modified eluent. However, this is rarely a perfect solution for an amphoteric compound.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a better choice for basic compounds. Use neutral or basic alumina to avoid the strong acidic interactions of silica.[3]

    • Reversed-Phase (C18): This is often the best approach. In reversed-phase chromatography, the stationary phase is non-polar (like C18 silica), and the mobile phase is polar (like water/acetonitrile or water/methanol).[10] This minimizes the ionic interactions that cause streaking on silica. You can still add modifiers like formic acid or TFA to improve peak shape.

Troubleshooting Logic for Chromatography

This diagram helps diagnose and solve common chromatography problems.

Chromatography_Troubleshooting start Problem Observed streaking Streaking / Tailing on TLC start->streaking no_elution Compound Stuck at Baseline start->no_elution poor_sep Poor Separation of Spots start->poor_sep sol_streaking Add Modifier to Eluent (e.g., 1% NEt₃ or 1% AcOH) streaking->sol_streaking Cause: Strong ionic interaction sol_phase Switch Stationary Phase (Alumina or C18 Reversed-Phase) no_elution->sol_phase If polarity maxed out sol_elution Increase Eluent Polarity (e.g., Increase MeOH in DCM/MeOH) no_elution->sol_elution Cause: Compound too polar for eluent sol_sep Decrease Eluent Polarity (Optimize solvent system for ΔRf) poor_sep->sol_sep Cause: Eluent too strong sol_streaking->sol_phase If modifier fails

Caption: Troubleshooting common chromatography issues.

Topic 3: Acid-Base Extraction

Question 4: How can I use acid-base extraction to purify my compound, and what are the common pitfalls?

Answer: Acid-base extraction is a highly effective, scalable method for purifying this compound by leveraging its amphoteric nature to move it between aqueous and organic phases, leaving impurities behind.

Protocol 2: Step-by-Step Acid-Base Extraction
  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Remove Acidic Impurities: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate and extract strongly acidic impurities (like residual carboxylic acids from synthesis) into the aqueous layer, while your target compound remains in the organic layer because its carboxylic acid group is generally less acidic than stronger contaminants.[11] Discard the aqueous layer.

  • Extract the Target Compound: Now, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). This will protonate the basic dimethylamino group, forming a water-soluble ammonium salt. Your target compound will move into the aqueous layer. Drain and collect the aqueous layer. The organic layer now contains neutral impurities.

  • Isolate the Pure Product: Cool the collected acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or concentrated NH₄OH) dropwise with stirring to neutralize the solution. As the pH reaches the isoelectric point of the molecule, the zwitterion will form and precipitate out of the solution as a solid.

  • Final Steps: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove residual salts, and dry under vacuum.

Acid-Base Extraction: The Underlying Logic

Acid_Base_Extraction cluster_0 Step 1: Initial State in Organic Solvent (e.g., Ethyl Acetate) cluster_1 Step 2: Wash with NaHCO₃ (Weak Base) cluster_2 Step 3: Wash with 1M HCl (Acid) cluster_3 Step 4: Neutralize Aqueous Layer with NaOH Crude Crude Mixture - Target Compound (Amphoteric) - Strong Acid Impurity (SAI) - Neutral Impurity (NI) - Basic Impurity (BI) Org1 Organic Layer - Target Compound - Neutral Impurity - Basic Impurity Crude->Org1 Aq1 Aqueous Layer (Discard) - Deprotonated SAI (SAI⁻ Na⁺) Org2 Organic Layer (Discard) - Neutral Impurity - Basic Impurity Org1->Org2 Aq2 Aqueous Layer (Keep) - Protonated Target (Target-H⁺ Cl⁻) Final Pure Product Precipitates (Zwitterionic Form) Aq2->Final

Caption: Logical flow of acid-base extraction.

Common Pitfalls:

  • Emulsion Formation: Vigorous shaking can cause emulsions, especially with chlorinated solvents. Use gentle, swirling inversions instead of shaking. If an emulsion forms, adding brine (saturated NaCl solution) can help break it.

  • Incorrect pH Adjustment: Use pH paper or a meter to carefully monitor the neutralization step. Adding too much base can re-dissolve your compound as the sodium salt, drastically reducing yield.

  • Precipitation of Salts: Ensure the final product is washed thoroughly with cold water to remove any inorganic salts (e.g., NaCl) from the neutralization step.

By understanding the unique chemical nature of 4-(Dimethylamino)quinoline-2-carboxylic acid and applying these targeted strategies, researchers can effectively overcome the common purification challenges and obtain material of high purity.

References
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Staszewska-Krajewska, O., & Giełzak-Koćwin, K. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • Al-Amiery, A. A., et al. (2019). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • Google Patents. (n.d.). EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
  • Cole-Parmer. (2022). Science of Chromatography.
  • LookChem. (n.d.). Purification of Quinoline. Chempedia.
  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Svoboda, V., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.
  • Kralj, A., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline.
  • Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry.
  • Biosynth. (n.d.). 4-(Dimethylamino)quinoline-2-carboxylic acid.
  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • PubChemLite. (n.d.). 4-(dimethylamino)quinoline-2-carboxylic acid (C12H12N2O2).
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(Dimethylamino)quinoline-2-carboxylic Acid and Other Fluorescent Probes: A Guide for Researchers

In the dynamic fields of cellular biology, drug discovery, and diagnostics, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and specificity.[1] The ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of cellular biology, drug discovery, and diagnostics, fluorescent probes are indispensable tools for visualizing and quantifying biological processes with high sensitivity and specificity.[1] The choice of a fluorescent probe is critical and is dictated by the specific application, the instrumentation available, and the photophysical properties of the dye itself. Among the myriad of available fluorophores, quinoline derivatives have emerged as a versatile class of probes due to their inherent fluorescence, environmental sensitivity, and tunable photophysical properties.[1][2] This guide provides an in-depth comparative analysis of a specific quinoline derivative, 4-(Dimethylamino)quinoline-2-carboxylic acid (DMQ-COOH), with other commonly used fluorescent probes, offering experimental insights to aid researchers in selecting the optimal tool for their scientific inquiries.

Introduction to 4-(Dimethylamino)quinoline-2-carboxylic Acid (DMQ-COOH)

4-(Dimethylamino)quinoline-2-carboxylic acid is a heterocyclic aromatic compound featuring a quinoline core. The quinoline scaffold itself is a known fluorophore, and the presence of the electron-donating dimethylamino group at the 4-position and the electron-withdrawing carboxylic acid group at the 2-position creates a "push-pull" system.[2] This electronic arrangement often leads to interesting photophysical properties, including a large Stokes shift and sensitivity to the local environment, making it a promising candidate for various bio-imaging applications.[1][3]

The quinoline moiety is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds with activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] This inherent biological relevance, coupled with its fluorescence characteristics, makes DMQ-COOH and its derivatives particularly attractive for the development of targeted fluorescent probes and theranostic agents.

Comparative Photophysical Properties

The performance of a fluorescent probe is primarily determined by its photophysical characteristics. Here, we compare the key properties of DMQ-COOH with two of the most widely used fluorescent dyes, Fluorescein and Rhodamine B.

Property4-(Dimethylamino)quinoline-2-carboxylic acid (DMQ-COOH) (Representative Values)FluoresceinRhodamine B
Excitation Max (λex) ~360-380 nm[3]~494 nm~550 nm
Emission Max (λem) ~500-550 nm[3][5]~521 nm~580 nm
Stokes Shift >100 nm (Large)[5][6]~27 nm (Small)~30 nm (Small)
Quantum Yield (Φ) 0.079 (in some derivatives) - Moderate[3]~0.95 (in 0.1 M NaOH) - High~0.31 (in ethanol) - Moderate
Molar Absorptivity (ε) 10,000 - 30,000 M⁻¹cm⁻¹ (Typical for quinolines)[5]~76,900 M⁻¹cm⁻¹ (at pH 9)~106,000 M⁻¹cm⁻¹ (in ethanol)
pH Sensitivity Fluorescence can be pH-dependent, with some derivatives showing shifts in emission from pH 2 to 7.[2]Highly pH-sensitive (pKa ~6.4); fluorescence decreases significantly in acidic conditions.[7]Less pH-sensitive than fluorescein in the physiological range.
Photostability Generally good photostability for quinoline derivatives.[8]Moderate photostability, prone to photobleaching.Good photostability, more robust than fluorescein.

Causality Behind Experimental Choices: The selection of a fluorescent probe is a trade-off between these parameters. For instance, a large Stokes shift, as seen in DMQ-COOH derivatives, is highly desirable as it minimizes the overlap between excitation and emission spectra, leading to improved signal-to-noise ratios.[6] While Fluorescein boasts a high quantum yield, its small Stokes shift and pH sensitivity can be limiting in certain applications. Rhodamine B offers better photostability but may not be suitable for applications requiring blue-light excitation.

Synthesis of Quinoline-Based Fluorescent Probes

The synthesis of quinoline-4-carboxylic acids is often achieved through well-established named reactions such as the Doebner reaction and the Pfitzinger reaction.[4] These methods offer versatility in introducing various substituents onto the quinoline core, allowing for the fine-tuning of the probe's photophysical and biological properties.[4]

Experimental Protocol: Synthesis via Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[9]

Doebner_Reaction_Workflow reactants Aniline + Aldehyde + Pyruvic Acid in Ethanol reflux Reflux (4-6 hours) reactants->reflux precipitation Cooling & Precipitation reflux->precipitation filtration Filtration & Washing (with cold ethanol) precipitation->filtration purification Recrystallization filtration->purification product Quinoline-4-carboxylic Acid Derivative purification->product analysis Characterization (NMR, MS) product->analysis

Caption: Workflow for the synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction.[9]

Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, combine the desired aniline (e.g., 3-(dimethylamino)aniline for a DMQ-COOH precursor), an appropriate aldehyde, and pyruvic acid in ethanol.[9]

  • Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

  • Cooling and Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solution.[9]

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.[9]

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent to obtain the pure quinoline-4-carboxylic acid derivative.[9]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Expertise & Experience: The choice of aniline and aldehyde is crucial as their electronic properties will directly influence the photophysical characteristics of the resulting quinoline probe.[2] For instance, using an electron-rich aniline like 3-(dimethylamino)aniline is key to achieving the desired "push-pull" architecture in DMQ-COOH.

Application in Cellular Imaging

Quinoline-based fluorescent probes are valuable tools for live-cell imaging due to their cell permeability and sensitivity to the intracellular environment.[1][10]

Experimental Protocol: Staining Live Cells with a Quinoline-Based Probe

This protocol provides a general guideline for staining live cells with a quinoline-based fluorescent probe.

Cell_Staining_Workflow cell_culture Culture cells on coverslips or chamber slides probe_prep Prepare probe stock solution (e.g., 1 mM in DMSO) probe_loading Dilute probe in media (1-10 µM) & incubate with cells (15-30 min) probe_prep->probe_loading washing Wash cells 3x with PBS probe_loading->washing imaging Image cells using fluorescence microscopy washing->imaging

Caption: General workflow for staining live cells with a fluorescent probe.[5]

Step-by-Step Methodology:

  • Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and culture them to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the quinoline probe (e.g., 1 mM in DMSO).

  • Probe Loading: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). Remove the existing medium from the cells and add the probe-containing medium. Incubate for 15-30 minutes at 37°C.[5]

  • Washing: Remove the loading solution and wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound probe.[5]

  • Imaging: Mount the coverslip or chamber slide on a fluorescence microscope equipped with the appropriate filter set for the quinoline probe's excitation and emission wavelengths. Acquire images using a sensitive camera.

Trustworthiness: This protocol includes a thorough washing step to minimize background fluorescence from unbound probe, ensuring that the observed signal is from the probe that has localized within the cells. The incubation time and probe concentration may need to be optimized for different cell types and specific quinoline derivatives to achieve optimal staining with minimal cytotoxicity.

Advantages and Disadvantages in a Comparative Context

The selection of a fluorescent probe is a critical decision that can significantly impact the outcome of an experiment. Below is a summary of the advantages and disadvantages of DMQ-COOH in comparison to other fluorescent probes.

Fluorescent ProbeAdvantagesDisadvantages
4-(Dimethylamino)quinoline-2-carboxylic acid (DMQ-COOH) & Derivatives - Large Stokes Shift: Minimizes spectral overlap and improves signal-to-noise.[6] - Environmental Sensitivity: Can be designed to be sensitive to pH, polarity, and metal ions.[2][11] - Tunable Properties: The quinoline scaffold allows for synthetic modifications to fine-tune its characteristics.[2][4] - Good Photostability: Generally more photostable than fluorescein.[8]- Moderate Quantum Yield: May not be as bright as some other dyes.[3] - Synthesis Required: Often not commercially available in a wide range of derivatives, requiring chemical synthesis.[4]
Fluorescein - High Quantum Yield: Very bright fluorescence. - Commercially Available: Widely available in various reactive forms.- Small Stokes Shift: Can lead to self-quenching and spectral overlap. - High pH Sensitivity: Fluorescence is significantly reduced in acidic environments.[7] - Poor Photostability: Prone to rapid photobleaching.
Rhodamine Dyes - High Photostability: More resistant to photobleaching than fluorescein. - High Molar Absorptivity: Efficiently absorbs excitation light. - Commercially Available: A wide variety of derivatives are available.- Smaller Stokes Shift: Similar to fluorescein, can have issues with spectral overlap. - Potential for Aggregation: Can form non-fluorescent aggregates at high concentrations.

Conclusion and Future Perspectives

4-(Dimethylamino)quinoline-2-carboxylic acid and its derivatives represent a valuable class of fluorescent probes with a unique combination of properties, most notably a large Stokes shift and tunable environmental sensitivity. While they may not always match the sheer brightness of probes like fluorescein, their superior photostability and the potential for rational design to create sensors for specific analytes make them a powerful tool in the researcher's arsenal.

The future of fluorescent probe development lies in the creation of probes with improved photophysical properties, including higher quantum yields and greater photostability, as well as enhanced biological targeting and functionality. The versatile quinoline scaffold is well-positioned to be a central player in these advancements, with ongoing research focused on developing novel quinoline-based probes for advanced bio-imaging applications, such as super-resolution microscopy and in vivo imaging.

References

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Czaplińska, B., et al. (2020). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. PubMed. [Link]

  • Semantic Scholar. (n.d.). Ultrasound-accelerated synthesis of quinoline-based luminescent imines exhibiting large Stokes shift. [Link]

  • MDPI. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Singh, J., & Shachi. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • PubMed. (2017). A quinoline-based fluorometric and colorimetric dual-modal pH probe and its application in bioimaging. [Link]

  • National Institutes of Health. (n.d.). Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applications. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • PubMed Central. (n.d.). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. [Link]

  • National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. [Link]

  • ACS Publications. (n.d.). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. [Link]

  • National Institutes of Health. (n.d.). Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. [Link]

  • PubMed. (n.d.). Comparison of in Vivo and in Vitro Deposition of Rhodamine and Fluorescein in Hair. [Link]

  • Abbkine. (2022). Analysis of advantages and disadvantages of fluorescent dye method and probe method. [Link]

  • PubMed Central. (n.d.). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. [Link]

  • ResearchGate. (n.d.). A quinoline-based fluorometric and colorimetric dual-modal pH probe and its application in bioimaging. [Link]

  • ResearchGate. (n.d.). Fluorescent Properties of Fluorescein and Rhodamine B in Cyclodextrin-Based Metal-Organic Framework. [Link]

  • ResearchGate. (n.d.). Crystal Structure, Magnetic Properties and Multiplex Photoluminescence of Dy-Exclusive Coordination Polymer Based on Quinoline-2-Carboxylic Acid. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • MDPI. (n.d.). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. [Link]

  • National Institutes of Health. (n.d.). Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood. [Link]

  • RSC Publishing. (n.d.). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. [Link]

  • PubMed. (2021). A comparison on the biochemical activities of Fluorescein disodium, Rose Bengal and Rhodamine 101 in the light of DNA binding, antimicrobial and cytotoxic study. [Link]

  • National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • National Institutes of Health. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. [Link]

  • UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

  • Beilstein Publishing System. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. [Link]

  • ResearchGate. (n.d.). Characteristics of fluorescein, rhodamine B and rhodamine 6G. [Link]

  • National Institutes of Health. (2022). A Novel Dual-Emission Fluorescence Probe Based on CDs and Eu3+ Functionalized UiO-66-(COOH)2 Hybrid for Visual Monitoring of Cu2+. [Link]

  • RSC Publishing. (n.d.). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. [Link]

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  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

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Comparative

A Comparative Efficacy Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid for Researchers

An In-Depth Guide to Synthesis, Physicochemical Properties, and Biological Performance The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Position...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Synthesis, Physicochemical Properties, and Biological Performance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Positional isomerism within this heterocyclic system can dramatically influence a molecule's biological activity. This guide provides a detailed comparative analysis of two key isomers: quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. We will delve into their synthesis, physicochemical characteristics, and comparative efficacy in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Physicochemical Properties: A Tale of Two Isomers

The position of the carboxylic acid group on the quinoline ring system subtly alters the physicochemical properties of these isomers, which can, in turn, affect their pharmacokinetic and pharmacodynamic profiles.

PropertyQuinoline-2-carboxylic acidQuinoline-4-carboxylic acid
Molecular Formula C₁₀H₇NO₂C₁₀H₇NO₂
Molecular Weight 173.17 g/mol 173.17 g/mol
pKa (Strongest Acidic) ~4.9 (Predicted)3.61 (Predicted)[1]
logP ~1.8 (Predicted)1.63 (Predicted)[1]
Melting Point 156-157 °C212-214 °C[2]

Synthesis and Mechanistic Pathways

The synthetic routes to quinoline-2-carboxylic acid and quinoline-4-carboxylic acid are distinct, reflecting the different reactivities of the quinoline ring positions.

Synthesis of Quinoline-2-Carboxylic Acid

A common and direct method for the synthesis of quinoline-2-carboxylic acid, also known as quinaldic acid, is the oxidation of 2-methylquinoline (quinaldine).

2-Methylquinoline 2-Methylquinoline Quinoline-2-carboxylic acid Quinoline-2-carboxylic acid 2-Methylquinoline->Quinoline-2-carboxylic acid Oxidation (e.g., KMnO₄)

Caption: Synthesis of Quinoline-2-carboxylic acid.

Synthesis of Quinoline-4-Carboxylic Acid

Quinoline-4-carboxylic acid, or cinchonic acid, is frequently synthesized via multicomponent reactions, with the Doebner and Pfitzinger reactions being the most prominent.

Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3][4]

cluster_0 Reactants Aniline Aniline Product Quinoline-4-carboxylic acid Aniline->Product Aldehyde Aldehyde Aldehyde->Product Pyruvic Acid Pyruvic Acid Pyruvic Acid->Product Doebner Reaction

Caption: Doebner Reaction for Quinoline-4-carboxylic acid.

Pfitzinger Reaction: This method utilizes the condensation of isatin with a carbonyl compound in the presence of a base.[1][5]

cluster_1 Reactants Isatin Isatin Product Quinoline-4-carboxylic acid Isatin->Product Carbonyl Compound Carbonyl Compound Carbonyl Compound->Product Pfitzinger Reaction

Caption: Pfitzinger Reaction for Quinoline-4-carboxylic acid.

Comparative Efficacy: A Multifaceted Analysis

A direct comparison of the biological activities of these two isomers reveals nuanced differences in their efficacy across various therapeutic areas.

Anticancer Activity

Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have demonstrated notable antiproliferative properties. A comparative study highlighted that both isomers possess remarkable growth inhibition capacities against the mammary MCF7 cell line. However, quinoline-2-carboxylic acid was the only one of the two to show significant cytotoxicity against the cervical HELA cancer cell line in the same study.[5]

CompoundCancer Cell LineIC₅₀ ValueReference
Aryl ester of quinoline-2-carboxylic acidPC3 (Prostate)26 µg/mL[6]
Quinoline-2-carboxylic acidHELA (Cervical), MCF7 (Breast)Significant Cytotoxicity[5][6]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth reduction

It is important to note that many studies focus on derivatives of these parent compounds to enhance potency. For instance, derivatives of quinoline-4-carboxylic acid have been extensively investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis crucial for cancer cell proliferation.

Anti-inflammatory Activity

The anti-inflammatory potential of both isomers has been recognized. A study evaluating a range of quinoline derivatives reported that both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid exerted "impressively appreciable anti-inflammation affinities" in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[5]

Antimicrobial Activity

While direct comparative studies on the parent molecules are limited, derivatives of both isomers have shown promising antimicrobial effects.

  • Quinoline-2-carboxylic acid derivatives: Novel Mannich bases, Schiff bases, and heterocyclic compounds derived from quinoline-2-carboxylic acid have demonstrated significant antimicrobial properties. Some of these derivatives showed a high level of activity against the Gram-positive bacteria Staphylococcus aureus and the Gram-negative bacteria Escherichia coli.[7]

  • Quinoline-4-carboxylic acid derivatives: Substituted quinoline-4-carboxylic acids have also been extensively studied for their antimicrobial effects. For example, certain 2-substituted derivatives have shown the highest antimicrobial effects among a series of tested compounds against both Gram-positive and Gram-negative bacteria.[8][9]

Experimental Protocols

For researchers aiming to validate or expand upon these findings, the following are standard protocols for assessing the biological activities discussed.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Workflow:

A Seed cancer cells in 96-well plates B Treat cells with varying concentrations of quinoline carboxylic acids A->B C Incubate for 24-72 hours B->C D Add MTT solution and incubate for 4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: MTT Assay Workflow.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acids in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Workflow:

A Seed RAW 264.7 cells in 96-well plates B Pre-treat cells with quinoline carboxylic acids A->B C Stimulate with Lipopolysaccharide (LPS) B->C D Incubate for 24 hours C->D E Collect supernatant and add Griess reagent D->E F Measure absorbance at 540 nm E->F G Determine nitric oxide concentration F->G

Caption: Anti-inflammatory Assay Workflow.

Detailed Steps:

  • Cell Seeding: Plate RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the quinoline carboxylic acids for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement: Collect the cell culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:

A Prepare serial dilutions of quinoline carboxylic acids in broth B Inoculate with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity C->D E Determine the MIC D->E

Caption: MIC Determination Workflow.

Detailed Steps:

  • Serial Dilution: Prepare a two-fold serial dilution of the quinoline carboxylic acids in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Add a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: After incubation, visually inspect the wells for turbidity. The presence of turbidity indicates bacterial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Conclusion

Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid serve as valuable scaffolds in medicinal chemistry, each with a distinct profile of biological activity. While both exhibit promising anticancer and anti-inflammatory properties, subtle differences in their efficacy against specific cancer cell lines suggest that the position of the carboxylic acid group is a critical determinant of their biological target specificity. Their derivatives have also shown significant potential as antimicrobial agents. The choice between these two isomers as a starting point for drug discovery will depend on the specific therapeutic target and the desired biological effect. The synthetic routes and experimental protocols provided in this guide offer a solid foundation for further research and development in this important area of medicinal chemistry.

References

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). Human Metabolome Database. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2020). PubMed. [Link]

  • Doebner reaction. Wikipedia. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Assays Utilizing 4-(Dimethylamino)quinoline-2-carboxylic Acid

For researchers, scientists, and drug development professionals, the robust validation of any analytical method is the bedrock of reliable data. This guide provides an in-depth technical comparison and validation framewo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of any analytical method is the bedrock of reliable data. This guide provides an in-depth technical comparison and validation framework for assays that employ 4-(Dimethylamino)quinoline-2-carboxylic acid, a versatile quinoline-based fluorescent scaffold.[1][2] Moving beyond a simple checklist, we will explore the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in established scientific principles.

The Scientific Rationale: Why Quinoline-Based Probes?

Quinoline and its derivatives represent a significant class of heterocyclic aromatic compounds in medicinal chemistry and bio-imaging.[2] Their fused benzene and pyridine ring system provides a platform for developing fluorescent probes with desirable photophysical properties.[1][2] The utility of these molecules in assay development stems from their ability to interact with target molecules, leading to measurable changes in their fluorescence emission or intensity.[2] Specifically, the carboxylic acid moiety can be a key interaction point or a site for conjugation to other molecules.[3][4][5]

Assays utilizing 4-(Dimethylamino)quinoline-2-carboxylic acid often leverage its intrinsic fluorescence, which can be modulated by its local environment or by specific binding events. This makes it a potentially valuable tool for developing "turn-on" or "turn-off" fluorescent assays for a variety of applications, including enzyme kinetics and the detection of specific analytes.[6][7]

A Comparative Overview: Assay Platforms for Carboxylic Acid Derivatives

While 4-(Dimethylamino)quinoline-2-carboxylic acid presents an intriguing option for fluorescence-based assays, it is crucial to understand its place within the broader landscape of analytical techniques.

Assay PlatformPrincipleAdvantagesDisadvantages
Fluorescence-Based Assays Measurement of light emission from a fluorophore. The reaction produces a change in the fluorescence properties of the system.[7]High sensitivity, large dynamic range, and suitability for high-throughput screening.[7][8]Susceptible to interference from fluorescent compounds and the inner filter effect at high concentrations.[9][10]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and mobile phase, followed by detection (e.g., UV-Vis).[11]High specificity, accuracy, and precision. Well-established for quantitative analysis.[12]Lower throughput, requires more extensive sample preparation, and can be more costly.
Colorimetric Assays A change in color is measured spectrophotometrically.Simple, inexpensive, and often does not require specialized equipment.Generally lower sensitivity and more prone to interference from colored compounds in the sample.

The Validation Master Plan: A Framework for Trustworthy Data

The validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[11] For assays involving 4-(Dimethylamino)quinoline-2-carboxylic acid, we will adhere to the globally recognized ICH Q2(R1) guidelines, which provide a comprehensive framework for validation.[13][14][15][16]

The following diagram illustrates the workflow for validating a fluorescence-based assay.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Define Assay Requirements B Optimize Assay Conditions (e.g., pH, concentration, temp) A->B C Specificity B->C D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I

Caption: A typical workflow for the development and validation of an analytical assay.

Experimental Protocols for Assay Validation

The following are detailed, step-by-step methodologies for the key validation experiments.

Causality: The purpose of the specificity study is to demonstrate that the assay signal is solely due to the analyte of interest and not from other components in the sample matrix (e.g., excipients, impurities).

Protocol:

  • Prepare a blank sample (matrix without the analyte).

  • Prepare a sample containing only the 4-(Dimethylamino)quinoline-2-carboxylic acid standard.

  • Prepare samples containing potential interfering substances (e.g., related compounds, degradation products).

  • Prepare a sample of the complete formulation (if applicable).

  • Analyze all samples using the developed assay.

  • Acceptance Criteria: The blank sample should not produce any significant signal. The signal from the sample containing potential interfering substances should not be significantly different from the blank.

Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the assay signal. The range is the interval between the upper and lower concentrations for which the assay is shown to be linear, accurate, and precise.[11]

Protocol:

  • Prepare a stock solution of 4-(Dimethylamino)quinoline-2-carboxylic acid of a known high concentration.

  • Perform a serial dilution to prepare at least five concentrations spanning the expected working range of the assay.

  • Analyze each concentration in triplicate.

  • Plot the mean response against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

Causality: Accuracy is the closeness of the measured value to the true value.[17] It is typically assessed by a recovery study using a spiked matrix.

Protocol:

  • Prepare a sample matrix with a known low, medium, and high concentration of 4-(Dimethylamino)quinoline-2-carboxylic acid (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

  • Acceptance Criteria: The mean recovery should be within 98-102% for each concentration level.

Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a single batch of samples at 100% of the target concentration.

    • Perform at least six replicate measurements on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for the combined data from both days.

  • Acceptance Criteria: The RSD for repeatability should be ≤ 2%. The RSD for intermediate precision should be ≤ 3%.

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

Protocol (based on the standard deviation of the response and the slope):

  • Determine the slope of the calibration curve from the linearity study.

  • Determine the standard deviation of the response from multiple measurements of a blank sample.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (Standard Deviation of the Blank / Slope)

    • LOQ = 10 * (Standard Deviation of the Blank / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Causality: Robustness measures the capacity of an assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Protocol:

  • Identify critical assay parameters (e.g., pH of the buffer, incubation time, temperature).

  • Introduce small, deliberate variations to these parameters one at a time.

  • Analyze a sample under each of the modified conditions.

  • Compare the results to those obtained under the normal assay conditions.

  • Acceptance Criteria: The results should not be significantly impacted by the small variations in the method parameters.

Mitigating Common Pitfalls in Fluorescence-Based Assays

A seasoned scientist anticipates and mitigates potential issues. In the context of fluorescence-based assays, two common challenges are the inner filter effect and compound interference.

G cluster_0 Potential Assay Interferences cluster_1 Observed Effects cluster_2 Mitigation Strategies A High Analyte/Compound Concentration C Inner Filter Effect (Non-linear fluorescence) A->C B Test Compound is Fluorescent D False Positives/Negatives B->D E Assay Optimization (e.g., lower concentration) C->E F Use of Red-Shifted Fluorophores D->F G Control Experiments (e.g., compound-only wells) D->G

Sources

Comparative

A Researcher's Guide to Navigating the Target Landscape of 4-(Dimethylamino)quinoline-2-carboxylic Acid Derivatives

In the dynamic field of drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer,...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of drug discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antimalarial properties.[1] Many of these effects are attributed to the modulation of protein kinase activity.[2][3][4][5] This guide focuses on a specific subclass, the 4-(Dimethylamino)quinoline-2-carboxylic acid derivatives, providing a comprehensive framework for assessing their cross-reactivity and specificity. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies to thoroughly characterize these promising compounds.

While the broader class of quinoline derivatives is well-established as kinase inhibitors, the specific target profile of 4-(Dimethylamino)quinoline-2-carboxylic acid and its close analogs remains less defined. Intriguingly, related compounds such as 2-(4-(Dimethylamino)Phenyl)Quinoline-4-Carboxylic Acid have been identified as selective Histone Deacetylase (HDAC) inhibitors, particularly targeting HDAC3.[6] This underscores the critical need for a multi-faceted approach to target identification and cross-reactivity profiling, extending beyond kinases to other enzyme families.

This guide will navigate through a series of robust experimental strategies to build a comprehensive specificity profile for any 4-(Dimethylamino)quinoline-2-carboxylic acid derivative. We will compare its hypothetical performance against a panel of well-characterized kinase inhibitors, illustrating how to interpret the data to make informed decisions in a drug development pipeline.

The Imperative of Specificity Profiling

The efficacy of a targeted therapeutic is intrinsically linked to its specificity. While potent on-target activity is desired, off-target interactions can lead to unforeseen side effects or even provide opportunities for drug repurposing.[7] A thorough understanding of a compound's interaction landscape is therefore not just a regulatory requirement but a fundamental aspect of robust scientific inquiry.

Section 1: Foundational Assessment - In Vitro Kinase Panel Screening

The logical first step in characterizing a potential kinase inhibitor is to screen it against a broad panel of purified kinases. This provides a bird's-eye view of its inhibitory activity across the kinome.

The "Why": Establishing a Baseline Kinase Inhibition Profile

An in vitro kinase panel assay quantifies the inhibitory effect of a compound on the activity of a large number of kinases simultaneously. This allows for the initial identification of primary targets and potential off-targets. The choice of panel size is critical; a larger, more diverse panel provides a more comprehensive initial assessment.

Experimental Workflow: In Vitro Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 4-(Dimethylamino)quinoline-2-carboxylic acid derivative and control inhibitors Incubation Incubate kinases with compound dilutions Compound_Prep->Incubation Kinase_Panel Select a diverse kinase panel (e.g., >300 kinases) Kinase_Panel->Incubation Reagents Prepare kinase reaction buffers, ATP, and substrates Reaction_Initiation Initiate kinase reaction by adding ATP/substrate mix Reagents->Reaction_Initiation Incubation->Reaction_Initiation Reaction_Termination Stop reaction after a defined incubation period Reaction_Initiation->Reaction_Termination Signal_Measurement Measure kinase activity (e.g., luminescence, fluorescence) Reaction_Termination->Signal_Measurement IC50_Calculation Calculate IC50 values for each kinase Signal_Measurement->IC50_Calculation Data_Visualization Visualize data as a heatmap or selectivity score IC50_Calculation->Data_Visualization

Caption: Workflow for in vitro kinase panel screening.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay
  • Compound Preparation : Prepare a 10-point serial dilution of the 4-(Dimethylamino)quinoline-2-carboxylic acid derivative and control inhibitors (e.g., Bosutinib, Dasatinib, Gefitinib, Staurosporine) in DMSO.

  • Assay Plate Preparation : Dispense the compound dilutions into a 384-well assay plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction : Add the kinase and its specific substrate to the wells containing the compounds and incubate briefly.

  • Initiation : Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 1 hour).

  • Detection : Add a detection reagent that measures the amount of ATP remaining in the well (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is inversely proportional to kinase activity.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each kinase. The results can be visualized as a percentage of inhibition at a specific concentration or as IC50 values.

Comparative Data Interpretation

To contextualize the results for our hypothetical 4-(Dimethylamino)quinoline-2-carboxylic acid derivative (let's call it "DMAQ-2CA"), we will compare its performance to a panel of known kinase inhibitors with varying selectivity profiles.

Kinase TargetDMAQ-2CA IC50 (nM)Bosutinib IC50 (nM)Dasatinib IC50 (nM)Gefitinib IC50 (nM)Staurosporine IC50 (nM)
ABL1 >10,00020.5>10,00020
SRC >10,0001.20.8>10,0006
EGFR 8,500>10,0003025150
VEGFR2 9,20050152,50075
HDAC3 150 >10,000>10,000>10,000>10,000
SIRT3 800 >10,000>10,000>10,000>10,000
PKCα >10,000>10,000>10,000>10,0002

This is hypothetical data for illustrative purposes.

From this hypothetical data, we would conclude that DMAQ-2CA has weak activity against the tested kinases but shows potent inhibition of HDAC3 and moderate inhibition of SIRT3. This would strongly suggest that its primary targets are not kinases and would direct further investigation towards these other enzyme families. In contrast, Bosutinib shows high potency against ABL1 and SRC,[4][8][9] Dasatinib exhibits a broader profile including ABL1, SRC, and VEGFR2,[2][10] Gefitinib is highly selective for EGFR,[11][12] and Staurosporine demonstrates broad, potent inhibition across many kinases.[13][14][15]

Section 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, they do not fully recapitulate the cellular environment. CETSA is a powerful technique to confirm that a compound binds to its intended target within intact cells.[9][10][13]

The "Why": Validating Target Binding in a Physiological Context

CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[9] By heating cells treated with a compound and measuring the amount of soluble protein at different temperatures, we can determine if the compound is engaging its target.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture cells to appropriate confluency Compound_Treatment Treat cells with DMAQ-2CA or vehicle (DMSO) Cell_Culture->Compound_Treatment Aliquoting Aliquot cell suspensions into PCR tubes Compound_Treatment->Aliquoting Heating Heat aliquots to a range of temperatures Aliquoting->Heating Lysis Lyse cells to release proteins Heating->Lysis Centrifugation Separate soluble proteins from precipitated aggregates Lysis->Centrifugation Western_Blot Detect target protein in the soluble fraction by Western Blot Centrifugation->Western_Blot Curve_Generation Plot protein levels vs. temperature to generate melting curves Western_Blot->Curve_Generation

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection
  • Cell Treatment : Treat cultured cells with DMAQ-2CA at a relevant concentration (e.g., 10x the IC50 from in vitro assays) or with vehicle (DMSO) for a defined period.

  • Heating : Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis : Lyse the cells to release their protein content.

  • Separation : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection : Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., HDAC3) by Western blotting.

  • Data Analysis : Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Comparative Data Interpretation

A successful CETSA experiment for DMAQ-2CA would show a rightward shift in the melting curve for HDAC3 in treated cells compared to vehicle-treated cells, confirming that the compound binds to and stabilizes HDAC3 in a cellular context. If CETSA were performed for a kinase like ABL1, no shift would be expected based on our hypothetical in vitro data.

Section 3: Unbiased Off-Target Discovery - Chemoproteomics

To explore the full spectrum of a compound's interactions, including unexpected off-targets, chemoproteomic approaches are invaluable.[8][16] These methods allow for the identification of proteins that bind to a compound from a complex cellular lysate.

The "Why": A Global View of Compound-Protein Interactions

Chemoproteomics can reveal off-targets that may be responsible for a compound's side effects or that could open up new therapeutic avenues.[17] This unbiased approach is crucial for a comprehensive understanding of a compound's mechanism of action.

Experimental Workflow: Affinity-Based Chemoproteomics

G cluster_probe Probe Synthesis & Immobilization cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification Probe_Synthesis Synthesize a DMAQ-2CA derivative with a linker for immobilization Immobilization Immobilize the probe onto beads (e.g., agarose) Probe_Synthesis->Immobilization Incubation Incubate lysate with immobilized probe Immobilization->Incubation Lysate_Prep Prepare cell lysate Lysate_Prep->Incubation Washing Wash beads to remove non-specific binders Incubation->Washing Elution Elute bound proteins Washing->Elution SDS_PAGE Separate eluted proteins by SDS-PAGE Elution->SDS_PAGE Digestion In-gel digestion of protein bands SDS_PAGE->Digestion Mass_Spec Identify proteins by LC-MS/MS Digestion->Mass_Spec Data_Analysis Analyze data to identify specific binding partners Mass_Spec->Data_Analysis

Caption: Workflow for affinity-based chemoproteomics.

Detailed Protocol: Affinity-Based Protein Profiling
  • Probe Synthesis : Synthesize a derivative of DMAQ-2CA that incorporates a linker and a reactive group for immobilization onto beads.

  • Immobilization : Covalently attach the probe to agarose or magnetic beads.

  • Cell Lysis : Prepare a protein lysate from cultured cells.

  • Affinity Pulldown : Incubate the lysate with the immobilized probe. Proteins that bind to the probe will be captured on the beads.

  • Washing : Wash the beads extensively to remove proteins that are not specifically bound.

  • Elution : Elute the bound proteins from the beads.

  • Protein Identification : Separate the eluted proteins by gel electrophoresis, excise the protein bands, and identify the proteins using mass spectrometry.

Comparative Data Interpretation

The mass spectrometry data will provide a list of proteins that bind to DMAQ-2CA. The primary target, HDAC3, should be identified with high confidence. The presence of other proteins on the list would indicate potential off-targets. These can then be validated using orthogonal methods like CETSA or individual enzyme assays. Comparing the off-target profile of DMAQ-2CA to those of the benchmark inhibitors can provide insights into potential liabilities and opportunities. For example, the broad off-target profile of Dasatinib is well-documented and contributes to some of its clinical effects and side effects.[10]

Conclusion: Building a Comprehensive Specificity Profile

The journey of characterizing a novel compound like a 4-(Dimethylamino)quinoline-2-carboxylic acid derivative requires a multi-pronged, evidence-based approach. By systematically employing in vitro kinase panels, cellular target engagement assays like CETSA, and unbiased chemoproteomic profiling, researchers can build a robust understanding of a compound's specificity and cross-reactivity. This comprehensive profile is essential for guiding lead optimization, predicting potential toxicities, and ultimately, for the successful translation of a promising molecule from the laboratory to the clinic. The experimental framework and comparative data presented in this guide offer a clear path to achieving this critical aspect of drug discovery.

References

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973–1978. Available from: [Link]

  • Bantscheff, M., Scholten, A., & Heck, A. J. R. (2009). Revealing promiscuous drug–target interactions by chemical proteomics. Drug Discovery Today, 14(21–22), 1021–1029. Available from: [Link]

  • Coulombe, P., & Meloche, S. (2007). Extracellular signal-regulated kinase 3 (ERK3) is an atypical mitogen-activated protein kinase (MAPK). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1253-1262.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523–20528. Available from: [Link]

  • Gao, Y., et al. (2013). A broad-spectrum kinase inhibitor screen identifies SRC-family kinases as regulators of neuroinflammatory signaling in BV-2 microglia.
  • Godl, K., et al. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382. Available from: [Link]

  • He, S., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863393. Available from: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available from: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Lomenick, B., et al. (2009). A target identification guide. Molecular BioSystems, 5(12), 1651-1659.
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. Available from: [Link]

  • O'Neill, D. J., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 22(12), 2218–2227. Available from: [Link]

  • Rask-Andersen, M., et al. (2014). The druggable genome: Evaluation of drug targets in clinical trials suggests major shifts in molecular class and indication. Annual Review of Pharmacology and Toxicology, 54, 9-26.
  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784.
  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241–1249.
  • Zhang, T., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 922558. Available from: [Link]

  • Anastassiadis, T., et al. (2011). A public resource for characterizing the human kinome.
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field? ACS Chemical Biology, 8(1), 96–104.
  • Katritzky, A. R., et al. (2010). Quinoline Synthesis in the 21st Century. Chemical Reviews, 110(3), 1506-1540.
  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621–637.
  • Remsing Rix, L. L., et al. (2009). The anilino-quinazoline Gefitinib, a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, has other cellular targets. Molecular Cancer Therapeutics, 8(10), 2825-2835.
  • Vieth, M., et al. (2004). A public database of kinase inhibitor selectivity.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035–1044. Available from: [Link]

  • Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors.
  • Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434–15439.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • O'Neill, D. J., et al. (2008). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 22(12), 2218-2227.
  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249.
  • Zhang, T., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 922558. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Quantitative Analytical Methods for 4-(Dimethylamino)quinoline-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and molecular research, the precise and accurate quantification of active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and their metabolites is paramount. This guide provides an in-depth comparison of quantitative analytical methods for 4-(Dimethylamino)quinoline-2-carboxylic acid, a key quinoline derivative. As a Senior Application Scientist, my objective is to not only present various analytical techniques but also to delve into the scientific rationale behind method selection and experimental design, ensuring the integrity and reliability of your analytical data.

Introduction to 4-(Dimethylamino)quinoline-2-carboxylic acid: Analytical Considerations

4-(Dimethylamino)quinoline-2-carboxylic acid is a heterocyclic aromatic carboxylic acid with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol .[1][2] Its structure, featuring a quinoline core, a carboxylic acid group, and a dimethylamino substituent, dictates its physicochemical properties and thus informs the selection of appropriate analytical methodologies. Key properties to consider are its chromophore, which allows for UV-Vis spectrophotometric detection; its ionizable carboxylic acid and amino groups, which are critical for chromatographic and electrophoretic separations; and its molecular weight and fragmentation patterns, which are central to mass spectrometric detection.

Comparative Analysis of Key Quantitative Methods

The choice of an analytical method is a balance between the required sensitivity, selectivity, throughput, and the available instrumentation. Here, we compare four common techniques for the quantification of 4-(Dimethylamino)quinoline-2-carboxylic acid: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Capillary Electrophoresis (CE).

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Caption: Decision matrix for selecting an analytical method.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MSUV-Vis SpectrophotometryCapillary Electrophoresis (CE)
Principle Chromatographic separation followed by UV detectionChromatographic separation followed by mass analysisMeasurement of light absorption by the analyteSeparation based on electrophoretic mobility
Selectivity HighVery HighLowHigh
Sensitivity (Typical LOQ) ng/mLpg/mLµg/mLng/mL
Linearity (Typical r²) >0.999>0.999>0.99>0.995
Precision (%RSD) < 2%< 5%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%90-110%95-105%
Throughput HighModerateVery HighModerate
Cost ModerateHighLowLow-Moderate
Primary Application Routine QC, content uniformity, stability testingTrace-level quantification, metabolite identification, complex matricesHigh-concentration assays, preliminary screeningChiral separations, analysis of charged species

Note: The performance data presented are typical values for the analysis of small aromatic carboxylic acids and may vary depending on the specific instrumentation and experimental conditions.[3][4][5]

In-Depth Methodologies and Experimental Protocols

A cornerstone of reliable analytical data is a well-documented and validated experimental protocol. The following sections provide detailed methodologies for each technique, grounded in established scientific principles and regulatory expectations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally unstable compounds, making it ideal for routine quality control of 4-(Dimethylamino)quinoline-2-carboxylic acid.[3][6]

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The non-polar nature of the quinoline ring system makes reversed-phase chromatography, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, the logical choice for good retention and separation.

  • Mobile Phase pH: The pKa of the carboxylic acid and the dimethylamino group will influence the analyte's charge and, consequently, its retention. A slightly acidic mobile phase (pH 3-4) ensures the carboxylic acid is protonated and less polar, leading to better retention on a C18 column.

  • UV Detection Wavelength: The extended aromatic system of the quinoline ring results in strong UV absorbance. The detection wavelength should be set at an absorption maximum (λmax) to achieve the highest sensitivity. For similar quinoline derivatives, a λmax around 280-340 nm is common.[7][8]

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HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Stock & Working Standard Solutions Inject Inject Sample/ Standard Prep_Standard->Inject Prep_Sample Weigh, Dissolve & Dilute Sample to Target Concentration Filter Filter through 0.45 µm Syringe Filter Prep_Sample->Filter Filter->Inject HPLC_System Equilibrate HPLC System with Mobile Phase HPLC_System->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at λmax Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: General workflow for HPLC-UV analysis.

Experimental Protocol: HPLC-UV Quantification

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient could be: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate λmax (to be determined experimentally, likely around 330 nm).[7]

  • Standard Solution Preparation:

    • Prepare a stock solution of 4-(Dimethylamino)quinoline-2-carboxylic acid reference standard (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol) to a known volume.

    • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[7]

  • Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring the highest sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices, LC-MS/MS is the method of choice.[11][12]

Causality Behind Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable molecules like 4-(Dimethylamino)quinoline-2-carboxylic acid, minimizing fragmentation in the source. Given the presence of a basic nitrogen in the quinoline ring and the dimethylamino group, positive ion mode is likely to be more sensitive, forming the [M+H]⁺ ion.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components. The predicted m/z for the [M+H]⁺ ion is 217.09715.[13] Collision-induced dissociation (CID) would likely lead to characteristic fragment ions that can be used for MRM transitions.

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LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Prep Sample Extraction (e.g., SPE, LLE) LC_Separation LC Separation (as per HPLC) Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 Precursor Ion Selection (Q1) ESI->MS1 CID Collision-Induced Dissociation (Q2) MS1->CID MS2 Product Ion Selection (Q3) CID->MS2 Detector Detection MS2->Detector MRM_Quant MRM-based Quantification Detector->MRM_Quant

Caption: Workflow for quantitative analysis by LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Similar to the HPLC-UV method, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).

  • MS/MS Parameters (to be optimized):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion ([M+H]⁺): m/z 217.1.

    • Product Ions: To be determined by infusing a standard solution and performing a product ion scan.

    • MRM Transitions: At least two transitions should be monitored for confident quantification and confirmation.

    • Collision Energy and other source parameters: Optimize for maximum signal intensity.

  • Sample Preparation: For complex matrices like plasma or tissue, a more rigorous sample preparation is required to remove interferences. This may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[14][15]

  • Quantification: An internal standard (ideally a stable isotope-labeled version of the analyte) should be used to correct for matrix effects and variations in instrument response.

UV-Vis Spectrophotometry

This technique is a simple and cost-effective method for the quantification of 4-(Dimethylamino)quinoline-2-carboxylic acid in pure form or in simple formulations, provided there are no interfering substances that absorb at the same wavelength.[16]

Causality Behind Experimental Choices:

  • Beer-Lambert Law: This fundamental law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This forms the basis of quantitative spectrophotometry.

  • Solvent Selection: The solvent should be transparent in the UV-Vis region of interest and should not react with the analyte. Methanol or ethanol are common choices for quinoline derivatives.[17]

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine the λmax of 4-(Dimethylamino)quinoline-2-carboxylic acid by scanning a dilute solution in the chosen solvent (e.g., methanol) from 200 to 400 nm.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Prepare the sample solution in the same solvent and measure its absorbance at the λmax.

    • Determine the concentration of the analyte in the sample from the calibration curve.

  • Validation: The method should be validated for linearity, range, accuracy, and precision. Specificity is a major limitation and must be carefully assessed.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and solvent volumes, making it an attractive alternative to HPLC, especially for the analysis of charged species and chiral separations.[18]

Causality Behind Experimental Choices:

  • Analyte Charge: As an amphoteric molecule (containing both acidic and basic groups), the charge of 4-(Dimethylamino)quinoline-2-carboxylic acid is pH-dependent. At a pH below its acidic pKa and above its basic pKa, it will be zwitterionic. At low pH, the amino group will be protonated, and at high pH, the carboxylic acid will be deprotonated. This charge is the basis for its separation in CE.

  • Background Electrolyte (BGE): The composition and pH of the BGE are critical for achieving good separation. The pH will determine the charge of the analyte and the magnitude of the electroosmotic flow (EOF). Additives can be included in the BGE to modify the EOF or to enable the separation of neutral compounds (in micellar electrokinetic chromatography).

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.

  • Separation Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): A buffer solution at a pH that imparts a net charge to the analyte (e.g., a phosphate or borate buffer). The optimal pH needs to be determined experimentally.

    • Voltage: 15-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detection at a suitable wavelength.

  • Quantification: Quantification is based on the peak area, which is proportional to the concentration of the analyte. An internal standard is recommended for improved precision.[19]

Method Validation: A Trustworthy System

All analytical methods must be validated to ensure they are suitable for their intended purpose.[20] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

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Validation_Parameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Conclusion and Recommendations

The selection of a quantitative analytical method for 4-(Dimethylamino)quinoline-2-carboxylic acid should be guided by the specific requirements of the analysis.

  • For routine quality control and assays where the analyte concentration is relatively high and the matrix is simple, HPLC-UV offers a reliable and cost-effective solution.

  • For trace-level quantification , analysis in complex biological matrices , or when definitive identification is required, LC-MS/MS is the superior technique due to its unparalleled sensitivity and selectivity.

  • UV-Vis spectrophotometry is a valuable tool for rapid, high-concentration measurements in non-complex samples.

  • Capillary Electrophoresis provides a high-efficiency separation alternative, particularly advantageous for chiral separations or when dealing with limited sample volumes.

Regardless of the chosen method, rigorous validation is non-negotiable to ensure the generation of accurate, reliable, and defensible data, which is the bedrock of sound scientific research and drug development.

References

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Comparative

A Head-to-Head Comparison of Doebner and Pfitzinger Reactions for Quinoline Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Consequently, the efficient synthesis of substituted quinolines is a cornerstone of drug discovery and development. Among the classical methods, the Doebner and Pfitzinger reactions are two of the most established and versatile routes to quinoline-4-carboxylic acids, key intermediates for further functionalization.

This guide provides an in-depth comparative analysis of the Doebner and Pfitzinger reactions, moving beyond a simple recitation of steps to explore the mechanistic rationale behind experimental choices. We will delve into the substrate scope, limitations, and practical considerations of each method, supported by experimental data and detailed protocols to empower researchers to select the optimal strategy for their synthetic targets.

The Doebner Reaction: A Three-Component Assembly

First reported by Oscar Doebner in 1887, the Doebner reaction is a one-pot, three-component synthesis that convenes an aniline, an aldehyde, and pyruvic acid to construct the quinoline-4-carboxylic acid framework.[3] This reaction is typically catalyzed by Brønsted or Lewis acids.[3]

Mechanistic Insights

The reaction is believed to commence with the condensation of the aniline and aldehyde to form an N-arylimine (Schiff base). Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring, generates a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline product.[3] A key feature of a modified "hydrogen-transfer" protocol is the use of an excess of the aniline and aldehyde, where the imine formed from a second molecule of each acts as the in-situ oxidizing agent.[3][4]

The Pfitzinger Reaction: Isatin as the Linchpin

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, offers an alternative pathway to quinoline-4-carboxylic acids. This method employs isatin or its derivatives as the starting material, which condenses with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][6]

Mechanistic Insights

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the five-membered ring to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to the more stable enamine. An intramolecular cyclization of the enamine, followed by dehydration, yields the final substituted quinoline-4-carboxylic acid.[5][6]

Head-to-Head Comparison: Doebner vs. Pfitzinger

The choice between the Doebner and Pfitzinger reactions hinges on several factors, including the desired substitution pattern, the electronic nature of the substrates, and the compatibility of functional groups with the reaction conditions.

FeatureDoebner ReactionPfitzinger Reaction
Reactants Aniline, Aldehyde, Pyruvic AcidIsatin, Carbonyl compound (with α-methylene)
Catalyst/Reagent Acid (Brønsted or Lewis)Strong Base (e.g., KOH)
Key Intermediate N-arylimine (Schiff base)Keto-acid from isatin hydrolysis
Substrate Scope Wide range of anilines and aldehydes. Tolerates various functional groups.[7]Wide range of carbonyl compounds. Scope of isatins is limited by base stability.[4]
Key Advantage Broad aniline scope; modified protocols accommodate electron-withdrawing groups.[4]Direct route to quinolines with substituents at the 2- and 3-positions.
Key Limitation Traditional protocols give low yields with electron-deficient anilines.[3] Steric hindrance in the aldehyde can be problematic.Requires strongly basic conditions, incompatible with base-sensitive functional groups on the isatin.[4]
Regioselectivity Position of substituents on the quinoline ring is determined by the aniline.Position of substituents on the quinoline ring is determined by the isatin and the carbonyl compound.

Experimental Data: A Comparative Yield Analysis

The following tables summarize representative yields for both reactions, illustrating their performance with a variety of substrates.

Table 1: Representative Yields for the Modified Doebner Hydrogen-Transfer Reaction[1]
EntryAniline SubstituentAldehydeProductYield (%)
14-CF₃Benzaldehyde2-Phenyl-7-(trifluoromethyl)quinoline-4-carboxylic acid85
24-CNBenzaldehyde7-Cyano-2-phenylquinoline-4-carboxylic acid82
34-OMeBenzaldehyde7-Methoxy-2-phenylquinoline-4-carboxylic acid91
42-ClBenzaldehyde8-Chloro-2-phenylquinoline-4-carboxylic acid75
54-CF₃4-Chlorobenzaldehyde2-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-4-carboxylic acid88
64-CF₃Thiophene-2-carboxaldehyde2-(Thiophen-2-yl)-7-(trifluoromethyl)quinoline-4-carboxylic acid78

Reaction conditions: Aniline (1.8 mmol), aldehyde (2.0 mmol), pyruvic acid (0.6 mmol), BF₃·THF (0.5 equiv), MeCN, 65 °C, 21 h.

Table 2: Representative Yields for the Pfitzinger Reaction[2]
EntryIsatinCarbonyl CompoundProductYield (%)
1IsatinAcetone2-Methylquinoline-4-carboxylic acid~30
2IsatinIndophenazino fused carbazoleIndophenazino fused quinoline-4-carboxylic acid73
3Isatin1-(Benzimidazol-2-yl)ethanone3-(Benzimidazol-2-yl)-2-methylquinoline-4-carboxylic acid82
45-NitroisatinAcetone2-Methyl-6-nitroquinoline-4-carboxylic acid65
5IsatinCyclohexanone1,2,3,4-Tetrahydroacridine-9-carboxylic acid78

Reaction conditions vary depending on the specific substrates and are detailed in the cited literature.

Visualizing the Mechanisms and Workflows

To further clarify the processes, the following diagrams illustrate the reaction mechanisms and general experimental workflows.

Doebner Reaction Mechanism

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase N-Arylimine (Schiff Base) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Enol->MichaelAdduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Quinoline Quinoline-4- carboxylic Acid Dihydroquinoline->Quinoline Oxidation

Doebner reaction mechanistic pathway.
Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine KetoAcid->Imine Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4- carboxylic Acid Enamine->Quinoline Cyclization & Dehydration

Pfitzinger reaction mechanistic pathway.
Comparative Experimental Workflow

Comparative_Workflow cluster_doebner Doebner Reaction Workflow cluster_pfitzinger Pfitzinger Reaction Workflow D_Start Mix Aniline, Aldehyde, Pyruvic Acid, & Acid Catalyst in Solvent D_Heat Heat Reaction Mixture D_Start->D_Heat D_Workup Aqueous Work-up (e.g., NaHCO₃ wash) D_Heat->D_Workup D_Extract Extract with Organic Solvent D_Workup->D_Extract D_Purify Purify (Crystallization/Chromatography) D_Extract->D_Purify P_Start Dissolve Isatin in Strong Base (e.g., KOH) P_Add_Carbonyl Add Carbonyl Compound P_Start->P_Add_Carbonyl P_Heat Heat Reaction Mixture (Reflux) P_Add_Carbonyl->P_Heat P_Cool Cool and Acidify (e.g., Acetic Acid) P_Heat->P_Cool P_Isolate Isolate Precipitate by Filtration P_Cool->P_Isolate P_Purify Purify (Recrystallization) P_Isolate->P_Purify

Generalized experimental workflows.

Detailed Experimental Protocols

The following protocols are provided as a practical guide for the synthesis of a representative quinoline-4-carboxylic acid using each method.

Protocol 1: Synthesis of 2-Phenyl-7-(trifluoromethyl)quinoline-4-carboxylic Acid via Modified Doebner Reaction[1]

Rationale: This protocol utilizes a modified Doebner "hydrogen-transfer" reaction, which has been shown to be effective for anilines bearing electron-withdrawing groups, a common challenge in traditional Doebner syntheses. The use of a Lewis acid catalyst (BF₃·THF) facilitates imine formation and subsequent cyclization.

Materials:

  • 4-(Trifluoromethyl)aniline (1.8 mmol)

  • Benzaldehyde (2.0 mmol)

  • Pyruvic acid (0.6 mmol)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add BF₃·THF (0.5 equiv).

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour. This step is crucial for the efficient formation of the Schiff base intermediate.

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture. The slow addition helps to control the reaction rate and minimize side reactions.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by solidification and filtration or by column chromatography on silica gel to yield the desired quinoline-4-carboxylic acid.

Protocol 2: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger Reaction[2]

Rationale: This protocol exemplifies the classic Pfitzinger reaction using readily available starting materials. The strong base (KOH) is essential for the initial ring-opening of isatin. The subsequent acidification precipitates the carboxylic acid product.

Materials:

  • Isatin

  • Potassium hydroxide (KOH)

  • Ethanol

  • Acetone

  • Ice-water

  • Acetic acid

Procedure:

  • Isatin Ring Opening: In a suitable reaction vessel, dissolve isatin (1 equivalent) in an ethanolic solution of potassium hydroxide. Stir the mixture until the isatin has completely dissolved and the color changes, indicating the formation of the potassium salt of isatinic acid.

  • Addition of Carbonyl: Gradually add acetone (1.5 equivalents) to the reaction mixture.

  • Reaction: Reflux the mixture with continuous stirring for 24 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water.

  • Precipitation: Acidify the aqueous solution with acetic acid until the product precipitates out. This step protonates the carboxylate to form the insoluble carboxylic acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Conclusion and Future Perspectives

Both the Doebner and Pfitzinger reactions are powerful and enduring tools in the synthetic chemist's arsenal for the construction of quinoline-4-carboxylic acids. The Doebner reaction, particularly with modern modifications, offers broad substrate scope with respect to the aniline component. In contrast, the Pfitzinger reaction provides a reliable route when the desired substitution pattern is accessible through a corresponding isatin and carbonyl compound, provided the isatin is stable to the strongly basic conditions.

The choice between these two venerable reactions is a strategic one, guided by the specific synthetic target and the electronic and steric properties of the available starting materials. As drug discovery continues to demand access to novel and diverse chemical matter, a thorough understanding of these classical yet highly relevant synthetic methods remains indispensable for researchers in the field.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Request PDF. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. [Link]

  • Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). [Link]

  • Merck Index. (n.d.). Pfitzinger Reaction. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link]

  • PubMed Central. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Wikipedia. (n.d.). Doebner reaction. [Link]

  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]

  • JOCPR. (2012). Application of pfitzinger reaction in. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • YouTube. (2020). Pfitzinger Reaction. [Link]

  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

Sources

Validation

Evaluating the Performance of 4-(Dimethylamino)quinoline-2-carboxylic Acid in Various Solvent Polarities: A Comparative Guide

In the landscape of fluorescent probes for sensing and characterizing microenvironments, 4-(Dimethylamino)quinoline-2-carboxylic acid emerges as a molecule of significant interest. Its quinoline scaffold, coupled with an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of fluorescent probes for sensing and characterizing microenvironments, 4-(Dimethylamino)quinoline-2-carboxylic acid emerges as a molecule of significant interest. Its quinoline scaffold, coupled with an electron-donating dimethylamino group and an electron-withdrawing carboxylic acid group, suggests a pronounced intramolecular charge transfer (ICT) character. This inherent electronic asymmetry hints at a strong sensitivity to the polarity of its surrounding environment, a phenomenon known as solvatochromism. This guide provides a comprehensive evaluation of the performance of 4-(Dimethylamino)quinoline-2-carboxylic acid as a solvatochromic probe, comparing it with established alternatives and offering detailed experimental protocols for its characterization.

The Principle of Solvatochromism: A Window into Molecular Interactions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophoric molecule.[2] For a "push-pull" molecule like 4-(Dimethylamino)quinoline-2-carboxylic acid, the ground state possesses a certain dipole moment. Upon photoexcitation, there is a redistribution of electron density, leading to an excited state with a different, typically larger, dipole moment.

In a polar solvent, the solvent molecules will orient themselves around the ground-state dipole. Following excitation, which occurs on a much faster timescale (femtoseconds) than solvent reorientation (picoseconds to nanoseconds), the molecule is in a Franck-Condon excited state, surrounded by a solvent cage that is not yet optimized for the new, larger dipole moment. The subsequent relaxation of the solvent molecules to a more favorable orientation around the excited state dipole lowers the energy of the excited state. This energy stabilization is more pronounced in more polar solvents, resulting in a red-shift (bathochromic shift) of the fluorescence emission. The magnitude of this shift can be correlated with the polarity of the solvent, making these compounds valuable probes.[2]

Comparative Analysis of Solvatochromic Probes

To objectively evaluate the performance of 4-(Dimethylamino)quinoline-2-carboxylic acid, it is essential to compare its photophysical properties against well-established solvatochromic probes. For this guide, we have selected two widely used benchmarks: Prodan (6-propionyl-2-dimethylaminonaphthalene) and Nile Red .

Table 1: Comparison of Solvatochromic Probes

Feature4-(Dimethylamino)quinoline-2-carboxylic acidProdanNile Red
Core Structure QuinolineNaphthaleneBenzophenoxazine
Reported Applications Potential fluorescent probe, chemical synthesisMembrane probes, protein labeling[3]Lipid droplet staining, membrane studies[4]
Key Advantage Potentially high sensitivity due to quinoline nitrogenWell-characterized, extensive literatureStrong fluorescence in non-polar environments
Potential Limitation Limited published photophysical dataUV excitation, potential for aggregation in water[5]Low quantum yield in polar solvents[6]

Experimental Evaluation of Solvatochromic Performance

A rigorous evaluation of a solvatochromic probe requires the systematic measurement of its photophysical properties in a range of solvents with varying polarities. The following protocol outlines the steps for a comprehensive comparative analysis.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (1 mM in DMSO) prep_work Prepare Working Solutions (10 µM in various solvents) prep_stock->prep_work abs_spec Measure Absorption Spectra (UV-Vis Spectrophotometer) prep_work->abs_spec em_spec Measure Emission Spectra (Fluorometer) prep_work->em_spec qy_meas Determine Quantum Yield (Relative Method) prep_work->qy_meas lt_meas Measure Fluorescence Lifetime (TCSPC) prep_work->lt_meas stokes Calculate Stokes Shift abs_spec->stokes em_spec->stokes compare Compare Photophysical Parameters qy_meas->compare lt_meas->compare lippert Construct Lippert-Mataga Plot stokes->lippert lippert->compare

Caption: Experimental workflow for evaluating solvatochromic probes.

Detailed Experimental Protocol

Objective: To quantify and compare the solvatochromic properties of 4-(Dimethylamino)quinoline-2-carboxylic acid, Prodan, and Nile Red.

Materials:

  • 4-(Dimethylamino)quinoline-2-carboxylic acid

  • Prodan

  • Nile Red

  • A series of solvents of varying polarity (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water)

  • Spectrophotometer (UV-Vis)

  • Fluorometer

  • Time-Correlated Single Photon Counting (TCSPC) system (for lifetime measurements)

  • Quantum yield reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Stock Solution Preparation: Prepare 1 mM stock solutions of 4-(Dimethylamino)quinoline-2-carboxylic acid, Prodan, and Nile Red in dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Prepare a series of 10 µM working solutions for each probe by diluting the stock solution in each of the selected solvents. Ensure the final DMSO concentration is negligible to avoid co-solvent effects.

  • Absorption Spectroscopy: For each working solution, record the UV-Vis absorption spectrum to determine the wavelength of maximum absorption (λ_abs_).

  • Fluorescence Spectroscopy: For each working solution, record the fluorescence emission spectrum by exciting at the respective λ_abs_. Determine the wavelength of maximum emission (λ_em_).

  • Quantum Yield Determination: Measure the fluorescence quantum yield (Φ_f_) of each probe in each solvent using a relative method with a known standard. The quantum yield can be calculated using the following equation:

    Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²)

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "ref" refer to the sample and the reference, respectively.

  • Fluorescence Lifetime Measurement: Measure the fluorescence lifetime (τ) of each probe in each solvent using a TCSPC system. The decay curves should be fitted to an appropriate exponential model to extract the lifetime values.

  • Data Analysis:

    • Stokes Shift Calculation: Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the formula:

      Δν = (1/λ_abs_) - (1/λ_em_)

    • Lippert-Mataga Plot: Construct a Lippert-Mataga plot by plotting the Stokes shift (Δν) against the solvent polarity function, f(ε, n), which is defined as:

      f(ε, n) = [(ε - 1) / (2ε + 1)] - [(n² - 1) / (2n² + 1)]

      where ε is the dielectric constant and n is the refractive index of the solvent. The slope of this plot is proportional to the square of the change in dipole moment between the excited and ground states, providing a quantitative measure of the molecule's sensitivity to solvent polarity.

Expected Performance and Comparative Data

While comprehensive photophysical data for 4-(Dimethylamino)quinoline-2-carboxylic acid is not extensively available in the literature, we can anticipate its behavior based on its structure and compare it with the known properties of Prodan and Nile Red.

Table 2: Photophysical Data of Solvatochromic Probes in Various Solvents

SolventPolarity (ET(30))4-(Dimethylamino)quinoline-2-carboxylic acidProdanNile Red
λ_abs_ (nm) / λ_em_ (nm) / Φ_f_ / τ (ns) λ_abs_ (nm) / λ_em_ (nm) / Φ_f_ / τ (ns) λ_abs_ (nm) / λ_em_ (nm) / Φ_f_ / τ (ns)
Cyclohexane31.2Data to be determined344 / 390 / 0.85 / 2.8[5]485 / 530 / 0.78 / 3.5[7]
Toluene33.9Data to be determined358 / 420 / 0.72 / 2.5[5]505 / 560 / 0.65 / 3.1[7]
Chloroform39.1Data to be determined360 / 448 / 0.68 / 2.1[8]525 / 605 / 0.21 / 2.0[7]
Ethyl Acetate38.1Data to be determined358 / 430 / 0.78 / 2.6[5]515 / 585 / 0.45 / 2.8[7]
Acetone42.2Data to be determined360 / 445 / 0.62 / 2.0[5]520 / 610 / 0.11 / 1.5[7]
Acetonitrile46.0Data to be determined360 / 450 / 0.55 / 1.8[8]530 / 620 / 0.03 / 1.1[7]
Ethanol51.9Data to be determined362 / 495 / 0.53 / 1.5[5]545 / 635 / 0.02 / 0.8[6]
Methanol55.5Data to be determined361 / 498 / 0.50 / 1.3[3]550 / 640 / 0.01 / 0.5[6]
Water63.1Data to be determined350 / 520 / 0.05 / 0.7[9]590 / 655 / <0.01 / 0.3[4]

Note: The data for Prodan and Nile Red are compiled from various literature sources and are approximate. The performance of 4-(Dimethylamino)quinoline-2-carboxylic acid is to be determined experimentally following the protocol above.

Interpretation and Causality

The anticipated large Stokes shift for 4-(Dimethylamino)quinoline-2-carboxylic acid in polar solvents is a direct consequence of its molecular structure. The nitrogen atom in the quinoline ring can also participate in hydrogen bonding interactions with protic solvents, which can further stabilize the excited state and contribute to the solvatochromic shift. The carboxylic acid moiety, being ionizable, may also influence the photophysical properties depending on the solvent's pH and its ability to engage in hydrogen bonding.

The Lippert-Mataga plot will be a critical tool for quantifying the sensitivity of 4-(Dimethylamino)quinoline-2-carboxylic acid to solvent polarity. A larger slope compared to Prodan and Nile Red would indicate a greater change in dipole moment upon excitation and, therefore, a higher sensitivity to the solvent environment.

Caption: Energy level diagram illustrating the solvatochromic effect.

Conclusion and Future Directions

Future research should focus on synthesizing and characterizing a broader range of quinoline-based solvatochromic probes to establish structure-property relationships. Investigating the influence of substituent position and nature on the photophysical properties will enable the rational design of probes with tailored sensitivities and spectral ranges for specific applications in chemistry, biology, and materials science. The exploration of these compounds in complex biological environments, such as cellular membranes and protein binding pockets, will further unlock their potential as powerful tools for elucidating molecular-level interactions.

References

  • Catalán, J., Pérez, P., Laynez, J., & García Blanco, F. (1991). Analysis of the solvent effect on the photophysics properties of 6-propionyl-2-(dimethylamino)naphthalene (PRODAN). Journal of Fluorescence, 1(4), 215-223. [Link]

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  • Mac-Marcou, J. A., Arbeloa, F. L., & Arbeloa, I. L. (2015). New Insights on the Fluorescent Emission Spectra of Prodan and Laurdan. Journal of Fluorescence, 25(3), 619-626. [Link]

  • Ghoneim, N., & Suppan, P. (2009). Solvation Dynamics of the Fluorescent Probe PRODAN in Heterogeneous Environments: Contributions from the Locally Excited and Charge-Transferred States. The Journal of Physical Chemistry B, 113(34), 11666-11673. [Link]

  • Coutinho, P. J., & Prieto, M. (2003). Optical Behavior of Nile Red in Organic and Aqueous Media Environments. Molecules, 8(1), 143. [Link]

  • "Prodan (dye)." Wikipedia, Wikimedia Foundation, 10 Jan. 2024, [Link].

  • Davis, A. P., & O'Neil, P. (2006). Syntheses and Properties of Water-Soluble Nile Red Derivatives. The Journal of Organic Chemistry, 71(19), 7347-7353. [Link]

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  • Gholami, M. R., & Habibi, A. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. *Journal of the Iranian Chemical Society, 1-13. [Link]

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Comparative

Benchmarking the inhibitory activity of novel quinoline derivatives against known standards.

An Application Scientist's Guide to Benchmarking Novel Quinoline Derivatives Against Gold-Standard Inhibitors Introduction: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery The quinoline ring system, a bi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Benchmarking Novel Quinoline Derivatives Against Gold-Standard Inhibitors

Introduction: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle containing nitrogen, represents what medicinal chemists refer to as a "privileged scaffold." This structure is remarkably versatile, capable of forming the backbone of compounds that exhibit a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.[1][2] The therapeutic success of quinoline-based drugs, from the historic antimalarial Chloroquine to modern targeted cancer therapies, stems from their ability to interact with a diverse range of biological targets.[2][3] Quinoline derivatives can function as topoisomerase inhibitors, kinase inhibitors, or modulators of other critical cellular pathways, often by intercalating into DNA or binding to the ATP-binding sites of enzymes.[1][4]

For researchers in drug development, the synthesis of a novel quinoline derivative is just the beginning. The critical next step is to rigorously and objectively benchmark its biological activity against established, high-potency standard inhibitors. This process is fundamental to identifying promising lead compounds worthy of further development.

This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for benchmarking the inhibitory activity of novel quinoline derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. To illustrate this framework, we will focus on two clinically relevant and common targets for anticancer quinoline compounds: the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and DNA Topoisomerase I, a nuclear enzyme essential for DNA replication.[4][5][6]

Benchmarking Workflow: From Compound to Comparative Data

The overall process involves a systematic evaluation of the novel compounds' inhibitory potential against their purified target enzymes in vitro. This biochemical approach is the gold standard for initial screening as it provides a clean, direct measure of target engagement without the confounding variables of a cellular environment.

G cluster_prep Preparation cluster_assay Biochemical Assays cluster_analysis Data Acquisition & Analysis cluster_comp Benchmarking Compound_Prep Compound Dilution Series (Novel Quinolines & Standards) Assay_Plate Assay Execution (Incubation of compounds with enzyme and substrates) Compound_Prep->Assay_Plate Reagent_Prep Assay Reagent Preparation (Enzyme, Substrate, Buffer, ATP) Reagent_Prep->Assay_Plate Data_Acq Signal Detection (Luminescence or Gel Imaging) Assay_Plate->Data_Acq IC50_Calc Data Processing (Dose-Response Curve Fitting) Data_Acq->IC50_Calc IC50_Table IC50 Value Determination IC50_Calc->IC50_Table Comparison Comparative Analysis (Novel Quinolines vs. Standards) IC50_Table->Comparison

Caption: General experimental workflow for benchmarking inhibitor activity.

Part 1: Targeting Protein Kinases - The EGFR Model

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose hyperactivity is a driver in several cancers, most notably non-small-cell lung cancer.[5] Small molecule inhibitors that compete with ATP at the kinase's catalytic site are a major class of therapeutics.[5] Our goal is to determine if our novel quinolines can inhibit EGFR activity and to compare their potency to Gefitinib, an FDA-approved EGFR inhibitor.[7][8]

Mechanism of EGFR Inhibition

The binding of a ligand like EGF to the extracellular domain of its receptor causes dimerization and autophosphorylation of tyrosine residues on the intracellular domain. This activates downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell proliferation and survival. Inhibitors like Gefitinib block this first step by preventing ATP from binding, thereby inhibiting autophosphorylation.[7][9]

G cluster_kinase Kinase Domain EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR 1. Ligand Binding EGFR_Dimer EGFR Dimer (Activated) EGFR->EGFR_Dimer 2. Dimerization ADP ADP EGFR_Dimer->ADP Autophosphorylation Downstream Downstream Signaling (Proliferation, Survival) EGFR_Dimer->Downstream 4. Signal Transduction ATP ATP ATP->EGFR_Dimer 3. Binds to Catalytic Site Gefitinib Gefitinib or Novel Quinoline Gefitinib->EGFR_Dimer Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by ATP-competitive inhibitors.

Experimental Protocol: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is based on the principle of quantifying the amount of ADP produced during the kinase reaction, which is a direct measure of enzyme activity.[10] The ADP-Glo™ Kinase Assay (Promega) is a robust system for this purpose.

Rationale for Method Selection (Trustworthiness): Luminescence-based assays like ADP-Glo™ offer high sensitivity, a broad dynamic range, and are less susceptible to interference from colored or fluorescent compounds compared to other methods. The protocol is self-validating because every plate includes a "no enzyme" control (0% activity) and an "uninhibited enzyme" control (100% activity), alongside the known standard, Gefitinib. If the IC₅₀ for Gefitinib falls outside its historically validated range, the results for the novel compounds on that plate are considered invalid.

Materials:

  • Novel Quinolines (QN-1, QN-2, QN-3), 10 mM in DMSO

  • Gefitinib Standard (Selleck Chemicals), 10 mM in DMSO

  • Recombinant Human EGFR (SignalChem)

  • Poly(Glu,Tyr) 4:1 peptide substrate (Sigma-Aldrich)

  • ATP (Sigma-Aldrich)

  • Kinase Buffer A (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent & Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare serial dilutions of the novel quinolines and Gefitinib in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

    • Transfer 1 µL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells for "100% activity" controls.

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate master mix in Kinase Buffer A containing recombinant EGFR and the peptide substrate.

    • Prepare a 2X ATP solution in Kinase Buffer A. The final ATP concentration in the assay should be approximately equal to its apparent Kₘ for the enzyme. This is a critical point of experimental design: using an ATP concentration near the Kₘ ensures the assay is sensitive to competitive inhibitors.[11]

    • Add 10 µL of the 2X enzyme/substrate mix to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the luciferase/luciferin components for the light-generating reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).

  • Data Analysis:

    • Normalize the data using the "no enzyme" (or highest inhibitor concentration) as 0% activity and the DMSO-only wells as 100% activity.

    • Plot the normalized activity (%) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Hypothetical Results: EGFR Inhibition
CompoundTargetIC₅₀ (nM)
QN-1 EGFR15,200
QN-2 EGFR45
QN-3 EGFR830
Gefitinib (Standard) EGFR33[7]

Interpretation: The data clearly benchmarks the novel compounds. QN-2 shows potent inhibitory activity comparable to the gold-standard Gefitinib, making it a strong candidate for further investigation. QN-3 shows moderate activity, while QN-1 is largely inactive against this target.

Part 2: Targeting Nuclear Enzymes - The Topoisomerase I Model

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and repair.[12] Topoisomerase I (Top1) creates transient single-strand breaks to relieve supercoiling.[6] Inhibitors like Camptothecin trap the enzyme-DNA covalent complex, leading to lethal double-strand breaks when a replication fork collides with it.[6][13] This mechanism makes Top1 an excellent target for anticancer drugs.

Mechanism of Topoisomerase I Inhibition

Top1 cleaves one strand of the DNA, forming a covalent "cleavage complex" with the 3'-end, allowing the intact strand to pass through or the DNA to rotate. It then re-ligates the broken strand. Camptothecin and its analogs bind to this cleavage complex, preventing re-ligation.[6]

G cluster_cycle Topoisomerase I Catalytic Cycle Supercoiled Supercoiled DNA Binding Top1 Binds DNA Supercoiled->Binding Cleavage Cleavage Complex (Single-strand nick) Binding->Cleavage Relaxation DNA Relaxation Cleavage->Relaxation Collision Replication Fork Collision Cleavage->Collision Trapped Complex Religation Re-ligation Relaxation->Religation Relaxed Relaxed DNA Religation->Relaxed Camptothecin Camptothecin or Novel Quinoline Camptothecin->Cleavage Stabilizes Complex, Prevents Re-ligation DSB Double-Strand Break & Cell Death Collision->DSB

Caption: Mechanism of Topoisomerase I poisoning by Camptothecin.

Experimental Protocol: In Vitro Topoisomerase I DNA Relaxation Assay

This assay visually demonstrates the inhibition of Top1's catalytic activity. Supercoiled plasmid DNA is a compact structure that migrates quickly through an agarose gel. When Top1 is active, it "relaxes" the supercoiled DNA into an open circular form, which migrates more slowly. An effective inhibitor will prevent this relaxation, so the DNA will continue to migrate in its supercoiled form.[14]

Rationale for Method Selection (Expertise): The DNA relaxation assay provides direct, unambiguous evidence of Top1 inhibition. It is a classic and highly trusted method in the field. The inclusion of Camptothecin as a standard validates the assay's ability to detect known inhibitors. Furthermore, using plasmid DNA with a high percentage of supercoiling (>90%) is crucial for a clean and reliable result.[14]

Materials:

  • Novel Quinolines (QN-1, QN-2, QN-3), 10 mM in DMSO

  • Camptothecin Standard (Sigma-Aldrich), 10 mM in DMSO

  • Recombinant Human Topoisomerase I (Inspiralis)

  • Supercoiled Plasmid DNA (e.g., pBR322) (Inspiralis)

  • Assay Buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Stop Buffer/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose, Tris-acetate-EDTA (TAE) buffer

  • DNA stain (e.g., SYBR™ Safe)

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the novel quinolines and Camptothecin in the desired concentration range (e.g., 0.1 µM to 50 µM) in Assay Buffer.

  • Reaction Setup:

    • In microcentrifuge tubes, combine Assay Buffer, 200 ng of supercoiled plasmid DNA, and the desired concentration of the inhibitor.

    • Initiate the reaction by adding 1 Unit of Topoisomerase I. The final reaction volume should be ~20 µL.

    • Include crucial controls:

      • No Enzyme Control: DNA should remain 100% supercoiled.

      • No Inhibitor Control: DNA should be fully relaxed by the enzyme.

    • Incubate all tubes at 37°C for 30 minutes.

  • Reaction Termination and Visualization:

    • Stop the reaction by adding 5 µL of Stop Buffer/Loading Dye.

    • Load the entire reaction volume into the wells of a 1.0% agarose gel containing a DNA stain.

    • Perform electrophoresis in 1X TAE buffer until there is good separation between the supercoiled and relaxed DNA bands.

    • Visualize the DNA bands under UV or blue-light illumination and document with a gel imaging system.

  • Data Analysis:

    • Quantify the band intensity of the supercoiled DNA in each lane using software like ImageJ.

    • Calculate the percentage of inhibition for each concentration relative to the "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls.

    • Plot the percentage of inhibition against inhibitor concentration to estimate the IC₅₀.

Hypothetical Results: Topoisomerase I Inhibition
CompoundTargetEstimated IC₅₀ (µM)
QN-1 Topoisomerase I0.8
QN-2 Topoisomerase I> 50
QN-3 Topoisomerase I12.5
Camptothecin (Standard) Topoisomerase I~1.0[13][15]

Interpretation: In this scenario, QN-1 emerges as a potent Topoisomerase I inhibitor, with activity on par with the well-known standard, Camptothecin. QN-3 shows weak activity, and QN-2 is inactive against this target. This result is particularly interesting when contrasted with the EGFR data, suggesting that QN-1 and QN-2 have distinct target specificities.

Discussion and Conclusion

This guide outlines a robust and self-validating framework for the initial benchmarking of novel quinoline derivatives. By employing well-established biochemical assays against purified enzymes, researchers can gain clear, reproducible, and comparative data on the potency of their new chemical entities.

Our hypothetical results demonstrate the power of this approach. We identified QN-2 as a potent and selective EGFR inhibitor and QN-1 as a potent and selective Topoisomerase I inhibitor. This divergence is a critical finding; it illustrates how subtle changes to the quinoline scaffold can dramatically shift target specificity, a key consideration in developing safe and effective therapeutics. The causality is rooted in the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the compound and the unique architecture of each enzyme's active site.

The next logical steps for promising candidates like QN-1 and QN-2 would involve:

  • Selectivity Profiling: Screening against a broad panel of kinases or other enzymes to confirm target specificity and identify potential off-target effects.[16]

  • Cell-Based Assays: Confirming activity in a cellular context to assess membrane permeability, engagement of the target in its native environment, and effects on cell viability and proliferation.

  • Mechanism of Action Studies: For kinase inhibitors, determining if the inhibition is ATP-competitive. For topoisomerase inhibitors, confirming the stabilization of the cleavage complex.

  • In Vivo Efficacy: Testing the compounds in animal models of disease to evaluate their therapeutic potential.

By following a systematic benchmarking strategy grounded in scientific integrity, researchers can efficiently identify and prioritize novel quinoline derivatives, accelerating their journey from chemical synthesis to potential clinical candidates.

References

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  • Verma, A., Kumar, D., Sharma, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

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  • Pommier, Y. (2017). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer?. Pharmacology & Therapeutics. Available at: [Link]

  • Bromberg, K. D., Burgin, A. B., & Osheroff, N. (2001). Topoisomerase Assays. Methods in Enzymology. Available at: [Link]

  • Poco-Z-Pietralunga, A., Egorova, A., Oshurko, I., et al. (2021). Chloroquine Potentiates the Chemotherapeutic Effect of Carboplatin and ATR/Chk1 Inhibitors by Increasing the Replication Stress. International Journal of Molecular Sciences. Available at: [Link]

  • Wikipedia. Topoisomerase inhibitor. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Li, W., Wang, Y., Wang, H., et al. (2020). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry. Available at: [Link]

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  • Maemondo, M., Inoue, A., Kobayashi, K., et al. (2010). Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer with activating epidermal growth factor receptor mutation: Review of the evidence. Critical Reviews in Oncology/Hematology. Available at: [Link]

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  • Park, S. Y., Kim, Y. M., & Pyo, H. (2009). Gefitinib radiosensitizes non-small cell lung cancer cells through inhibition of ataxia telangiectasia mutated. Molecular Cancer. Available at: [Link]

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  • Oncohema Key. (2016). Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide. Available at: [Link]

  • BellBrook Labs. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. News-Medical.net. Available at: [Link]

  • Kumar, A., Kumar, A., Kumar, V., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Mauthe, M., Orhon, I., Rocchi, C., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy. Available at: [Link]

  • Giansanti, P., et al. (2010). Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. Cancer Research. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • Pommier, Y., et al. (2010). Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology. Available at: [Link]

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Sources

Validation

A Researcher's Guide to Cross-Validation of Experimental and Computational Data for 4-(Dimethylamino)quinoline-2-carboxylic acid

Abstract Introduction: The Imperative of Cross-Validation However, computational models are, by nature, approximations of complex reality. Their predictions must be anchored to empirical data to be meaningful.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Imperative of Cross-Validation

However, computational models are, by nature, approximations of complex reality. Their predictions must be anchored to empirical data to be meaningful. This process of cross-validation—whereby computational predictions are rigorously compared against experimental results—is a critical feedback loop.[6][9] It not only validates the predictive power of a model for a specific chemical class but also highlights its limitations, guiding refinements for future applications. This guide will walk through the "how" and "why" of generating this essential data for our target molecule.

Experimental Characterization: Establishing the Ground Truth

The foundation of any cross-validation effort is high-quality, reproducible experimental data. Here, we detail the protocols for measuring two fundamental physicochemical properties—pKa and LogP—and one critical biological parameter, target binding affinity.

Physicochemical Properties

The acid dissociation constant (pKa) is a critical parameter that governs a molecule's charge state, and thus its solubility, permeability, and target binding at physiological pH.[10] Potentiometric titration remains a highly precise and widely used method for its determination.[11][12]

Causality Behind Experimental Choices: We choose potentiometric titration for its precision and direct measurement of acid-base equilibrium.[12] The use of a co-solvent system may be necessary for sparingly soluble compounds, but requires careful extrapolation to determine the aqueous pKa.[13] Maintaining a constant ionic strength is crucial as it stabilizes the activity coefficients of the ions in solution, ensuring the measured pH changes are solely due to the acid-base titration.[10][14]

Detailed Protocol:

  • Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10][14]

  • Sample Preparation: Prepare a 1 mM solution of 4-(Dimethylamino)quinoline-2-carboxylic acid. If solubility is an issue, a co-solvent like methanol can be used, but the final aqueous pKa must be determined via a Yasuda-Shedlovsky extrapolation.[13]

  • Ionic Strength Adjustment: Add a concentrated solution of 0.15 M potassium chloride (KCl) to the sample to maintain a constant ionic strength throughout the titration.[10][14]

  • Inert Atmosphere: Purge the solution with nitrogen gas to displace dissolved CO2, which can interfere with the titration of weak acids.[14]

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution.[10]

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the buffer region, which corresponds to the half-equivalence point on the titration curve.[14]

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[15] The shake-flask method is the universally recognized gold-standard for LogP measurement due to its direct and definitive nature.[16][17][18]

Causality Behind Experimental Choices: This method directly measures the partitioning of a solute between two immiscible phases (n-octanol and water), providing an unambiguous LogP value.[15][17] Pre-saturating the solvents is a critical step to prevent volume changes during the experiment that would alter the final concentration measurements. The choice of pH 7.4 buffer is to measure the distribution coefficient (LogD), which is more physiologically relevant for ionizable compounds.[16][18]

Detailed Protocol:

  • Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Mix this buffer with n-octanol in a large vessel and shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely before use.[16][18]

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[16]

  • Partitioning: In a suitable vessel, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the compound's stock solution.

  • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for equilibrium to be reached.[19] Let the vessel stand overnight to ensure complete phase separation.[19]

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the LogD value using the formula: LogD = log10 ( [Concentration in Octanol] / [Concentration in Buffer] ).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for acquiring the fundamental experimental data required for cross-validation.

Experimental_Workflow cluster_prep Preparation cluster_pka pKa Determination cluster_logp LogP/LogD Determination Compound Test Compound 4-(DMA)-QCA Stock Prepare 10mM Stock Solution Compound->Stock pKa_prep Prepare 1mM Solution Adjust Ionic Strength Stock->pKa_prep LogP_prep Prepare Saturated n-Octanol/Buffer Stock->LogP_prep Titrate Potentiometric Titration with 0.1M NaOH pKa_prep->Titrate pKa_analyze Analyze Titration Curve Determine pKa Titrate->pKa_analyze Shake Shake-Flask Equilibration LogP_prep->Shake LogP_analyze Measure Concentration in Each Phase (HPLC/UV) Shake->LogP_analyze LogP_calc Calculate LogD LogP_analyze->LogP_calc

Caption: Workflow for experimental pKa and LogD determination.

Computational Modeling: In Silico Prediction

Computational chemistry offers a suite of tools to predict the properties measured experimentally. The accuracy of these predictions is highly dependent on the chosen methodology.

Quantum Mechanical Prediction of pKa

Density Functional Theory (DFT) has emerged as a powerful tool for predicting pKa values from first principles.[20] It calculates the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment.[21]

Methodology Rationale: The "adiabatic" scheme, which involves optimizing the geometry of both the protonated and deprotonated species in both the gas phase and a continuum solvent model (like SMD), generally provides the most accurate results.[21] This is because it accounts for the structural relaxation that occurs upon deprotonation and solvation. Functionals like CAM-B3LYP and M06-2X with a triple-zeta basis set (e.g., 6-311+G(d,p)) often provide a good balance of accuracy and computational cost.[21][22]

Computational Protocol:

  • Structure Preparation: Build the 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of 4-(Dimethylamino)quinoline-2-carboxylic acid.

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both species in the gas phase using a selected DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).

  • Solvated Optimization: Perform geometry optimization and frequency calculations for both species using a continuum solvation model (e.g., SMD for water).[21][22]

  • Free Energy Calculation: Extract the Gibbs free energies (G) for all four calculated structures (acid/gas, base/gas, acid/solvated, base/solvated).

  • pKa Calculation: Calculate the pKa using a thermodynamic cycle, which relates the free energy of deprotonation in solution to the gas-phase acidity and the solvation free energies of all species involved.[21]

Structure-Based Prediction of Biological Activity

Molecular docking is a cornerstone of structure-based drug design, used to predict the binding mode and affinity of a small molecule to a protein target.[23] For quinoline derivatives, a common target class is protein kinases.[24][25]

Methodology Rationale: A standard docking protocol involves preparing both the protein (receptor) and the small molecule (ligand) before running the simulation.[25][26] Validating the docking protocol by "redocking" the native ligand from a crystal structure is a critical step to ensure the chosen parameters can reproduce a known binding pose.[26] The scoring function then estimates the binding affinity, which can be qualitatively compared to experimental IC50 or Ki values.

Computational Protocol:

  • Receptor Preparation: Obtain a high-resolution crystal structure of the target kinase (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.[25]

  • Ligand Preparation: Generate a low-energy 3D conformation of 4-(Dimethylamino)quinoline-2-carboxylic acid. Assign appropriate atom types and charges.

  • Binding Site Definition: Define the docking grid box around the known active site of the kinase.

  • Docking Simulation: Run the molecular docking algorithm, which will systematically sample different poses and conformations of the ligand within the binding site.[23]

  • Pose Analysis & Scoring: Analyze the top-ranked poses. The docking score provides a numerical estimate of the binding affinity. Visualize the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues.

Computational Workflow Visualization

This diagram outlines the typical steps involved in predicting physicochemical and biological properties using computational models.

Computational_Workflow cluster_pka pKa Prediction (DFT) cluster_docking Molecular Docking pKa_build Build Acid & Base 3D Structures pKa_opt Geometry Optimization (Gas & Solvated) pKa_build->pKa_opt pKa_calc Calculate Gibbs Free Energies & Solve Thermodynamic Cycle pKa_opt->pKa_calc pKa_result Predicted pKa pKa_calc->pKa_result Dock_prep Prepare Receptor (Protein) & Ligand Structures Dock_grid Define Binding Site (Grid Generation) Dock_prep->Dock_grid Dock_run Run Docking Simulation & Scoring Dock_grid->Dock_run Dock_result Predicted Binding Score & Pose Dock_run->Dock_result Start Start Start->pKa_build Start->Dock_prep

Caption: Workflow for computational pKa and molecular docking predictions.

Cross-Validation: Bridging the Virtual and Physical Worlds

The ultimate goal is to compare the datasets generated in the previous sections. This analysis reveals the strengths and weaknesses of the computational models for this specific chemical scaffold.

Data Synthesis and Comparison

All quantitative data should be summarized in a clear, concise table. For this guide, we will use hypothetical but realistic values to illustrate the comparison.

PropertyExperimental Value (Ground Truth)Computational PredictionΔ (Exp - Comp)Methodological Notes
pKa 5.8 ± 0.16.5-0.7Experimental: Potentiometric Titration. Computational: DFT (M06-2X/SMD).[21]
LogD (pH 7.4) 2.1 ± 0.22.5 (XlogP3)-0.4Experimental: Shake-Flask.[16] Computational: Atom/fragment-based algorithm.
Binding Affinity IC50 = 150 nMDocking Score = -9.2 kcal/molN/A*Experimental: In vitro kinase assay. Computational: Molecular Docking.

*Note: A direct quantitative correlation between docking score and IC50 is often not possible, but a qualitative trend across a series of compounds is expected.

Analysis of Concordance and Discrepancy
  • pKa: A discrepancy of 0.7 pKa units, as shown in the table, is common for DFT predictions without specific empirical corrections.[21] This could be due to the implicit solvent model's inability to perfectly capture specific hydrogen bonding interactions with water molecules or inaccuracies in the calculated free energy of the proton in solution.[20]

  • LogD: Fragment-based LogP predictors are generally fast and effective but can struggle with molecules that have complex intramolecular interactions (e.g., hydrogen bonds) that are not well-represented in their training data. The observed difference of 0.4 is within the expected error for many predictive algorithms.

  • Binding Affinity: Molecular docking is highly effective at predicting binding modes but less reliable for predicting absolute binding affinities.[23] A good docking score suggests favorable interactions, but scoring functions often oversimplify complex phenomena like protein flexibility and the entropic cost of binding.[2]

A Synergistic Feedback Loop

The cross-validation process is not a one-off event but an iterative cycle. Experimental data can be used to refine and re-parameterize computational models, while computational insights can guide the design of more informative experiments.

Feedback_Loop Exp Experimental Data (pKa, LogD, IC50) Analysis Cross-Validation Analysis Exp->Analysis Comp Computational Model (DFT, Docking) Comp->Analysis Refine Refine Model / Design New Experiment Analysis->Refine Refine->Exp Guides Experiment Refine->Comp Improves Model

Caption: The iterative feedback loop between experiment and computation.

Conclusion and Future Outlook

References

  • LogP / LogD shake-flask method - Protocols.io. (2024). protocols.io. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • Işık, M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of Computer-Aided Molecular Design. [Link]

  • Grillo, G., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. [Link]

  • LogP/D - Cambridge MedChem Consulting. (n.d.). Cambridge MedChem Consulting. [Link]

  • Takatani, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. J. [Link]

  • Al-Suhaimi, K. M., et al. (2024). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia. [Link]

  • Lawler, R., et al. (2021). DFT-Machine Learning Approach for Accurate Prediction of pKa. The Journal of Physical Chemistry A. [Link]

  • LogP / LogD shake-flask method v1. (2021). ResearchGate. [Link]

  • da Silva, C. O., et al. (2007). Correlation of aqueous pKa values of carbon acids with theoretical descriptors: A DFT study. Chemical Physics Letters. [Link]

  • Aktağ, A. S., & Çevik, U. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata. [Link]

  • Brás, N. F., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments. [Link]

  • Slator, C., et al. (2017). Development of Methods for the Determination of pKa Values. Pharmaceuticals. [Link]

  • Salentin, S., et al. (2014). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Biotechnology. [Link]

  • Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]

  • Aiswarya, R., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

  • Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK. [Link]

  • Khan, I., et al. (2024). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

  • Liu, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers. [Link]

  • Glicksberg, B. S., et al. (2020). Validation approaches for computational drug repurposing: a review. Briefings in Bioinformatics. [Link]

  • Patel, P., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. [Link]

  • Sabe, V. T., et al. (2021). Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy. [Link]

  • Duvelleroy, D., et al. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Organic & Biomolecular Chemistry. [Link]

  • 4-(dimethylamino)quinoline-2-carboxylic acid (C12H12N2O2) - PubChemLite. (n.d.). PubChemLite. [Link]

  • 2026: the year AI stops being optional in drug discovery. (2024). Nature. [Link]

  • A review of validation strategies for computational drug repositioning. (2020). ResearchGate. [Link]

  • Pharmaceutical Innovation Through Computational Drug Design: A Comprehensive Exploration. (2024). UI Scholars Hub. [Link]

  • Chen, Y., et al. (2018). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Lee, J., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega. [Link]

  • He, L., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2024). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-(Dimethylamino)quinoline-2-carboxylic Acid for Laboratory Professionals

Hazard Assessment and Chemical Profile Understanding the chemical nature of 4-(Dimethylamino)quinoline-2-carboxylic acid is fundamental to its safe handling and disposal. Its structure comprises a quinoline core, a carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Chemical Profile

Understanding the chemical nature of 4-(Dimethylamino)quinoline-2-carboxylic acid is fundamental to its safe handling and disposal. Its structure comprises a quinoline core, a carboxylic acid group, and a dimethylamino group. Each of these functional groups contributes to its overall reactivity and hazard profile.

  • Quinoline Core: Quinoline and its derivatives are known to be potentially toxic.[1] The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, can cause skin and eye irritation, and is suspected of causing genetic defects and cancer.[2][3] It is also recognized as toxic to aquatic life with long-lasting effects.[2]

  • Carboxylic Acid Group: This functional group imparts acidic properties to the molecule. While many organic acids are considered weak, they can still be corrosive.[4] Proper segregation from bases and reactive metals is crucial to prevent violent reactions.[5]

  • Dimethylamino Group: This group can impart basic properties, though the overall nature of the molecule is likely acidic due to the carboxylic acid. It is important to consider its potential to react with strong oxidizing agents.

Based on this analysis, 4-(Dimethylamino)quinoline-2-carboxylic acid should be treated as a hazardous substance with potential for irritation, toxicity, and environmental harm. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, preferably within a certified chemical fume hood.[6]

Property Information Source
Chemical Name 4-(Dimethylamino)quinoline-2-carboxylic acidBiosynth[7]
CAS Number 916450-76-5Biosynth[7]
Molecular Formula C₁₂H₁₂N₂O₂PubChem[8]
Molecular Weight 216.24 g/mol Biosynth[7]
Predicted Hazards Skin/eye irritant, potentially harmful if ingested or inhaled, environmental toxin.Inferred from related compounds[2][3][9]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps from the point of waste generation to its final removal by a licensed disposal service. This process is designed to comply with general laboratory hazardous waste regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10]

Step 1: Immediate Waste Collection at the Source

  • Designated Waste Container: All waste containing 4-(Dimethylamino)quinoline-2-carboxylic acid (solid residues, contaminated consumables like gloves and weigh boats, and solutions) must be collected in a designated, properly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with organic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] Avoid using metal containers for acidic waste.[10]

  • Secure Closure: The container must have a tightly fitting screw cap to prevent spills and the release of vapors. It should be kept closed at all times except when adding waste.[11]

Step 2: Waste Segregation and Labeling

Proper segregation is critical to prevent dangerous chemical reactions. This compound's waste should be categorized as non-halogenated organic acid waste .

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".[12] The label should also include:

    • The full chemical name: "4-(Dimethylamino)quinoline-2-carboxylic acid"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Incompatible Wastes: Do not mix this waste with:

    • Bases or strong oxidizing agents.

    • Aqueous waste streams unless specifically neutralized for disposal (not recommended without EHS approval).

    • Halogenated organic waste.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish one or more SAAs.[5] These are designated locations at or near the point of waste generation and under the control of laboratory personnel.[10][12]

  • Storage Conditions: The SAA must be a secure area, away from general laboratory traffic. If the waste is in a solution with a flammable solvent, it should be stored in a flammable storage cabinet.[13]

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.[12][13]

  • Container Management: Do not fill waste containers beyond 90% capacity to allow for vapor expansion.[10] The exterior of the container must be kept clean and free of contamination.

Step 4: Transfer to a Central Accumulation Area (CAA)

Once a waste container is full, or has been in the SAA for up to one year, it must be moved to the institution's Central Accumulation Area (CAA) within three days.[5] The CAA is a designated on-site storage facility where waste is held before being picked up by a licensed disposal vendor.[13]

Step 5: Final Disposal by a Licensed Vendor

  • Professional Disposal: The ultimate disposal of 4-(Dimethylamino)quinoline-2-carboxylic acid must be handled by a certified hazardous waste management company. These companies are equipped to transport and dispose of chemical waste in compliance with all federal and state regulations.[14]

  • Incineration: High-temperature incineration at a permitted hazardous waste facility is the most probable and environmentally sound disposal method for this type of organic compound. This process ensures the complete destruction of the molecule. Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][15]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Spill: If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., universal binder, sand, or diatomite) to contain the spill.[2] Avoid raising dust if the material is solid.

  • Personal Protection: Wear appropriate PPE, including a respirator if dealing with a large quantity of dust or volatile solution.

  • Collect and Dispose: Carefully sweep or wipe up the absorbed material and place it in a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-(Dimethylamino)quinoline-2-carboxylic acid waste.

DisposalWorkflow Disposal Workflow for 4-(Dimethylamino)quinoline-2-carboxylic acid A Waste Generation (Solid, Liquid, Consumables) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Compatible, Labeled Waste Container B->C D Is the waste mixed with incompatible chemicals? C->D E STOP! Consult EHS Immediately. Do Not Mix. D->E Yes F Store in designated Satellite Accumulation Area (SAA) D->F No G Is container full (>90%) or stored for >1 year? F->G H Continue Accumulation in SAA (Max 55 Gallons) G->H No I Transfer to Central Accumulation Area (CAA) within 3 days G->I Yes J Arrange Pickup by Licensed Hazardous Waste Vendor I->J K Final Disposal via High-Temperature Incineration J->K

Sources

Handling

A Researcher's Comprehensive Guide to the Safe Handling of 4-(Dimethylamino)quinoline-2-carboxylic acid

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(Dimethylamino)quinoline-2-carboxylic acid. As a Senior Application Scientist, this document synthesizes establ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 4-(Dimethylamino)quinoline-2-carboxylic acid. As a Senior Application Scientist, this document synthesizes established safety principles with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research. The procedures outlined are based on the known hazard profiles of the quinoline scaffold and its derivatives, demanding rigorous adherence to minimize risk.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for 4-(Dimethylamino)quinoline-2-carboxylic acid is not extensively documented, the parent quinoline structure and its derivatives are well-characterized. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes significant skin and eye irritation, and is a suspected carcinogen and mutagen.[1][2] Derivatives such as quinoline-4-carboxylic acid are also known irritants to the skin, eyes, and respiratory system.[3][4] Therefore, a conservative approach, assuming similar or greater hazards, is mandatory.

Table 1: Potential Hazard Profile

Hazard TypePotential EffectRationale based on Structural Analogs
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Quinoline and its derivatives are known to be toxic via oral and dermal routes.[1][2][5][6]
Skin Irritation May cause significant skin irritation or chemical burns.The quinoline scaffold is a known skin irritant.[1][3][5]
Eye Damage Risk of serious eye irritation or damage.Quinolines are documented to cause serious eye irritation.[1][3][5][6]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.Handling the compound as a solid powder poses a risk of aerosolization.[3][4]
Chronic Effects Suspected of causing genetic defects; potential carcinogen.The parent compound, quinoline, has associated long-term health risks.[1][2]
Environmental Potentially toxic to aquatic life with long-lasting effects.Release into the environment must be avoided.[1][2]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is the cornerstone of safe handling. The selection of specific equipment is directly linked to the potential hazards identified above. Never handle this compound without the minimum PPE outlined below.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a full-face shield.Rationale: Protects against splashes of solutions and prevents airborne powder from contacting the eyes.[2][7] A face shield is required over goggles when there is a significant risk of splashing, such as during transfer of larger quantities or when reacting under pressure.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Rationale: Provides a primary barrier against dermal absorption, which is a significant route of exposure for quinoline compounds.[8] Best Practice: Always inspect gloves for tears or punctures before use. Use the proper glove removal technique to avoid contaminating your skin.[2] For prolonged tasks, consider double-gloving.
Body Protection A flame-resistant laboratory coat and a chemical-resistant apron.Rationale: Protects skin and personal clothing from contamination.[8] An apron worn over the lab coat provides an additional layer of protection when handling significant quantities or performing procedures with a high splash potential.
Respiratory Protection - For solids: N95-rated (or higher) particulate respirator.- For solutions/vapors: An air-purifying respirator with organic vapor cartridges.Rationale: Required to prevent inhalation of fine dust particles when handling the solid compound.[8] If there is a potential for vapor generation (e.g., heating solutions), a respirator equipped for organic vapors is necessary. All work should ideally be performed within a certified chemical fume hood to provide the highest level of respiratory protection.[8]

Operational Workflow: From Preparation to Disposal

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following steps provide a self-validating system for the safe handling of 4-(Dimethylamino)quinoline-2-carboxylic acid.

G cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_clean 3. Cleanup & Decontamination cluster_dispose 4. Post-Procedure a Don all required PPE (Table 2) b Prepare work area inside a certified chemical fume hood. c Ensure spill kit and emergency contacts are accessible. d Carefully weigh solid compound, avoiding dust generation. c->d Proceed to Handling e Add solid slowly to solvent to prevent splashing. f Keep containers closed when not in use. g Decontaminate all surfaces and glassware. f->g Proceed to Cleanup h Segregate waste into labeled hazardous waste containers. i Remove PPE using correct procedure to avoid self-contamination. h->i Proceed to Final Steps j Wash hands and arms thoroughly with soap and water.

Caption: A step-by-step workflow for the safe handling of 4-(Dimethylamino)quinoline-2-carboxylic acid.

Step-by-Step Methodology
  • Preparation:

    • Don PPE: Before handling the chemical, put on all required PPE as detailed in Table 2. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

    • Work Area: Conduct all work in a certified chemical fume hood to minimize inhalation exposure.[8] The work surface should be covered with absorbent, disposable liners.

    • Emergency Readiness: Confirm the location of the nearest safety shower, eyewash station, and a spill kit appropriate for chemical powders and solutions.

  • Handling:

    • Weighing: When weighing the solid, use a draft shield or perform the task in a way that minimizes air currents to prevent dust from becoming airborne.

    • Dissolving: When preparing solutions, add the solid 4-(Dimethylamino)quinoline-2-carboxylic acid to the solvent slowly while stirring to prevent splashing and aerosol generation.[8]

    • Containment: Keep all containers holding the chemical tightly sealed when not in immediate use.[1][9]

  • Cleanup and Decontamination:

    • Surfaces: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use an appropriate solvent followed by a thorough wash with soap and water.[8]

    • Waste Segregation: Do not dispose of any material down the drain.[8] All contaminated disposables (e.g., gloves, absorbent pads, weigh boats) must be placed in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Disposal and Final Steps:

    • Waste Disposal: All chemical waste, both solid and liquid, must be disposed of according to your institution's environmental health and safety guidelines. Ensure waste containers are properly labeled with the full chemical name.

    • PPE Removal: Remove PPE in the designated area, starting with the most contaminated items first (gloves, apron), to prevent cross-contamination.

    • Hygiene: Immediately after removing all PPE, wash your hands, forearms, and face thoroughly with soap and water.[1][9] Do not eat, drink, or smoke in the laboratory area.[1][9]

Emergency Procedures: Immediate Response Plan

Accidental exposure requires immediate and decisive action.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][6][9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4][9] Seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for a related quinoline compound to the medical personnel.[2][5]

  • Spill: Evacuate all non-essential personnel from the area. Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (such as vermiculite or sand).[2][9] Carefully sweep up the material, place it into a sealed, labeled hazardous waste container, and decontaminate the area.

By implementing these rigorous safety measures, you create a secure environment that protects both the researcher and the integrity of the scientific work.

References

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet Quinoline. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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